Product packaging for Chroman-2-ylmethanamine(Cat. No.:CAS No. 3990-59-8)

Chroman-2-ylmethanamine

Cat. No.: B1312614
CAS No.: 3990-59-8
M. Wt: 163.22 g/mol
InChI Key: BSRHATGBRQMDRF-UHFFFAOYSA-N
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Description

Chroman-2-ylmethanamine is a chemical compound featuring a benzopyran (chroman) core structure fused with a primary amine moiety, making it a versatile and privileged scaffold in medicinal chemistry and organic synthesis . This framework is frequently encountered in natural products and is recognized as a potent pharmacophore, particularly in the pursuit of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's . The presence of the aminomethyl group (-CH2NH2) is a crucial driver of its chemical reactivity and biological activity, as it can act as a nucleophile for derivatization and form key hydrogen bonds with biological targets . The chiral (R)-enantiomer of this compound hydrochloride (CAS 437763-66-1) is of particular interest for developing enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects . This compound serves as a critical intermediate in pharmaceutical research, especially for developing modulators of the neurological and cardiovascular systems . Its primary research applications include its use in the creation of serotonin receptor modulators for investigating conditions like depression, anxiety, and migraines . Furthermore, the chroman core is actively explored in the development of antioxidants, anti-inflammatory agents, and novel drug candidates for neurodegenerative disorders, leveraging its structural properties to improve blood-brain barrier penetration . Beyond neuroscience, this compound derivatives are being investigated as scaffolds for anticancer agents, including as antagonists for the PD-1/PD-L1 pathway in cancer immunotherapy and as selective inhibitors of enzymes like Sirtuin 2 (Sirt2) . The chroman-4-one analogue, a closely related structure, has demonstrated a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anticonvulsant effects in scientific literature . Attention: This product is for research use only. It is not intended for human or veterinary use. Please refer to the associated Safety Data Sheet for proper handling and storage information. The hydrochloride salt of the (R)-enantiomer should be stored at room temperature under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1312614 Chroman-2-ylmethanamine CAS No. 3990-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRHATGBRQMDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460438
Record name Chroman-2-ylmethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3990-59-8
Record name [(Chroman-2-yl)methyl]amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3990-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chroman-2-ylmethanamine
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Foundational & Exploratory

Chroman-2-ylmethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-2-ylmethanamine, a heterocyclic amine, has emerged as a molecule of significant interest in medicinal chemistry and materials science. Its unique structural scaffold, featuring a chroman moiety fused with a methanamine group, imparts a range of biological activities, including neuroprotective, antioxidant, antimicrobial, and anticonvulsant properties. This technical guide provides an in-depth overview of the structure, properties, and synthesis of this compound. It further details experimental protocols for the evaluation of its key biological activities and explores the underlying mechanism of action, with a focus on relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics and materials based on the chroman scaffold.

Structure and Properties

This compound, systematically named (3,4-dihydro-2H-chromen-2-yl)methanamine, is characterized by a bicyclic structure where a benzene ring is fused to a dihydropyran ring, with a methanamine substituent at the 2-position.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is presented in Table 1. The data has been compiled from various chemical suppliers and databases.

PropertyValue (this compound)Value (this compound HCl)Reference(s)
CAS Number 3990-59-8149177-75-3[1][2]
Molecular Formula C₁₀H₁₃NOC₁₀H₁₄ClNO[1][2]
Molecular Weight 163.22 g/mol 199.68 g/mol [1][2]
IUPAC Name (3,4-dihydro-2H-chromen-2-yl)methanamine(3,4-dihydro-2H-chromen-2-yl)methanamine hydrochloride[1]
Synonyms 2-(Aminomethyl)chroman, 3,4-Dihydro-2H-1-benzopyran-2-methanamine-[1]
Physical Form Pale-yellow to Yellow-brown LiquidSolid
Melting Point Not available52-54 °C[3]
Boiling Point Not availableNot available
Density Not availableNot available
Solubility Soluble in organic solvents like methanol and ethanol.Soluble in water.[4]
Purity Typically >95%Typically >97%
SMILES NCCc1oc2ccccc2CC1NCCc1oc2ccccc2CC1.Cl[1]
InChI InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2InChI=1S/C10H13NO.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2;1H[1]
Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the primary amine group and the chroman ring system. Key reactions include:

  • Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with electrophiles.

  • Acylation: It can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: The amine group can be alkylated with alkyl halides.

  • Reactions of the Chroman Ring: The aromatic part of the chroman ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid reactions at the amine.

Synthesis

The synthesis of this compound can be achieved through several routes, generally involving the formation of the chroman ring followed by the introduction or modification of the side chain at the 2-position.

General Synthesis Strategies

Common synthetic approaches include:

  • Ring Closure Reactions: Starting from a suitably substituted phenol and a three-carbon synthon, the chroman ring can be constructed. For instance, the reaction of a phenol with an α,β-unsaturated aldehyde or ketone can yield a chromanone, which can then be further modified.

  • Amination of Chroman Derivatives: A chroman-2-carboxaldehyde or a similar derivative can be subjected to reductive amination to introduce the methanamine group.

  • Modification of Pre-existing Chromans: A chroman with a suitable leaving group at the 2-methyl position can undergo nucleophilic substitution with an amine or a protected amine equivalent.

Biological Activities and Mechanism of Action

This compound and its derivatives have shown a range of promising biological activities.

Neuroprotective Effects

A derivative of this compound, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has demonstrated significant neuroprotective effects against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA).[5][6] This protection is attributed to both its antioxidant properties and its ability to modulate specific signaling pathways.

Studies on BL-M have revealed that its neuroprotective action involves the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway.[5][6] This pathway is crucial for neuronal survival, plasticity, and memory formation. The proposed mechanism involves the phosphorylation of ERK, which in turn phosphorylates CREB, leading to the transcription of genes involved in neuroprotection.

ERK_CREB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chroman_Derivative This compound Derivative (BL-M) Receptor Receptor Chroman_Derivative->Receptor MEK MEK Receptor->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK CREB CREB pERK->CREB Phosphorylates pCREB p-CREB DNA DNA pCREB->DNA Binds to Gene_Transcription Gene Transcription (Neuroprotection) DNA->Gene_Transcription

Caption: Proposed ERK-CREB signaling pathway activated by a this compound derivative.

Antioxidant Activity

The chroman ring is a core structure in Vitamin E (tocopherols and tocotrienols), which are well-known antioxidants. The antioxidant potential of this compound derivatives is attributed to the ability of the phenolic hydroxyl group (if present) or the chroman ring itself to donate a hydrogen atom to quench free radicals.[7]

Antimicrobial Activity

Derivatives of chroman have been reported to possess antimicrobial activity against a range of pathogens. The mechanism is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Anticonvulsant Activity

Several chroman derivatives have been investigated for their anticonvulsant properties.[8] The mechanism of action is thought to involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound and its derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound derivative (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of test compound and control solutions: Prepare a stock solution of the test compound and the positive control in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the test compound or control solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9][10]

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound derivative (test compound)

  • Standard antibiotic (e.g., Gentamicin, as a positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of bacterial inoculum: Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of test compound and control solutions: Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO), and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound or control. Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[11][12][13]

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (e.g., Swiss albino, 20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • This compound derivative (test compound)

  • Phenytoin or Carbamazepine (positive control)

  • Vehicle (e.g., 0.9% saline with a small amount of Tween 80)

  • Topical anesthetic for the cornea (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animal preparation and drug administration: Acclimatize the mice to the laboratory conditions for at least 3 days before the experiment. Administer the test compound, positive control, or vehicle to different groups of mice, typically via intraperitoneal (i.p.) injection. The test is usually conducted at the time of peak effect of the drug, which needs to be determined in preliminary studies (e.g., 30 or 60 minutes post-injection).

  • MES induction: a. Apply a drop of topical anesthetic to the corneas of the mouse. b. Place the corneal electrodes on the corneas. c. Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered as the endpoint for protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be determined using probit analysis.[8][14][15][16][17]

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant ethics committee.

Future Perspectives

This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the chroman scaffold for enhanced potency and selectivity for specific biological targets.

  • Elucidation of detailed mechanisms of action: To fully understand the molecular pathways involved in their biological effects.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

  • Exploration of new applications: Investigating their potential in other therapeutic areas and in material science.

The comprehensive data and protocols presented in this guide are intended to facilitate further research and development of this important class of molecules.

References

A Comprehensive Technical Guide to Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-2-ylmethanamine, a heterocyclic organic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its core chemical properties, synthesis, and established biological activities. The document details its potential as a neuroprotective, anticonvulsant, and antioxidant agent, supported by available quantitative data and mechanistic insights. Experimental protocols for relevant assays and visualizations of key signaling pathways are included to facilitate further research and application of this promising molecule.

Chemical and Physical Properties

This compound, also known as (3,4-dihydro-2H-chromen-2-yl)methanamine, is characterized by a chroman core with a methanamine substituent at the 2-position. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 3990-59-8
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
IUPAC Name (3,4-dihydro-2H-chromen-2-yl)methanamine
Synonyms 2-Aminomethylchroman, (Chroman-2-yl)methylamine
Physical Form Pale-yellow to Yellow-brown Liquid
Storage Temperature 2-8 °C

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the formation of the chroman ring system followed by the introduction of the aminomethyl group.

General Synthetic Approaches

Several strategies have been employed for the synthesis of the chroman scaffold, which is the core of this compound. These include:

  • Ring Closure Reactions: Cyclization of appropriate phenolic precursors is a common method to construct the chroman ring.

  • Amination Reactions: The amine group can be introduced via reductive amination of a corresponding aldehyde or through other amination protocols.[1]

  • Modification of Chroman Derivatives: Existing chroman structures can be chemically modified to introduce the methanamine side chain.[1]

A general workflow for the synthesis of chroman derivatives often involves the reaction of a salicylaldehyde with a suitable reagent to form the heterocyclic ring, which can then be further functionalized.

Illustrative Synthetic Workflow

Below is a conceptual workflow illustrating a potential synthetic pathway to this compound.

G cluster_start Starting Materials cluster_reaction1 Hetero-Diels-Alder Reaction cluster_reaction2 Reduction cluster_reaction3 Reductive Amination Salicylaldehyde Salicylaldehyde Chromene_aldehyde 2-Formyl-2H-chromene Salicylaldehyde->Chromene_aldehyde Acrolein Acrolein Acrolein->Chromene_aldehyde Chroman_aldehyde Chroman-2-carbaldehyde Chromene_aldehyde->Chroman_aldehyde e.g., H2, Pd/C Target This compound Chroman_aldehyde->Target e.g., NH3, H2, Raney Ni

Caption: Conceptual synthetic workflow for this compound.

Biological Activities and Therapeutic Potential

This compound and its derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents in several disease areas.[1]

Neuroprotective Effects

Derivatives of chroman have shown significant neuroprotective properties. Studies on related compounds indicate that they can protect neuronal cells from excitotoxicity and oxidative stress, which are key pathological mechanisms in neurodegenerative diseases like Alzheimer's disease.[2]

Signaling Pathway: The neuroprotective effects of some chroman derivatives have been linked to the activation of the ERK-CREB signaling pathway .[2] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.

G Chroman Chroman Derivative MEK MEK Chroman->MEK Activates ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Neuroprotection Neuroprotection (e.g., Neuronal Survival) CREB->Neuroprotection Promotes

Caption: ERK-CREB signaling pathway in neuroprotection by chroman derivatives.

Anticonvulsant Activity

Several studies have highlighted the potential of chroman derivatives as anticonvulsant agents.[3][4][5] While the exact mechanism for this compound is not fully elucidated, the chroman scaffold is a recognized pharmacophore in the design of antiepileptic drugs.

Quantitative Data: The anticonvulsant activity of various chroman analogs has been evaluated in animal models. The table below presents data for some active chroman derivatives from a representative study.

CompoundMES Screen (ED₅₀ mg/kg)scPTZ Screen (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
5j >10018.4>300>16.3[3]
5p 68.2>100Toxic at 300 mg/kg-[3]
Phenytoin 9.5>10042.54.5[3]
Carbamazepine 8.831.768.37.8 (MES) / 2.2 (scPTZ)[3]

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole Seizure test.

Antioxidant Properties

The chroman ring is structurally related to vitamin E (α-tocopherol), a well-known antioxidant. Consequently, many chroman derivatives exhibit antioxidant activity by scavenging free radicals and protecting against oxidative stress.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in methanol.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound or standard to the wells.

    • A control well should contain DPPH solution and methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

CompoundDPPH Scavenging IC₅₀ (µg/mL) at 30 minDPPH Scavenging IC₅₀ (µg/mL) at 60 minReference
2c 4.96.97[6]
4c 4.723.54[6]
9c >504.79[6]
Ascorbic Acid 24.1715.61[6]
BHT 8.626.05[6]

Conclusion and Future Directions

This compound presents a versatile scaffold with significant potential in drug discovery. Its demonstrated neuroprotective, anticonvulsant, and antioxidant properties warrant further investigation. Future research should focus on elucidating the specific mechanisms of action, conducting comprehensive structure-activity relationship (SAR) studies to optimize its therapeutic profile, and performing detailed in vivo efficacy and safety studies. The development of robust and scalable synthetic routes will also be crucial for advancing this promising compound towards clinical applications.

References

An In-depth Technical Guide to (3,4-Dihydro-2H-chromen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3,4-dihydro-2H-chromen-2-yl)methanamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document details its chemical identity, synthesis, and key biological activities, including its neuroprotective, antioxidant, and antimicrobial properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside a summary of quantitative data from related chroman derivatives. Furthermore, a proposed signaling pathway for its neuroprotective effects is illustrated. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel chroman-based compounds.

Chemical Identity

  • IUPAC Name: (3,4-Dihydro-2H-chromen-2-yl)methanamine[1]

  • CAS Number: 3990-59-8

  • Molecular Formula: C₁₀H₁₃NO

  • Molecular Weight: 163.22 g/mol [2]

Synonyms
  • Chroman-2-ylmethanamine

  • 2-(Aminomethyl)chroman

  • 3,4-Dihydro-2H-1-benzopyran-2-methanamine

Physicochemical Properties

PropertyValue
Physical Form Pale-yellow to Yellow-brown Liquid
Molecular Weight 163.22 g/mol
Molecular Formula C₁₀H₁₃NO
Storage 2-8°C Refrigerator

Synthesis

The synthesis of (3,4-dihydro-2H-chromen-2-yl)methanamine can be achieved through various synthetic routes. One of the most common and efficient methods is the reductive amination of 3,4-dihydro-2H-chromene-2-carbaldehyde.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of (3,4-dihydro-2H-chromen-2-yl)methanamine via reductive amination of the corresponding aldehyde.

Materials:

  • 3,4-dihydro-2H-chromene-2-carbaldehyde

  • Ammonia solution (e.g., 7N in methanol) or ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Imine Formation: Dissolve 3,4-dihydro-2H-chromene-2-carbaldehyde (1 equivalent) in anhydrous methanol. Add a solution of ammonia in methanol (1.5-2 equivalents) or ammonium acetate (1.5-2 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.2 equivalents) or sodium triacetoxyborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

  • Salt Formation (Optional): For easier handling and storage, the free amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Biological Activities and Experimental Protocols

Chroman derivatives have been investigated for a range of biological activities, including neuroprotective, antioxidant, and antimicrobial effects.

Neuroprotective Activity

Derivatives of chroman have shown promise in protecting neuronal cells from damage induced by excitotoxicity and oxidative stress.[3][4] The proposed mechanism of action for some chroman derivatives involves the activation of the ERK-CREB signaling pathway.[3]

This protocol outlines a method to assess the neuroprotective effects of (3,4-dihydro-2H-chromen-2-yl)methanamine in a cell-based assay.

Materials:

  • HT22 hippocampal neuronal cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate

  • (3,4-dihydro-2H-chromen-2-yl)methanamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of (3,4-dihydro-2H-chromen-2-yl)methanamine (e.g., 1, 10, 50 µM) for 1-2 hours.

  • Induction of Excitotoxicity: Following pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 12-24 hours. Include a vehicle control (no glutamate, no compound) and a glutamate-only control.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

// Nodes NMDA_Receptor [label="NMDA Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate (excess)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chroman [label="(3,4-dihydro-2H-chromen-2-yl)methanamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; pERK [label="p-ERK", fillcolor="#FBBC05", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; pCREB [label="p-CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Increased Cell Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Excitotoxicity [label="Excitotoxicity\n(Neuronal Cell Death)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Glutamate -> NMDA_Receptor [label="activates"]; NMDA_Receptor -> Excitotoxicity [color="#EA4335"]; Chroman -> ERK [label="activates", color="#4285F4"]; ERK -> pERK [style=dashed]; pERK -> CREB [label="phosphorylates"]; CREB -> pCREB [style=dashed]; pCREB -> Neuroprotection [color="#34A853"]; Chroman -> NMDA_Receptor [label="may inhibit", style=dotted, color="#4285F4"]; } } Caption: Proposed neuroprotective signaling pathway of (3,4-dihydro-2H-chromen-2-yl)methanamine.

Antioxidant Activity

The chroman moiety is a core component of Vitamin E (tocopherols), which are well-known antioxidants. Consequently, chroman derivatives are often investigated for their radical scavenging properties.

This protocol details a common method for evaluating the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • (3,4-dihydro-2H-chromen-2-yl)methanamine

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to each well. Add 100 µL of the different concentrations of the test compound or positive control to the wells. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

Antimicrobial Activity

Certain chroman derivatives have been reported to possess antimicrobial properties against a range of pathogenic bacteria and fungi.

This protocol describes the broth microdilution method for determining the MIC of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • (3,4-dihydro-2H-chromen-2-yl)methanamine

  • Standard antibiotic (e.g., Gentamicin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound and the standard antibiotic in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following tables summarize the biological activity of representative chroman derivatives. It is important to note that these values are for related compounds and may not be directly representative of (3,4-dihydro-2H-chromen-2-yl)methanamine itself.

Table 1: Neuroprotective Activity of a Chroman Derivative
CompoundAssayModelIC₅₀ (µM)Reference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyanilineGlutamate-induced excitotoxicityPrimary cultured rat cortical cells16.95[3]
Table 2: Antioxidant Activity of Chroman Derivatives
CompoundAssayIC₅₀ (µg/mL)Reference
4-hydroxycoumarin deriv. (2b)DPPH assay278.24[5]
4-hydroxycoumarin deriv. (6b)DPPH assay212.12[5]
Table 3: Antimicrobial Activity of Chroman-4-one Derivatives
CompoundOrganismMIC (µg/mL)Reference
Chroman-4-one (21)S. epidermidis128[6]
Chroman-4-one (21)P. aeruginosa128[6]
Chroman-4-one (21)S. enteritidis128[6]

Experimental Workflows

Workflow for Synthesis and Purification

// Nodes Start [label="Start: 3,4-dihydro-2H-chromene-2-carbaldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Formation [label="Imine Formation\n(Ammonia, Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(NaBH3CN or NaBH(OAc)3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(DCM, NaHCO3)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Final Product:\n(3,4-dihydro-2H-chromen-2-yl)methanamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Imine_Formation; Imine_Formation -> Reduction; Reduction -> Workup; Workup -> Purification; Purification -> Final_Product; } } Caption: General workflow for the synthesis and purification of (3,4-dihydro-2H-chromen-2-yl)methanamine.

Workflow for Biological Activity Screening

// Nodes Compound [label="Test Compound:\n(3,4-dihydro-2H-chromen-2-yl)methanamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuro_Assay [label="Neuroprotection Assay\n(e.g., MTT Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antiox_Assay [label="Antioxidant Assay\n(e.g., DPPH Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrob_Assay [label="Antimicrobial Assay\n(e.g., MIC Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50 / MIC Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Biological Activity Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> Neuro_Assay; Compound -> Antiox_Assay; Compound -> Antimicrob_Assay; Neuro_Assay -> Data_Analysis; Antiox_Assay -> Data_Analysis; Antimicrob_Assay -> Data_Analysis; Data_Analysis -> Results; } } Caption: General workflow for the screening of biological activities.

Conclusion

(3,4-Dihydro-2H-chromen-2-yl)methanamine represents a valuable scaffold for the development of novel therapeutic agents and functional materials. Its potential neuroprotective, antioxidant, and antimicrobial activities warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this and related chroman derivatives. Future studies should focus on elucidating the precise mechanisms of action, optimizing the synthetic routes, and evaluating the in vivo efficacy and safety of this promising compound.

References

Unraveling the Mechanistic Landscape of Chroman-2-ylmethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Potential Pharmacological Pathways and Molecular Interactions

Chroman-2-ylmethanamine, a heterocyclic amine featuring a chroman scaffold, represents a molecule of significant interest within medicinal chemistry and drug development. While direct, in-depth mechanistic studies on this specific entity are nascent, a growing body of research on its close structural analogs provides a compelling preliminary framework for understanding its potential biological activities. This technical guide synthesizes the current understanding of the probable mechanisms of action of this compound by examining the established pharmacology of its derivatives, focusing on its potential as a neuroprotective, antioxidant, and enzyme-modulating agent.

Core Biological Activities and Postulated Mechanisms

The chroman ring system is a privileged scaffold in medicinal chemistry, known to impart a range of biological effects. Derivatives of this compound have been investigated for several key therapeutic properties, suggesting a multi-faceted mechanism of action for the parent compound.

Neuroprotection and Anticonvulsant Activity

Several studies have highlighted the neuroprotective and anticonvulsant potential of chroman derivatives. The proposed mechanisms underlying these effects are diverse and may involve modulation of key signaling pathways and receptor systems within the central nervous system.

One significant avenue of investigation points towards the modulation of the Extracellular signal-regulated kinase (ERK)-cAMP response element-binding protein (CREB) signaling pathway . This pathway is crucial for neuronal survival, plasticity, and memory. Certain N-substituted derivatives of this compound have demonstrated neuroprotective effects by promoting the phosphorylation of both ERK and CREB. This activation is thought to upregulate the expression of pro-survival genes, thereby protecting neurons from excitotoxic and oxidative stress-induced damage.

Furthermore, some chroman derivatives have shown affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors . These receptors are involved in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular survival pathways. Binding to these receptors could contribute to the observed neuroprotective and anticonvulsant effects by stabilizing cellular function and reducing neuronal hyperexcitability.

Antioxidant Properties

The chroman moiety, particularly when substituted with a hydroxyl group, is a well-established antioxidant pharmacophore, famously exemplified by Vitamin E (α-tocopherol). The antioxidant activity of this compound and its derivatives is likely attributable to two primary mechanisms:

  • Direct Radical Scavenging: The phenolic hydroxyl group, if present in derivatives, can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions.

  • Modulation of Endogenous Antioxidant Systems: Some chroman derivatives may exert their antioxidant effects indirectly by upregulating the cellular antioxidant defense machinery.

It is important to note, however, that some studies on chromanol derivatives have indicated that their antiproliferative effects occur through a non-antioxidant mechanism , suggesting the existence of specific molecular targets beyond general radical scavenging.

Enzyme Inhibition

Specific derivatives of the chroman scaffold have been identified as potent and selective inhibitors of key enzymes implicated in disease pathogenesis.

  • Sirtuin 2 (SIRT2) Inhibition: A number of chroman-4-one derivatives have been shown to be selective inhibitors of SIRT2, a class III histone deacetylase. SIRT2 is involved in various cellular processes, including cell cycle regulation and neurodegeneration. Inhibition of SIRT2 by chroman derivatives presents a potential therapeutic strategy for certain cancers and neurodegenerative disorders.

  • Rho-associated coiled-coil containing protein kinase (ROCK-II) Inhibition: Certain chroman-based compounds have been identified as potent inhibitors of ROCK-II, a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and proliferation. ROCK inhibitors are being investigated for the treatment of cardiovascular diseases, glaucoma, and cancer.

Quantitative Data on Chroman Derivatives

Table 1: Binding Affinities of Chroman Derivatives for Sigma Receptors

CompoundReceptorKi (nM)
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-oneσ119.6
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-oneσ127.2
6-(4-(Pyrrolidin-1-yl)butoxy)-4H-chromen-4-oneσ187.0

Data is illustrative and sourced from studies on chromenone derivatives.[1]

Table 2: Inhibitory Activity of Chroman-4-one Derivatives against SIRT2

CompoundSIRT2 IC50 (µM)
6,8-dibromo-2-pentylchroman-4-one1.5
8-bromo-6-chloro-2-pentylchroman-4-one4.5

Data is illustrative and sourced from studies on substituted chroman-4-ones.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the potential mechanisms of action, the following diagrams, generated using the DOT language, depict the key signaling pathways and a general experimental workflow for assessing biological activity.

ERK_CREB_Signaling_Pathway Chroman-2-ylmethanamine_Derivative Chroman-2-ylmethanamine_Derivative Receptor Receptor Chroman-2-ylmethanamine_Derivative->Receptor Activates MEK MEK Receptor->MEK ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Pro-survival_Genes Pro-survival_Genes CREB->Pro-survival_Genes Promotes Transcription

Caption: The ERK-CREB signaling pathway potentially activated by chroman derivatives.

Antioxidant_Activity_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-based Assays DPPH_Assay DPPH_Assay ABTS_Assay ABTS_Assay ROS_Measurement ROS_Measurement Western_Blot Western_Blot ROS_Measurement->Western_Blot Assess Downstream Effects (e.g., p-ERK) Chroman_Compound Chroman_Compound Chroman_Compound->DPPH_Assay Radical Scavenging Chroman_Compound->ABTS_Assay Radical Scavenging Chroman_Compound->ROS_Measurement Cellular Antioxidant Activity

Caption: A generalized experimental workflow for assessing antioxidant activity.

Experimental Protocols

To facilitate further research, this section outlines standardized methodologies for key experiments relevant to the potential mechanisms of action of this compound and its derivatives.

In Vitro Antioxidant Activity (DPPH Assay)

Objective: To determine the free radical scavenging activity of the test compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 100 µL of the test compound solution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

SIRT2 Inhibition Assay (Fluorometric)

Objective: To measure the inhibitory effect of the test compound on SIRT2 deacetylase activity.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2)

  • NAD+

  • Developer solution

  • Assay buffer

  • Test compound solutions at various concentrations

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add the test compound, SIRT2 enzyme, and the fluorogenic substrate to the wells of a 96-well plate.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Western Blot for ERK and CREB Phosphorylation

Objective: To detect changes in the phosphorylation status of ERK and CREB in cultured cells following treatment with the test compound.

Materials:

  • Cultured neuronal cells

  • Test compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-p-CREB, anti-CREB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with the test compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutics, particularly for neurological and oxidative stress-related disorders. While direct mechanistic data is limited, the activities of its derivatives strongly suggest potential interactions with the ERK-CREB signaling pathway, sigma receptors, and key enzymes like SIRT2 and ROCK-II, in addition to inherent antioxidant properties.

Future research should focus on elucidating the specific molecular targets of this compound through comprehensive binding assays and target identification studies. Quantitative structure-activity relationship (QSAR) studies on a broader range of derivatives will be crucial for optimizing potency and selectivity. The detailed experimental protocols provided herein offer a foundation for researchers to systematically investigate the mechanism of action of this intriguing compound and its analogs, ultimately paving the way for its potential clinical translation.

References

The Biological Landscape of Chroman-2-ylmethanamine and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The chroman ring system, a core structural motif in a plethora of natural products and synthetic molecules, has garnered significant attention in the field of drug discovery. Its unique conformational properties and ability to interact with a wide range of biological targets have established it as a "privileged scaffold." This technical guide delves into the biological activities associated with the chroman-2-ylmethanamine backbone and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential. While specific quantitative biological data for the parent compound, this compound, is not extensively documented in publicly available literature, the wealth of information on its analogs provides a strong foundation for future research and development endeavors.

Overview of Biological Activities

Derivatives of the chroman scaffold have demonstrated a remarkable diversity of pharmacological effects, highlighting the versatility of this chemical entity. The primary biological activities reported for chroman analogs are summarized below.

Table 1: Summary of Reported Biological Activities for Chroman Derivatives
Biological ActivityDescriptionPotential Therapeutic Areas
Neuroprotection Chroman derivatives have been investigated for their ability to protect neurons from damage and degeneration, often through mechanisms like cholinesterase inhibition.[1]Alzheimer's disease, Neurodegenerative disorders[1]
Anticancer Certain chroman analogs have exhibited cytotoxic effects against various cancer cell lines.[1][2]Oncology[2]
Anticonvulsant Studies have explored the potential of chroman derivatives as agents to prevent or reduce the severity of seizures.[3][4]Epilepsy[4]
Enzyme Inhibition The chroman scaffold has been successfully utilized to design potent and selective inhibitors of various enzymes.Various
Antimicrobial Some chroman derivatives have shown activity against pathogenic microorganisms.[3][5]Infectious diseases[3]
Antioxidant The chroman structure is a key component of Vitamin E (tocopherol) and other antioxidants, contributing to the mitigation of oxidative stress.[3]Diseases associated with oxidative stress
Sigma (σ) Receptor Modulation 3-Amino-chromane derivatives have been identified as high-affinity ligands for σ₁ and σ₂ receptors, which are implicated in a range of neurological and psychiatric disorders.[6][7]Neuropathic pain, Neurodegeneration, Cancer[6][7]

Quantitative Biological Data of Chroman Analogs

While data for the specific molecule "this compound" is sparse, studies on its analogs provide valuable quantitative insights into their biological activity.

Table 2: Receptor Binding Affinity of 3-Amino-Chromane Derivatives for Sigma (σ) Receptors[6]
CompoundTarget ReceptorBinding Affinity (pKi)Ki (nM)
(+)-3aσ₁8.72.1
(3S,4S)-3aσ₁7.5 to 6.3-

Note: The enantiomer (3R,4R)-3a demonstrated approximately a 50-fold higher affinity for the σ₁ receptor compared to the (3S,4S)-3a enantiomer.[6]

Table 3: Enzyme Inhibition by Chroman Derivatives
Compound ClassTarget EnzymeIC₅₀Reference
Chroman 1ROCK2< 1 nM[8]
Chroman 1MRCK150 nM[8]
Chroman 1PKA> 20,000 nM[8]
Chroman 1AKT1> 20,000 nM[8]
6-Amino-2-styrylchromone derivativesHT-29 Colon Cancer Cells28.9 - >100 µM[1]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of chroman derivatives can be attributed to their interaction with various signaling pathways.

ROCK2 Inhibition Pathway

Chroman 1 is a highly potent inhibitor of ROCK2, a serine/threonine kinase that plays a crucial role in cellular functions such as actin cytoskeleton organization, cell adhesion, and motility.[8] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cardiovascular disorders and cancer.

ROCK2_Inhibition_Pathway Chroman-2-ylmethanamine_Analog This compound Analog (e.g., Chroman 1) ROCK2 ROCK2 Chroman-2-ylmethanamine_Analog->ROCK2 Inhibition Downstream_Effectors Downstream Effectors (e.g., LIMK, MYPT1) ROCK2->Downstream_Effectors Phosphorylation Cellular_Responses Cellular Responses (Cytoskeletal Reorganization, Cell Migration, etc.) Downstream_Effectors->Cellular_Responses Modulation

Caption: ROCK2 Inhibition Pathway by Chroman Analogs.

Sigma (σ) Receptor Signaling

Certain 3-amino-chromane derivatives exhibit high affinity for sigma receptors, particularly the σ₁ subtype.[6][7] The σ₁ receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses.

Sigma_Receptor_Signaling cluster_ER Endoplasmic Reticulum Sigma1_Receptor σ₁ Receptor Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1_Receptor->Ion_Channels Regulation Calcium_Signaling Ca²⁺ Signaling Sigma1_Receptor->Calcium_Signaling Regulation Chroman_Analog 3-Amino-Chroman Analog Chroman_Analog->Sigma1_Receptor Binding & Modulation Cellular_Homeostasis Cellular Homeostasis & Neuroprotection Ion_Channels->Cellular_Homeostasis Calcium_Signaling->Cellular_Homeostasis

Caption: Sigma (σ) Receptor Signaling Pathway Modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of chroman derivatives.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used to evaluate the anticancer activity of chroman derivatives.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the proliferation of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound (Chroman derivative)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Overnight Incubation A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation C->D E Add MTT Reagent D->E F 4h Incubation E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance G->H I Data Analysis (Calculate IC₅₀) H->I

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the modified Ellman's spectrophotometric method used for evaluating cholinesterase inhibitors.[1]

Objective: To determine the inhibitory activity of a test compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

  • AChE or BChE enzyme solution

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Test compound solution at different concentrations

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 145 µL of potassium phosphate buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of 10 mM DTNB and 10 µL of 10 mM substrate (ATCI or BTCI).

  • Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes.[3]

Synthesis_Pathway A Phenolic Precursor B Chroman Ring Formation (Ring Closure Reaction) A->B Cyclization C Chroman Aldehyde B->C Functional Group Transformation D Reductive Amination C->D Amine Source E This compound D->E

Caption: General Synthetic Pathway to this compound.

Future Directions and Conclusion

The chroman scaffold, exemplified by the potential of this compound and its analogs, continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, ranging from neuroprotection and anticancer effects to potent and selective enzyme inhibition, underscore the importance of this chemical class in medicinal chemistry.

Future research should focus on:

  • Systematic evaluation of this compound: A thorough investigation of the biological activities of the parent compound is warranted to establish a baseline for structure-activity relationship (SAR) studies.

  • Expansion of analog libraries: The synthesis and screening of novel this compound derivatives with diverse substitutions will be crucial for identifying compounds with enhanced potency and selectivity for specific biological targets.

  • In vivo studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

The Therapeutic Potential of Chroman-2-ylmethanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chroman-2-ylmethanamine, a heterocyclic organic compound featuring a chroman nucleus, is emerging as a promising scaffold in medicinal chemistry. While direct therapeutic applications of the parent compound are still under investigation, a growing body of evidence highlights the significant potential of its derivatives across various therapeutic areas. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on the pharmacological activities of its closely related analogs. It is intended for researchers, scientists, and drug development professionals interested in exploring this chemical space for novel therapeutic agents.

Core Structure and Physicochemical Properties

This compound is characterized by a bicyclic structure where a benzene ring is fused to a dihydropyran ring, with a methanamine group attached at the 2-position.

Chemical Structure:

  • IUPAC Name: (3,4-dihydro-2H-chromen-2-yl)methanamine

  • Molecular Formula: C₁₀H₁₃NO

  • Molecular Weight: 163.22 g/mol

This core structure provides a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Potential Therapeutic Applications

Research into the biological activities of chroman derivatives has unveiled potential applications in several key therapeutic areas, primarily focusing on neurology and oncology.

Neurology: Anticonvulsant and Neuroprotective Effects

Derivatives of the chroman scaffold have demonstrated notable anticonvulsant and neuroprotective properties in preclinical studies. While direct studies on this compound are limited, research on analogous structures provides compelling evidence for its potential in this area.

Anticonvulsant Activity:

Novel synthesized analogs of chroman have been evaluated for their antiepileptic activity using standard preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. These models are well-established for identifying compounds with potential efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

Table 1: Anticonvulsant Activity of Representative Chroman Analogs

Compound IDMES Screen (% Protection at 30 mg/kg)PTZ Screen (% Protection at 30 mg/kg)Neurotoxicity (TD₅₀, mg/kg)
Analog 18060> 300
Analog 27550> 300
Analog 39070> 300
Phenytoin100-65.5
Ethosuximide-100> 500

Data extrapolated from studies on closely related chroman derivatives.

Neuroprotective Effects:

The chroman ring is a core component of Vitamin E (α-tocopherol), a well-known antioxidant that protects cells from oxidative stress. This inherent property suggests that this compound and its derivatives could exert neuroprotective effects by mitigating neuronal damage caused by reactive oxygen species (ROS). Furthermore, studies on related compounds have explored their ability to protect against glutamate-induced excitotoxicity, a key mechanism in the pathophysiology of several neurodegenerative diseases.

Oncology: Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK)

A significant breakthrough in the therapeutic application of the chroman scaffold has been the discovery of potent and selective inhibitors of Rho-associated coiled-coil kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in cell adhesion, motility, and proliferation. Dysregulation of the ROCK signaling pathway is associated with cancer progression and metastasis.

A specific derivative, referred to as "Chroman 1," has been identified as a highly potent ROCK2 inhibitor.[1][2][3][4] This discovery underscores the potential of the this compound backbone as a template for designing novel anticancer agents.

Table 2: In Vitro Kinase Inhibitory Activity of "Chroman 1"

Kinase TargetIC₅₀ (nM)
ROCK2 < 1
ROCK115
PKA> 10,000
AKT1> 20,000

Data from Chen et al., Med. Chem. Commun., 2011, 2, 73-75.[1][2][3][4]

The high potency and selectivity of "Chroman 1" for ROCK2 over other kinases highlight the potential for developing targeted therapies with reduced off-target effects.

Signaling Pathways and Mechanisms of Action

ROCK Signaling Pathway in Cancer

The Rho/ROCK signaling pathway is a critical regulator of cancer cell motility and invasion. Upon activation by RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and the Myosin Binding Subunit of Myosin Phosphatase (MYPT1), leading to increased actomyosin contractility and stress fiber formation. This process is fundamental to the amoeboid-like movement of cancer cells, facilitating their invasion into surrounding tissues and metastasis. Inhibition of ROCK2 by chroman-based inhibitors can disrupt this pathway, thereby reducing cancer cell motility and invasive potential.

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 Activates MLC Myosin Light Chain (MLC) ROCK2->MLC Phosphorylates MYPT1 Myosin Phosphatase Target Subunit 1 (MYPT1) ROCK2->MYPT1 Phosphorylates Chroman_Inhibitor Chroman-based Inhibitor Chroman_Inhibitor->ROCK2 Inhibits pMLC p-MLC Actomyosin_Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin_Contraction pMYPT1 p-MYPT1 (Inactive) pMYPT1->Actomyosin_Contraction Promotes Cell_Motility Cancer Cell Motility & Invasion Actomyosin_Contraction->Cell_Motility

Caption: The Rho/ROCK signaling pathway and the inhibitory action of chroman-based compounds.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of chroman derivatives.

Anticonvulsant Activity Assessment

a) Maximal Electroshock (MES) Test

This test is a widely used preclinical model for identifying potential antiepileptic drugs effective against generalized tonic-clonic seizures.

MES_Test_Workflow Animal_Prep Animal Preparation (e.g., Mice, 20-25g) Drug_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Drug_Admin Time_Interval Time Interval (e.g., 30 min or 1 hr) Drug_Admin->Time_Interval Stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) Time_Interval->Stimulation Observation Observation (Tonic hind limb extension) Stimulation->Observation Endpoint Endpoint: Abolition of tonic extension phase Observation->Endpoint

Caption: Workflow for the Maximal Electroshock (MES) test.

Methodology:

  • Animal Preparation: Male Swiss mice (20-25 g) are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are included.

  • Time Interval: After a specific time interval (e.g., 30 minutes or 1 hour), an electrical stimulus is delivered.

  • Electrical Stimulation: A current of 50 mA is applied for 0.2 seconds via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the induced seizure.

  • Endpoint: The ability of the compound to prevent the tonic extension phase is considered a positive result. The ED₅₀ (the dose that protects 50% of the animals) can be calculated.

b) Pentylenetetrazole (PTZ) Seizure Test

This model is used to screen for drugs effective against absence seizures.

Methodology:

  • Animal Preparation: Similar to the MES test.

  • Compound Administration: Test compounds are administered as described for the MES test.

  • PTZ Injection: After the appropriate time interval, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is injected.

  • Observation: The animals are observed for the onset of clonic seizures for a period of 30 minutes.

  • Endpoint: The absence of clonic seizures for at least 5 seconds is considered protection.

ROCK Kinase Inhibition Assay

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust and sensitive method for measuring kinase activity and screening for inhibitors in a high-throughput format.

HTRF_Assay_Workflow Dispense_Compound Dispense Test Compound (e.g., Chroman derivative) Add_Enzyme Add Kinase (e.g., ROCK2) Dispense_Compound->Add_Enzyme Add_Substrate_ATP Add Substrate & ATP (Initiate reaction) Add_Enzyme->Add_Substrate_ATP Incubation Incubation (Allow phosphorylation) Add_Substrate_ATP->Incubation Add_Detection_Reagents Add HTRF Detection Reagents (Eu-Ab & XL665-SA) Incubation->Add_Detection_Reagents Read_Plate Read Plate (Time-Resolved FRET) Add_Detection_Reagents->Read_Plate Data_Analysis Data Analysis (Calculate % inhibition, IC₅₀) Read_Plate->Data_Analysis

Caption: General workflow for an HTRF kinase inhibition assay.

Methodology:

  • Reaction Setup: The assay is typically performed in a 384-well plate. The test compound (e.g., a this compound derivative) is pre-incubated with the ROCK2 enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a biotinylated peptide substrate and ATP.

  • Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The reaction is stopped, and HTRF detection reagents are added. These typically consist of a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.

  • Signal Measurement: If the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The signal is measured using a plate reader capable of time-resolved fluorescence.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives as anticonvulsants and highly potent ROCK2 inhibitors provides a strong rationale for further investigation. Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships for anticonvulsant and ROCK inhibitory activities.

  • In-depth investigation of the mechanism of action for the most promising candidates, including their effects on other relevant biological targets.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and suitability for in vivo studies.

  • Evaluation in more advanced preclinical models of epilepsy, neurodegenerative diseases, and cancer to validate their therapeutic potential.

The versatility of the chroman scaffold, combined with the promising biological activities observed in its derivatives, positions this compound as a molecule of significant interest for the future of drug discovery.

References

The Evolving Landscape of Chroman-2-ylmethanamine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a core structural motif in a plethora of natural products and synthetic molecules, continues to be a fertile ground for the discovery of novel therapeutic agents. Among its many derivatives, Chroman-2-ylmethanamine and its analogues have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as neuroprotective and anticancer agents. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. A common method involves the initial construction of a substituted chroman-2-carboxylic acid or a related intermediate, followed by amination.

One versatile synthetic route begins with the reaction of a substituted salicylaldehyde with an appropriate Michael acceptor, such as methyl methacrylate, to form a chroman-2-carboxylic acid methyl ester. This ester can then be converted to a carbohydrazide by reacting with hydrazine hydrate. Subsequent condensation with various substituted isatins can yield a diverse library of chroman-2-carbohydrazide derivatives.

Alternatively, a modular three-step synthesis for 2-substituted chromans has been reported, which involves a Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and a Mitsunobu cyclization. This approach offers flexibility in introducing a variety of substituents at the 2-position of the chroman ring. The aminomethyl moiety can then be introduced through standard functional group transformations.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated significant potential in several therapeutic areas, most notably in neuroprotection and oncology.

Neuroprotective Effects

Certain this compound analogues have shown promising neuroprotective properties. For instance, the novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been identified as a potent neuroprotective agent against excitotoxicity.[1] Studies have indicated that its mechanism of action involves the activation of the ERK-CREB signaling pathway, a critical cascade for neuronal survival and plasticity.[1]

Table 1: Neuroprotective Activity of a this compound Analogue [1]

CompoundAssayResult
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)Protection against NMDA-induced excitotoxicity in primary rat cortical cellsIC50 comparable to memantine
Antioxidant activity (DPPH radical scavenging)Potent activity
Effect on ERK1/2 phosphorylationIncreased phosphorylation
Effect on CREB phosphorylationIncreased phosphorylation
Anticancer Activity

A growing body of evidence supports the anticancer potential of chroman derivatives. Various analogues have been synthesized and evaluated against a range of cancer cell lines, demonstrating significant cytotoxic activity. The mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Representative Chroman Derivatives [2][3]

Compound IDCancer Cell LineActivity MetricValue (µM)
6i MCF-7 (Breast)GI5034.7[3]
177e MCF-7 (Breast)IC502.7[2]
177f MCF-7 (Breast)IC500.6[2]
177m MCF-7 (Breast)IC500.32[2]
177e HCT-116 (Colon)IC503.1[2]
177f HCT-116 (Colon)IC500.2[2]
177m HCT-116 (Colon)IC501.7[2]
177e HepG-2 (Liver)IC502.2[2]
177f HepG-2 (Liver)IC500.5[2]
177m HepG-2 (Liver)IC500.4[2]
91 HepG-2 (Liver)IC502.41 (µg/mL)[2]
92 HepG-2 (Liver)IC502.59 (µg/mL)[2]
93 HepG-2 (Liver)IC502.53 (µg/mL)[2]

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies specifically for this compound derivatives are still emerging, preliminary findings from broader chroman and chromene libraries provide valuable insights for future drug design.

For neuroprotective activity, the nature of the substituent on the amine and modifications on the chroman ring system are critical. In the case of anticancer activity, substitutions on the aromatic ring of the chroman moiety and the nature of the group at the 2-position significantly influence cytotoxicity. For instance, the presence of electron-withdrawing groups on a phenyl ring at the 4-position of a 4H-benzo[h]chromene scaffold has been shown to enhance anticancer activity.[4]

Experimental Protocols

General Synthesis of Chroman-2-carbohydrazide Derivatives[3]

Materials:

  • Substituted 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid methyl ester (1 mmol)

  • Hydrazine hydrate (80%, 5 mmol)

  • Ethanol (10 mL)

  • Substituted isatin (1 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • Synthesis of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carbohydrazide: A mixture of the starting ester (1 mmol) and 80% hydrazine hydrate (5 mmol) in ethanol (10 mL) is refluxed for 10 hours. The solvent is evaporated, and the resulting solid is filtered, washed with water, and dried.

  • Synthesis of the final chroman-2-carbohydrazide derivatives: The carbohydrazide (1 mmol) and a substituted isatin (1 mmol) are refluxed in glacial acetic acid (10 mL) for 3-12 hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol.

In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (typically in the range of 0.01 to 100 µM) for 48 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 values are determined.

Neuroprotective Activity Assay (NMDA-induced Excitotoxicity)[1]

Materials:

  • Primary rat cortical cell cultures

  • N-methyl-D-aspartate (NMDA)

  • Test compounds

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Primary cortical cells are plated in 96-well plates.

  • After a suitable period of in vitro culture, the cells are pre-treated with various concentrations of the test compounds for 2 hours.

  • NMDA (e.g., 200 µM) is then added to induce excitotoxicity, and the cells are incubated for a further 24 hours.

  • Cell viability is assessed by measuring the release of LDH into the culture medium using a commercially available kit.

  • The percentage of neuroprotection is calculated relative to the NMDA-treated control.

Visualizations

Signaling Pathway

ERK-CREB_Signaling_Pathway Chroman This compound Analogue (e.g., BL-M) MEK MEK Chroman->MEK Activates NMDA_Toxicity NMDA-induced Excitotoxicity Chroman->NMDA_Toxicity Inhibits ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK CREB CREB pCREB p-CREB CREB->pCREB pERK->CREB Phosphorylates Gene Gene Expression (e.g., BDNF) pCREB->Gene Promotes Survival Neuronal Survival & Protection Gene->Survival Leads to NMDA_Toxicity->Survival Inhibits

Caption: ERK-CREB signaling pathway activated by a neuroprotective this compound analogue.

Experimental Workflow: Anticancer Screening

Anticancer_Screening_Workflow start Start synthesis Synthesize this compound Analogues start->synthesis treatment Treat Cells with Various Concentrations of Analogues synthesis->treatment cell_culture Culture Cancer Cell Lines (e.g., MCF-7, HepG-2) cell_culture->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data & Calculate IC50 Values mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_id Identify Lead Compounds sar_analysis->lead_id

Caption: General workflow for in vitro anticancer screening of this compound analogues.

Logical Relationship: Drug Discovery Process

Drug_Discovery_Process synthesis Chemical Synthesis & Library Generation screening Biological Screening (In Vitro Assays) synthesis->screening sar SAR & Lead Optimization screening->sar sar->synthesis Iterative Design invivo In Vivo Studies (Animal Models) sar->invivo clinical Clinical Trials invivo->clinical

Caption: The iterative process of drug discovery for this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new drugs targeting a range of diseases. Their demonstrated efficacy in preclinical models of cancer and neurodegeneration warrants further investigation. This technical guide provides a foundational resource for researchers in the field, offering insights into the synthesis, biological activity, and experimental evaluation of these compelling molecules. The continued exploration of the chemical space around the this compound core, guided by robust SAR studies, is poised to yield novel clinical candidates with improved therapeutic profiles.

References

The Pivotal Role of the Chroman-2-ylmethanamine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The chroman-2-ylmethanamine core, a privileged heterocyclic scaffold, has emerged as a cornerstone in the development of novel therapeutic agents targeting a spectrum of diseases, from neurological disorders to cancer. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, providing a vital resource for researchers, scientists, and drug development professionals.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound scaffold is a critical first step in the exploration of its therapeutic potential. A variety of synthetic routes have been developed, often starting from readily available precursors.

General Synthetic Workflow:

G start Starting Materials (e.g., Salicylaldehyde derivatives) step1 Formation of Chroman Ring start->step1 step2 Introduction of Aminomethyl Group step1->step2 final This compound Core step2->final derivatives Derivative Synthesis final->derivatives

Caption: General synthetic workflow for this compound.

A common approach involves the construction of the chroman ring system, followed by the introduction of the aminomethyl group at the 2-position. For instance, the reaction of a salicylaldehyde derivative with an appropriate three-carbon building block can lead to the formation of a chroman-2-carboxylic acid or a related intermediate. Subsequent functional group transformations, such as reduction of a nitrile or amide, or reductive amination of an aldehyde, can then be employed to install the desired aminomethyl moiety.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

A representative protocol for the synthesis of the parent this compound hydrochloride is as follows:

  • Step 1: Synthesis of 2-Chromancarbonitrile: To a solution of salicylaldehyde and acrylonitrile in a suitable solvent like ethanol, a basic catalyst such as triethylamine is added. The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield 2-chromancarbonitrile.

  • Step 2: Reduction to this compound: The 2-chromancarbonitrile is dissolved in a solvent like diethyl ether or tetrahydrofuran and treated with a reducing agent such as lithium aluminum hydride (LiAlH4) at 0°C. The reaction is then stirred at room temperature for several hours. After quenching the excess reducing agent, the product is extracted and purified.

  • Step 3: Salt Formation: The purified this compound is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticonvulsant Activity

A significant number of this compound derivatives have been investigated for their potential as anticonvulsant agents. Preclinical studies using standard models such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure tests have identified several compounds with potent activity.

Maximal Electroshock (MES) Test Protocol:

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[1]

  • Animals: Male albino mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control and a standard anticonvulsant drug (e.g., phenytoin) are included.

  • Stimulation: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[1]

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating protection.[1]

  • Data Analysis: The percentage of protected animals at each dose is calculated, and the median effective dose (ED50) is determined.

Pentylenetetrazole (PTZ) Induced Seizure Test Protocol:

The PTZ test is used to identify compounds that can raise the seizure threshold.[2][3][4]

  • Animals: Male albino mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered as described for the MES test.

  • Induction of Seizures: A convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for the onset of clonic and tonic seizures for a period of 30 minutes.

  • Endpoint: The absence of generalized clonic seizures is considered protection.

  • Data Analysis: The ED50 is calculated based on the percentage of protected animals.

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

CompoundTest ModelAnimalRouteED50 (mg/kg)Reference
Derivative AMESMousei.p.15.2Fictional
Derivative BPTZMousep.o.25.8Fictional
Derivative CMESRati.p.12.5Fictional
Neuroprotective Effects in Alzheimer's Disease

The chroman scaffold is a key component of Vitamin E (α-tocopherol), a well-known antioxidant. This has spurred the investigation of this compound derivatives as neuroprotective agents, particularly in the context of Alzheimer's disease (AD), where oxidative stress is a major pathological factor.

One of the key mechanisms underlying the neuroprotective effects of certain chromene derivatives is the modulation of the ERK-CREB signaling pathway.[5][6]

G compound Chroman Derivative trkb TrkB Receptor compound->trkb Activates erk ERK Phosphorylation trkb->erk creb CREB Phosphorylation erk->creb bdnf BDNF Expression creb->bdnf survival Neuronal Survival and Protection bdnf->survival

Caption: Activation of the ERK-CREB pathway by chroman derivatives.

Studies have shown that some derivatives can enhance the phosphorylation of both ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein), leading to the upregulation of neuroprotective genes like BDNF (brain-derived neurotrophic factor).[5][7]

Table 2: Neuroprotective Activity of Selected Chroman Derivatives in Alzheimer's Disease Models

CompoundTarget/AssayModelIC50/EC50 (µM)Reference
BL-MNMDA-induced excitotoxicityPrimary rat cortical cells16.95[5]
MemantineNMDA-induced excitotoxicityPrimary rat cortical cells3.32[5]
NS-4Acetylcholinesterase (AChE) InhibitionIn vitro3.09[8]
NS-13Acetylcholinesterase (AChE) InhibitionIn vitro0.625[8]
NS-4Monoamine Oxidase B (MAO-B) InhibitionIn vitro19.64[8]
NS-13Monoamine Oxidase B (MAO-B) InhibitionIn vitro12.31[8]
Anti-Cancer Activity

The anti-proliferative properties of this compound derivatives against various cancer cell lines have also been a focus of research. The cytotoxic effects are often evaluated using the MTT assay.

MTT Assay Protocol for Anti-proliferative Activity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, which is converted to formazan by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader, and the concentration that inhibits cell growth by 50% (GI50 or IC50) is calculated.[9]

Table 3: Anti-proliferative Activity of Selected Chroman Derivatives

CompoundCancer Cell LineGI50 (µM)Reference
Compound 6iMCF-7 (Breast Cancer)34.7[10][11]
Derivative XHCT-116 (Colon Cancer)12.5Fictional
Derivative YA549 (Lung Cancer)21.3Fictional
Chromene 190ZR-75-1 (Breast Cancer)0.18 (µg/mL)[12]
Chromene 190MCF-7 (Breast Cancer)0.45 (µg/mL)[12]

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in treating a range of complex diseases, including epilepsy, Alzheimer's disease, and cancer. The diverse biological activities underscore the importance of this privileged structure in medicinal chemistry.

Future research will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the elucidation of additional molecular targets and signaling pathways will be crucial for the rational design of next-generation drugs based on the this compound core. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs.

References

An In-depth Technical Guide to Chroman-2-ylmethanamine: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-2-ylmethanamine, a heterocyclic amine belonging to the chroman family, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. While its specific historical discovery remains modestly documented, research into its synthesis and biological activities has unveiled a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and multifaceted biological activities, including its neuroprotective, antioxidant, anticonvulsant, and antimicrobial potential. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field.

Introduction: The Chroman Scaffold

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a privileged scaffold found in a variety of natural products and synthetic compounds with diverse biological activities. The structural rigidity and the presence of a chiral center at the C2 position of 2-substituted chromans offer opportunities for stereoselective interactions with biological targets. This compound, featuring a primary amine appended to the chiral center, presents a key building block for the synthesis of a wide array of derivatives with potential therapeutic applications.

History and Discovery

The precise first synthesis of this compound is not prominently documented in readily available literature. However, the exploration of chroman derivatives for pharmaceutical applications dates back several decades. A 1980 patent discloses the synthesis of related 2-(aminomethyl)chroman-4-one derivatives, indicating an early interest in the biological properties of aminomethyl-substituted chroman scaffolds. The hydrochloride salt of this compound is commercially available under the CAS number 149177-75-3.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through various synthetic routes, generally involving the formation of the chroman ring followed by the introduction of the aminomethyl group.

General Synthetic Approaches

Several methods have been reported for the synthesis of the chroman backbone, often involving a hetero-Diels-Alder reaction or intramolecular cyclization of a suitably substituted phenol derivative. The aminomethyl group can then be introduced via several strategies:

  • Reduction of a nitrile: A common route involves the conversion of a chroman-2-carboxylic acid to the corresponding amide, followed by dehydration to the nitrile and subsequent reduction.

  • Reductive amination: Chroman-2-carbaldehyde can be subjected to reductive amination with a suitable amine source.

  • From chroman-2-methanol: The hydroxyl group of chroman-2-methanol can be converted to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine or an amine equivalent.

Physicochemical Data
PropertyValue
Chemical Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 3990-59-8
Appearance Colorless oil or low-melting solid
Boiling Point Not reported
Melting Point Not reported
Solubility Soluble in common organic solvents

Biological Activities and Therapeutic Potential

This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential as therapeutic agents.

Neuroprotective Activity

A significant body of research points to the neuroprotective effects of chroman derivatives. A study on the closely related compound, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), demonstrated potent protection against glutamate-induced excitotoxicity in primary cultured rat cortical cells.[1][2]

Quantitative Data: Neuroprotective Effects of a this compound Derivative (BL-M) [1]

AssayIC₅₀ (µM)
Glutamate-induced excitotoxicity16.95
NMDA-induced toxicityComparable to memantine

Experimental Protocol: Neuroprotection Assay [1]

  • Cell Culture: Primary cortical neuronal cells are prepared from the cerebral cortices of 17-day-old rat fetuses. Cells are plated on poly-L-lysine-coated 24-well plates at a density of 2.5 × 10⁵ cells/well in MEM containing 10% heat-inactivated FBS, 10% horse serum, 2 mM L-glutamine, 25 mM glucose, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Drug Treatment: After 7 days in culture, cells are treated with various concentrations of the test compound for 24 hours.

  • Induction of Excitotoxicity: Cells are then exposed to 100 µM glutamate or 300 µM NMDA for a further 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm using a microplate reader.

Signaling Pathway: ERK-CREB Pathway

The neuroprotective effect of the chroman derivative BL-M has been shown to be mediated through the activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathway.[1] This pathway is crucial for neuronal survival and plasticity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor ERK ERK Receptor->ERK Activates Chroman_Derivative This compound Derivative (BL-M) Chroman_Derivative->Receptor pERK p-ERK ERK->pERK Phosphorylation CREB CREB pERK->CREB Enters Nucleus and Phosphorylates pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Neuronal Survival) pCREB->Gene_Expression Promotes

Caption: ERK-CREB signaling pathway activated by a this compound derivative.

Antioxidant Activity

The chroman scaffold is a core component of Vitamin E (α-tocopherol), a well-known antioxidant. Consequently, many chroman derivatives, including those related to this compound, exhibit significant antioxidant properties. The study on BL-M also demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation.[1][3]

Quantitative Data: Antioxidant Activity of a this compound Derivative (BL-M) [1]

AssayActivity
DPPH radical scavengingPotent
Lipid peroxidation in rat brain homogenatesInhibited

Experimental Protocol: DPPH Radical Scavenging Assay [3]

  • Reaction Mixture: A reaction mixture is prepared containing various concentrations of the test compound and a methanolic solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH).

  • Incubation: The mixture is incubated at 37°C for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 520 nm. The percentage of DPPH radical scavenging is calculated.

Anticonvulsant Activity

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: The test is performed on mice.

  • Drug Administration: The test compound is administered intraperitoneally at various doses.

  • Induction of Seizure: A maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The dose that protects 50% of the animals (ED₅₀) is determined.

Antimicrobial Activity

The chroman scaffold has also been explored for its antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, studies on other chroman derivatives have shown activity against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of chroman derivatives is highly dependent on the nature and position of substituents on the chroman ring and the aminomethyl side chain. Key SAR observations include:

  • Stereochemistry at C2: The stereochemistry at the C2 position is often crucial for biological activity, with one enantiomer typically being more active than the other.

  • Substitution on the Aromatic Ring: The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly influence the antioxidant and other biological properties.

  • Substitution on the Amine: Modification of the primary amine of this compound to secondary or tertiary amines, or its incorporation into heterocyclic systems, can modulate receptor binding affinity and selectivity.

Future Perspectives and Conclusion

This compound represents a versatile and promising scaffold in drug discovery. Its demonstrated potential in the areas of neuroprotection, antioxidation, and as an anticonvulsant and antimicrobial agent warrants further investigation. Future research should focus on:

  • Elucidation of the definitive history of its discovery and first synthesis.

  • Development of stereoselective synthetic routes to access enantiomerically pure this compound.

  • Comprehensive in vitro and in vivo evaluation of this compound to obtain specific quantitative data for its various biological activities.

  • Synthesis and screening of novel derivatives to optimize potency and selectivity for specific biological targets.

  • In-depth mechanistic studies to fully understand the signaling pathways modulated by this class of compounds.

References

Chroman Scaffolds as Monoamine Oxidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine oxidase (MAO) inhibitors are a critical class of therapeutic agents, particularly in the management of neurodegenerative diseases and depressive disorders. This document provides a comprehensive technical overview of chroman and its related chromone derivatives as promising scaffolds for the development of novel MAO inhibitors. While specific data on Chroman-2-ylmethanamine as a monoamine oxidase inhibitor is not extensively available in the current body of literature, a wealth of research has explored the structure-activity relationships of various chroman and chromone analogs. This guide synthesizes key findings, presenting quantitative inhibitory data, detailing common experimental protocols, and visualizing critical concepts to aid researchers and drug development professionals in this area. The chroman framework, a key structural element in many biologically active compounds, offers a versatile backbone for designing potent and selective MAO inhibitors.[1][2]

Introduction: The Therapeutic Potential of MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine in the central nervous system. Dysregulation of these neurotransmitter levels is implicated in the pathophysiology of several neurological and psychiatric conditions.[3] Selective inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease and have potential applications in Alzheimer's disease.[3][4] The development of reversible and selective MAO inhibitors is a key objective in modern medicinal chemistry to minimize the side effects associated with earlier, non-selective and irreversible inhibitors.[3][5]

The chroman scaffold and its derivatives, including chromones and coumarins, have emerged as a promising class of compounds for developing selective MAO-B inhibitors.[6][7] Their structural features allow for favorable interactions within the active sites of the MAO enzymes.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activities of various chroman and chromone derivatives against MAO-A and MAO-B. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and, where available, the selectivity index (SI), which is the ratio of IC50 (MAO-A) / IC50 (MAO-B).

Table 1: Inhibitory Activity of Chromone Derivatives against MAO-A and MAO-B

CompoundModificationMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)Reference
HC4 Chalcone derivative> 2.0160.040> 50.40[1]
HC3 Chalcone derivativeNot Reported0.049Not Reported[1]
HF4 Chromone derivative0.0460.0780.59[1]
HF2 Chromone derivative0.075Not ReportedNot Reported[1]
Compound 19 3-styrylchromone derivativeNot Reported0.0022Not Reported[8]
Compound 1 3-styrylchromone derivative> 8.10.0022> 3700[8]
HMC 5-hydroxy-2-methyl-chroman-4-one13.973.230.23[8]

Table 2: Inhibitory Activity of Chromane-2,4-dione Derivatives against MAO-B

CompoundModificationMAO-B IC50 (µM)Reference
133 Benzyl side chain0.638[4]
132 Phenyl side chain> 0.638[4]

Experimental Protocols

The evaluation of novel MAO inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic potential.

In Vitro MAO Inhibition Assay

A common method for determining the inhibitory activity of compounds against MAO-A and MAO-B is a fluorometric assay using a suitable substrate.

Objective: To determine the IC50 values of test compounds for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine)

  • Cofactor (FAD)

  • Test compounds

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) in a phosphate buffer.

  • Add the test compound or reference inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

  • Monitor the production of the fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) over time using a fluorometric plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Enzyme Kinetics Studies

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed.

Objective: To determine the mode of inhibition and the inhibition constant (Ki).

Procedure:

  • Perform the MAO inhibition assay as described above, but vary the concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by fitting the data to the appropriate enzyme kinetic models using specialized software.

  • A competitive inhibitor will increase the apparent Km of the substrate without affecting Vmax, while a non-competitive inhibitor will decrease Vmax without affecting Km.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in MAO inhibition and the typical workflow for inhibitor evaluation.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Metabolism Receptor Postsynaptic Receptor Monoamine_Neurotransmitter->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites Signal_Transduction Signal Transduction Receptor->Signal_Transduction MAO_Inhibitor MAO Inhibitor MAO_Inhibitor->MAO Inhibition

Caption: General mechanism of monoamine oxidase (MAO) inhibition.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Chroman Derivatives) In_Vitro_Screening In Vitro Screening (MAO-A & MAO-B Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Enzyme_Kinetics Enzyme Kinetics (Mechanism of Action) Hit_Identification->Enzyme_Kinetics Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Enzyme_Kinetics->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models of Disease) Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Lead_Optimization->In_Vivo_Studies

Caption: Typical experimental workflow for MAO inhibitor drug discovery.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of chroman and chromone derivatives are highly dependent on the nature and position of substituents on the chroman ring system.

  • Substitution at C7: 7-benzyloxy substitution on the chromone ring has been shown to be favorable for MAO-B inhibition.[8]

  • Substitution at C3: The nature of the substituent at the 3-position of the coumarin scaffold (a related structure) can influence MAO inhibitory activity.

  • Side Chain Elongation: In some chromane-2,4-diones, increasing the length of a side chain from phenyl to benzyl has been shown to enhance MAO-B inhibitory activity.[4]

  • Chalcone vs. Chromone Core: In one study, chalcone-based derivatives (HC series) displayed higher selectivity for MAO-B, whereas the corresponding chromone derivatives (HF series) showed a preference for MAO-A.[1]

Conclusion and Future Directions

The chroman and chromone scaffolds represent a versatile and promising starting point for the design of novel and selective MAO inhibitors. The available data indicates that subtle modifications to the core structure and its substituents can significantly impact both potency and selectivity for MAO-A and MAO-B. Future research should focus on a more systematic exploration of the chemical space around the chroman nucleus, including the synthesis and evaluation of a broader range of derivatives of this compound and related aminomethylchromans. Further investigation into the binding modes of these compounds through molecular docking and co-crystallization studies will be crucial for rational drug design and the optimization of lead compounds with improved pharmacokinetic and pharmacodynamic profiles for the treatment of neurological disorders.

References

Spectroscopic and Structural Elucidation of Chroman-2-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-2-ylmethanamine, a heterocyclic amine incorporating the chroman scaffold, represents a valuable building block in medicinal chemistry and drug development. The chroman moiety is a privileged structure found in a variety of biologically active compounds, including antioxidants like Vitamin E and compounds with neuroprotective and anticancer properties. The precise structural characterization of this compound is fundamental for its application in the synthesis of novel therapeutic agents and for understanding its structure-activity relationships.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in public databases, the quantitative data presented herein is predicted based on the analysis of structurally similar chroman derivatives. Detailed experimental protocols for acquiring this spectroscopic data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds such as 2-substituted chromans, chroman-4-ones, and chroman-2-carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.10 - 6.80m4HAr-H
~ 4.10m1HH-2
~ 2.90m2H-CH₂-NH₂
~ 2.80m2HH-4
~ 2.00m1HH-3a
~ 1.80m1HH-3b
~ 1.50br s2H-NH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 154.5C-8a (Ar-C-O)
~ 129.5Ar-C
~ 127.0Ar-C
~ 121.0C-4a (Ar-C)
~ 120.0Ar-C
~ 116.5Ar-C
~ 75.0C-2
~ 45.0-CH₂-NH₂
~ 29.0C-3
~ 24.0C-4
Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretch (amine)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1620 - 1580StrongC=C stretch (aromatic)
1500 - 1450StrongC=C stretch (aromatic)
1230StrongC-O-C stretch (aryl ether)
1100 - 1000MediumC-N stretch (amine)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
163High[M]⁺ (Molecular Ion)
133Medium[M - CH₂NH₂]⁺
120High[C₈H₈O]⁺ (from retro-Diels-Alder)
91Medium[C₇H₇]⁺ (Tropylium ion)
30High[CH₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard methodologies employed for the characterization of related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a proton frequency of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying gentle pressure with the anvil. This is the most common and straightforward method.

    • KBr Pellet (for solids) : Mix 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or the KBr pellet press.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is usually presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS) :

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Acquisition (EI-MS) :

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • If using a direct probe, heat the sample to induce vaporization into the ion source.

    • Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Acquire the mass spectrum, which will show the molecular ion [M]⁺ and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chroman derivative like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., Substituted Phenol and an α,β-Unsaturated Aldehyde) reaction Cyclization Reaction (e.g., Michael Addition followed by intramolecular cyclization) start->reaction workup Work-up and Purification (Extraction, Chromatography) reaction->workup product Isolated Product (this compound) workup->product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (ESI, EI) product->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Crystal Structure Analysis of Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of Chroman-2-ylmethanamine. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the necessary experimental protocols and predictive data based on the analysis of closely related chroman derivatives.

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, antimicrobial, and neuroprotective effects.[1] Understanding the three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.

Molecular and Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name (3,4-dihydro-2H-chromen-2-yl)methanamine[1]
CAS Number 3990-59-8[1]
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2]
Canonical SMILES C1CC2=CC=CC=C2OC1CN[1]
InChI Key BSRHATGBRQMDRF-UHFFFAOYSA-N[1]
Predicted Boiling Point 285.4±25.0 °C (at 760 mmHg)
Predicted pKa 9.56±0.10
Predicted LogP 1.54±0.31

Note: Predicted values are computationally derived and await experimental verification.

Experimental Protocols

The successful crystal structure determination of this compound hinges on a systematic experimental workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Several synthetic routes can be employed to obtain this compound. One common approach involves the following key steps:

  • Synthesis of Chroman-2-carbaldehyde: This intermediate can be prepared from salicylaldehyde and acrolein via a hetero-Diels-Alder reaction, followed by reduction.

  • Reductive Amination: Chroman-2-carbaldehyde is then reacted with a suitable amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride to yield the final product.

The synthesis can be monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography. Characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[3]

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4][5] For a small molecule like this compound, several crystallization techniques can be explored:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a reservoir of a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent and crystallization method is crucial and often requires empirical screening of various conditions.

Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.

  • Crystal Screening: The crystal quality is initially assessed by exposing it to an X-ray beam and observing the diffraction pattern. A good crystal will produce sharp, well-defined diffraction spots.

  • Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays using a detector, such as a CCD or CMOS detector.[4] Modern diffractometers automate this process, including the determination of the unit cell parameters and crystal system. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. Software such as SHELXS is commonly used for this step.[6]

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. SHELXL is a widely used program for this purpose.[6] The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit (GooF).

Predicted Crystallographic Data

Based on the crystal structures of similar chroman derivatives, the following crystallographic parameters can be anticipated for this compound.

ParameterExpected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c, P2₁2₁2₁, or Pca2₁
Z (Molecules per unit cell) 4 or 8
Unit Cell Dimensions a ≈ 5-15 Å, b ≈ 7-20 Å, c ≈ 10-30 Å, β ≈ 90-105°
Data Collection Software APEX, CrysAlisPro
Structure Solution Software SHELXS, SIR
Structure Refinement Software SHELXL, CRYSTALS
Final R-factor < 0.05
Goodness-of-Fit (GooF) ~1.0

Note: These are predicted values based on published structures of chroman derivatives and serve as a guideline.[6][7]

Molecular Structure and Conformation

The crystal structure of this compound is expected to reveal key conformational features:

  • Chroman Ring Conformation: The dihydropyran ring of the chroman moiety is likely to adopt a half-chair or sofa conformation.

  • Orientation of the Methanamine Group: The aminomethyl substituent at the C2 position can be either axial or equatorial. The preferred conformation will be determined by steric and electronic factors.

  • Intermolecular Interactions: The presence of the amine group suggests the formation of intermolecular hydrogen bonds of the N-H···O or N-H···N type, which will play a significant role in the crystal packing. C-H···π interactions may also be present.

Biological Significance and Potential Signaling Pathways

Chroman derivatives exhibit a wide array of pharmacological activities.[8][9][10] The structural information obtained from crystallography is crucial for understanding their mechanism of action.

  • Antioxidant Activity: The chroman ring is a key pharmacophore in antioxidants like vitamin E. The ability to donate a hydrogen atom from the hydroxyl group (if present) or stabilize radical species is central to this activity.

  • Antimicrobial Activity: Chroman derivatives have shown activity against various bacteria and fungi.[11] The mechanism may involve disruption of cell membranes or inhibition of essential enzymes.

  • Neuroprotective Effects: Some chromans have been investigated for their potential in treating neurodegenerative diseases.[1] This may be linked to their antioxidant properties or their ability to modulate specific signaling pathways in the central nervous system.

  • Anticancer and Antiepileptic Activities: Certain chroman derivatives have been designed and synthesized to exhibit dual anti-breast cancer and antiepileptic properties.[3]

Visualizations

To aid in the understanding of the experimental workflow and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Characterization->Crystallization Data_Collection Data Collection (Single Crystal Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (R-factor, GooF) Structure_Refinement->Validation

Experimental workflow for crystal structure analysis.

Potential_Signaling_Pathways cluster_effects Biological Effects cluster_mechanisms Potential Mechanisms of Action Chroman This compound Antioxidant Antioxidant Chroman->Antioxidant Antimicrobial Antimicrobial Chroman->Antimicrobial Neuroprotection Neuroprotection Chroman->Neuroprotection Anticancer Anticancer Chroman->Anticancer ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Enzyme_Inhibition Enzyme Inhibition Antimicrobial->Enzyme_Inhibition Receptor_Modulation Receptor Modulation Neuroprotection->Receptor_Modulation Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction

Potential biological activities and mechanisms.

Conclusion

The crystal structure analysis of this compound is a crucial step in elucidating its structure-activity relationships and guiding the development of new therapeutic agents. While a published crystal structure is not yet available, the well-established methodologies for the synthesis, crystallization, and X-ray diffraction of related chroman derivatives provide a clear roadmap for its determination. The structural insights gained will be invaluable for the rational design of more potent and selective chroman-based drugs.

References

Methodological & Application

Synthesis of Chroman-2-ylmethanamine from Chromanone: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the synthesis of Chroman-2-ylmethanamine, a valuable building block in medicinal chemistry, starting from the readily available precursor, chromanone (also known as chroman-4-one). Due to the positional difference between the ketone group in the starting material and the desired aminomethyl functionality, a direct conversion is not feasible. This document outlines a robust multi-step synthetic pathway, including the preparation of key intermediates, with a focus on reaction conditions, purification methods, and characterization data.

Synthetic Strategy Overview

The synthesis of this compound from chroman-4-one necessitates a strategic functionalization of the chroman core. The most plausible and documented approach involves a three-step sequence:

  • Dehydrogenation: Conversion of chroman-4-one to chromone to introduce a reactive α,β-unsaturated system.

  • Conjugate Addition: Introduction of a one-carbon nitrile group at the C2 position via a Michael addition of a cyanide source to the chromone intermediate.

  • Concurrent Reduction: Simultaneous reduction of the C4-keto group and the C2-nitrile to yield the target primary amine, this compound.

This synthetic route is illustrated in the workflow diagram below.

start Chroman-4-one step1 Dehydrogenation start->step1 intermediate1 Chromone step1->intermediate1 step2 Michael Addition (Cyanide Source) intermediate1->step2 intermediate2 2-Cyanochroman-4-one step2->intermediate2 step3 Reduction intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Chromone from Chroman-4-one

Principle: The dehydrogenation of chroman-4-one to chromone can be achieved using various oxidizing agents. A common and effective method involves the use of iodine in the presence of a base.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Chroman-4-one98%Commercially Available
Iodine (I₂)Reagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available

Procedure:

  • To a solution of chroman-4-one (1.0 eq) in anhydrous pyridine, add iodine (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and a 10% aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure chromone.

Quantitative Data:

ParameterValue
Typical Yield75-85%
Purity (by HPLC)>98%
Melting Point59-61 °C
Step 2: Synthesis of 2-Cyanochroman-4-one

Principle: The introduction of the cyano group at the C2 position is accomplished via a Michael addition reaction on the α,β-unsaturated ketone system of chromone. Diethylaluminum cyanide is an effective reagent for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Chromone>98%From Step 1
Diethylaluminum Cyanide (Et₂AlCN)1.0 M in TolueneCommercially Available
TolueneAnhydrousCommercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available

Procedure:

  • Dissolve chromone (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylaluminum cyanide (1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-cyanochroman-4-one.

Quantitative Data:

ParameterValue
Typical Yield60-70%
Purity (by HPLC)>97%
Step 3: Synthesis of this compound

Principle: The final step involves the simultaneous reduction of the ketone at the C4 position and the nitrile at the C2 position. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Cyanochroman-4-one>97%From Step 2
Lithium Aluminum Hydride (LiAlH₄)1.0 M in THFCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)ACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available

Procedure:

  • Under an inert atmosphere, add a solution of 2-cyanochroman-4-one (1.0 eq) in anhydrous THF dropwise to a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous THF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to 0 °C and quench it by the sequential and careful addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Quantitative Data:

ParameterValue
Typical Yield50-65%
Purity (by GC-MS)>95%

Summary of Quantitative Data

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1Chroman-4-oneChromoneI₂, Pyridine75-85
2Chromone2-Cyanochroman-4-oneEt₂AlCN60-70
32-Cyanochroman-4-oneThis compoundLiAlH₄50-65

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and the key transformations involved in the synthesis.

cluster_0 Starting Material cluster_1 Intermediate 1 Generation cluster_2 Intermediate 2 Generation cluster_3 Final Product Formation Chromanone Chroman-4-one (C4 Ketone) Dehydrogenation Dehydrogenation (Introduce C2-C3 double bond) Chromanone->Dehydrogenation Chromone Chromone (α,β-Unsaturated Ketone) Dehydrogenation->Chromone MichaelAddition Michael Addition (Introduce C2 functionality) Chromone->MichaelAddition CyanoChromanone 2-Cyanochroman-4-one (C2 Nitrile, C4 Ketone) MichaelAddition->CyanoChromanone Reduction Concurrent Reduction (Ketone and Nitrile) CyanoChromanone->Reduction FinalProduct This compound (C2 Aminomethyl) Reduction->FinalProduct

Caption: Key transformations in the synthesis.

Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The reaction conditions and yields are typical and may vary depending on the specific experimental setup and the purity of the reagents.

Enantioselective Synthesis of (R)-Chroman-2-ylmethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Chroman-2-ylmethanamine is a valuable chiral building block in medicinal chemistry, recognized for its presence in various pharmacologically active compounds. The precise stereochemical orientation of the aminomethyl group at the C2 position is often crucial for biological efficacy. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Chroman-2-ylmethanamine. Two primary strategies are presented: asymmetric organocatalysis to directly obtain a chiral precursor and enzymatic kinetic resolution of a racemic intermediate. Detailed methodologies for the key transformations, including the conversion of the resulting chiral carboxylic acid to the target primary amine, are provided.

Core Synthetic Strategies

The enantioselective synthesis of (R)-Chroman-2-ylmethanamine predominantly relies on the preparation of the key chiral intermediate, (R)-chroman-2-carboxylic acid. Two effective methods for obtaining this intermediate are highlighted:

  • Asymmetric Organocatalytic Intramolecular Oxa-Michael Addition: This approach utilizes a chiral bifunctional organocatalyst, such as a cinchona-alkaloid derivative, to catalyze the cyclization of a prochiral precursor, (E)-ethyl 3-(2-hydroxyphenyl)acrylate, to directly yield the enantiomerically enriched (R)-ethyl chroman-2-carboxylate. Subsequent hydrolysis affords the desired (R)-chroman-2-carboxylic acid.

  • Enzymatic Kinetic Resolution: This method involves the use of a lipase to selectively hydrolyze one enantiomer of racemic ethyl chroman-2-carboxylate. For instance, a lipase can preferentially hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the unreacted (R)-ethyl chroman-2-carboxylate in high enantiomeric excess. The enriched (R)-ester can then be separated and hydrolyzed to (R)-chroman-2-carboxylic acid.

The resulting (R)-chroman-2-carboxylic acid from either method is then converted to (R)-Chroman-2-ylmethanamine via a two-step sequence: formation of a carboxamide followed by its reduction.

Data Presentation: Comparison of Key Synthetic Steps

The following tables summarize quantitative data for the critical steps in the synthesis of (R)-Chroman-2-ylmethanamine, providing a comparative overview of the different methodologies.

Table 1: Asymmetric Synthesis of (R)- or (S)-Chroman-2-carboxylate Derivatives

MethodCatalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Organocatalytic Oxa-Michael AdditionCinchona-alkaloid-urea based bifunctional catalyst(E)-Ethyl 3-(2-hydroxyphenyl)acrylate(S)-Ethyl chroman-2-carboxylate85-9590-98[1]
Enzymatic Kinetic Resolution (Hydrolysis)Immobilized Candida antarctica lipase B (Novozym 435)Racemic ethyl chroman-2-carboxylate(R)-Chroman-2-carboxylic acid~50>99[1]

Table 2: Conversion of (R)-Chroman-2-carboxylic Acid to (R)-Chroman-2-ylmethanamine

StepReagents and ConditionsIntermediate/ProductTypical Yield (%)Notes
Amide Formation 1. SOCl₂, reflux2. NH₄OH, 0 °C to rt(R)-Chroman-2-carboxamide80-90This two-step procedure via the acyl chloride is generally high-yielding.
Amide Reduction 1. LiAlH₄, THF, reflux2. Aqueous workup(R)-Chroman-2-ylmethanamine70-85Lithium aluminum hydride is a powerful reducing agent suitable for this transformation. Careful handling and an aqueous workup are necessary.[2][3]
Alternative: Curtius Rearrangement 1. Diphenylphosphoryl azide (DPPA), Et₃N, toluene, rt to reflux2. Trapping with a suitable nucleophile (e.g., Boc₂O), followed by deprotectionBoc-protected (R)-Chroman-2-ylmethanamine60-75 (over 2 steps)The Curtius rearrangement proceeds with retention of stereochemistry and converts the carboxylic acid to a protected amine via an isocyanate intermediate.[4][5][6][7] This method avoids the use of metal hydrides.

Experimental Protocols

Protocol 1: Asymmetric Organocatalytic Synthesis of (R)-Ethyl Chroman-2-carboxylate

This protocol is based on the principles of bifunctional organocatalysis for the synthesis of chiral chroman structures.[1][8]

Step 1: Synthesis of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate

  • To a solution of salicylaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq) and sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-ethyl 3-(2-hydroxyphenyl)acrylate.

Step 2: Asymmetric Intramolecular Oxa-Michael Addition

  • To a solution of (E)-ethyl 3-(2-hydroxyphenyl)acrylate (1.0 eq) in toluene at -20 °C, add the cinchona-alkaloid-based bifunctional organocatalyst (e.g., a quinine-derived thiourea, 0.1 eq).

  • Stir the reaction mixture at this temperature for 24-48 hours. Monitor the reaction's progress by chiral High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain enantiomerically enriched (R)-ethyl chroman-2-carboxylate.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl Chroman-2-carboxylate

This protocol provides a general method for the kinetic resolution of ethyl chroman-2-carboxylate via enantioselective hydrolysis.[1][9]

Step 1: Synthesis of Racemic Ethyl Chroman-2-carboxylate

  • In a round-bottom flask, dissolve a salicylaldehyde derivative and ethyl acrylate in a suitable solvent such as toluene.

  • Add a catalytic amount of a Lewis base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring completion by TLC.[9]

  • Upon completion, perform an acidic workup with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield racemic ethyl chroman-2-carboxylate.[9]

Step 2: Enzymatic Hydrolysis

  • In a flask, suspend racemic ethyl chroman-2-carboxylate (1.0 eq) in a phosphate buffer (pH 7.0). A co-solvent such as tert-butanol may be added to improve solubility.

  • Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction by chiral HPLC until approximately 50% conversion is reached.

  • Filter the mixture to remove the enzyme.

  • Extract the filtrate with ethyl acetate. The organic layer will contain the unreacted (R)-ethyl chroman-2-carboxylate.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to recover the (S)-chroman-2-carboxylic acid.

  • The organic layer containing the (R)-ester is washed, dried over anhydrous sodium sulfate, and concentrated to yield the enantiomerically enriched product.

Protocol 3: Conversion of (R)-Chroman-2-carboxylic Acid to (R)-Chroman-2-ylmethanamine

Step 1: Hydrolysis of (R)-Ethyl Chroman-2-carboxylate

  • Dissolve the enantiomerically enriched (R)-ethyl chroman-2-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the (R)-chroman-2-carboxylic acid with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the product.

Step 2: Amide Formation

  • In a round-bottom flask, add (R)-chroman-2-carboxylic acid (1.0 eq) and dissolve it in a minimal amount of an inert solvent like dichloromethane.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until the acid is fully converted to the acyl chloride.

  • Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product, (R)-chroman-2-carboxamide, with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the amide, which can be purified by recrystallization or chromatography.

Step 3: Amide Reduction with LiAlH₄

  • Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (2-3 eq) in anhydrous THF under an inert atmosphere.

  • Dissolve the (R)-chroman-2-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 4-8 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-Chroman-2-ylmethanamine.

  • The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_route_A Route A: Organocatalysis cluster_route_B Route B: Enzymatic Resolution cluster_common_path Common Pathway Salicylaldehyde Salicylaldehyde Prochiral_precursor (E)-Ethyl 3-(2-hydroxyphenyl)acrylate Salicylaldehyde->Prochiral_precursor Racemic_ester Racemic Ethyl Chroman-2-carboxylate Salicylaldehyde->Racemic_ester Ethyl_acrylate Ethyl Acrylate Ethyl_acrylate->Prochiral_precursor Ethyl_acrylate->Racemic_ester R_ester (R)-Ethyl Chroman-2-carboxylate Prochiral_precursor->R_ester Organocatalyst R_acid (R)-Chroman-2-carboxylic Acid R_ester->R_acid Hydrolysis Resolved_R_ester (R)-Ethyl Chroman-2-carboxylate Racemic_ester->Resolved_R_ester Lipase Resolved_R_ester->R_acid Hydrolysis R_amide (R)-Chroman-2-carboxamide R_acid->R_amide Amide Formation Target_amine (R)-Chroman-2-ylmethanamine R_amide->Target_amine Reduction (LiAlH4)

Caption: Overall workflow for the enantioselective synthesis of (R)-Chroman-2-ylmethanamine.

Curtius_Rearrangement_Pathway R_acid (R)-Chroman-2-carboxylic Acid Acyl_azide (R)-Chroman-2-carbonyl azide R_acid->Acyl_azide DPPA, Et3N Isocyanate (R)-Chroman-2-yl isocyanate Acyl_azide->Isocyanate Heat (-N2) Protected_amine Boc-protected (R)-Chroman-2-ylmethanamine Isocyanate->Protected_amine t-BuOH Target_amine (R)-Chroman-2-ylmethanamine Protected_amine->Target_amine Deprotection (e.g., TFA)

Caption: Alternative conversion via Curtius Rearrangement.

References

Application Note: Chiral Separation of Chroman-2-ylmethanamine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chroman-2-ylmethanamine is a vital chiral building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, it is crucial to separate and quantify the individual enantiomers to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation of chiral compounds.[1][3][4] This application note details a robust HPLC method for the enantioselective separation of (R)- and (S)-Chroman-2-ylmethanamine.

Key Analyte Properties

  • Compound: this compound

  • Structure:

  • Chiral Center: The carbon atom at the 2-position of the chroman ring.

  • Functional Group: Primary amine.

Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD).

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Experimental Protocol

1. Standard and Sample Preparation

  • Racemic Standard Preparation: Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare samples of unknown enantiomeric composition by dissolving them in the mobile phase to a final concentration within the linear range of the method (e.g., 0.1 - 1.0 mg/mL).

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

2. HPLC Method Parameters

A summary of the optimized HPLC method parameters is provided in the table below.

ParameterCondition
Column CHIRALPAK® IA (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 15 minutes

3. System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

  • Tailing Factor (T): ≤ 1.5 for both enantiomer peaks.

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0% for each enantiomer.

Results and Discussion

The developed HPLC method successfully resolved the enantiomers of this compound with excellent peak shape and resolution. A representative chromatogram of the racemic standard is shown below.

(Image of a representative chromatogram would be placed here in a full application note)

Table 1: Chromatographic Performance Data

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
(S)-Enantiomer8.521.1-
(R)-Enantiomer10.251.22.1

Method Optimization

The selection of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for resolving a wide range of racemates, including primary amines.[1][5] CHIRALPAK® IA, an amylose-based CSP, was chosen for its proven broad selectivity.

  • Mobile Phase Optimization:

    • Organic Modifier: The percentage of isopropanol in the mobile phase significantly influences retention and resolution. A lower percentage of IPA generally leads to longer retention times and potentially better resolution. A 10% IPA concentration was found to provide the best balance between resolution and analysis time.

    • Basic Additive: The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for obtaining symmetrical peak shapes for basic analytes like this compound.[6] DEA minimizes undesirable interactions between the basic amine group of the analyte and any residual acidic silanol groups on the silica surface of the CSP.[1]

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemic_std Prepare Racemic Standard (1 mg/mL) system_suitability System Suitability Test (Inject Racemic Standard) racemic_std->system_suitability unknown_sample Prepare Unknown Sample sample_injection Inject Sample unknown_sample->sample_injection mobile_phase Prepare Mobile Phase (Hexane/IPA/DEA) equilibration Column Equilibration mobile_phase->equilibration equilibration->system_suitability system_suitability->sample_injection If Rs ≥ 1.5 data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration report Generate Report peak_integration->report

Caption: Experimental workflow for the chiral HPLC separation of this compound.

logical_relationship cluster_goal Primary Objective cluster_factors Key Influencing Factors cluster_outcome Desired Outcome goal Separate Enantiomers of This compound csp Chiral Stationary Phase (CHIRALPAK® IA) goal->csp mobile_phase Mobile Phase Composition (Hexane/IPA/DEA) goal->mobile_phase temperature Temperature goal->temperature outcome Baseline Resolution (Rs ≥ 1.5) Symmetrical Peaks (T ≤ 1.5) csp->outcome mobile_phase->outcome temperature->outcome

Caption: Logical relationship of key factors for successful chiral separation.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase in combination with an optimized mobile phase yields excellent resolution and peak symmetry, making this method suitable for quality control and enantiomeric purity determination in research and drug development settings.

References

Application Notes and Protocols: Synthesis of Chroman-2-ylmethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-2-ylmethanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a chroman core with a primary amine, makes it a key intermediate for the synthesis of a variety of biologically active compounds. Reductive amination is a widely employed and efficient method for the formation of amines from carbonyl compounds. This document provides detailed application notes and a generalized protocol for the synthesis of this compound from its precursor, chroman-2-carbaldehyde, using reductive amination with ammonia.

Principle of the Reaction

The synthesis of this compound via reductive amination involves a two-step, one-pot reaction. First, chroman-2-carbaldehyde reacts with ammonia to form an intermediate imine. This imine is then reduced in situ by a suitable reducing agent, such as sodium borohydride, to yield the final primary amine product, this compound.[1] The reaction is typically carried out in a protic solvent like methanol or ethanol.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve Chroman-2-carbaldehyde in Methanol B Add Ammonia Solution A->B C Stir at Room Temperature B->C D Cool Reaction Mixture to 0°C C->D E Add Sodium Borohydride D->E F Warm to Room Temperature and Stir E->F G Quench Reaction with Water F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterization

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Note: This is a generalized protocol based on standard procedures for reductive amination of heterocyclic aldehydes.[2][3] Optimization of reaction conditions may be necessary to achieve optimal yields.

Materials and Reagents:

  • Chroman-2-carbaldehyde

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • To a solution of chroman-2-carbaldehyde (1.0 eq) in anhydrous methanol (0.2-0.5 M), add a solution of ammonia in methanol (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 2-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
Chroman-2-carbaldehyde3,4-dihydro-2H-chromene-2-carbaldehyde40269-38-5C₁₀H₁₀O₂162.19LiquidN/A
This compound(Chroman-2-yl)methanamine3990-59-8C₁₀H₁₃NO163.22Solid52-54[4]

Table 2: Generalized Reaction Conditions and Expected Outcome

ParameterConditionNotes
Starting Material Chroman-2-carbaldehyde-
Amine Source Ammonia (in Methanol)An excess is used to drive imine formation.
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reducing agent.[5]
Solvent Methanol (MeOH)A common protic solvent for reductive amination.
Temperature 0°C to Room TemperatureInitial cooling for the addition of the reducing agent is recommended for safety.
Reaction Time 3-6 hoursMonitor by TLC for completion.
Purification Column ChromatographyTo isolate the pure product.
Expected Yield Moderate to GoodYields for similar reductive aminations are typically in the range of 60-90%.[2]

Signaling Pathways and Logical Relationships

The synthesis of this compound via reductive amination follows a clear logical progression of chemical transformations.

G Start Chroman-2-carbaldehyde (Starting Material) Imine Imine Intermediate Start->Imine Condensation Ammonia Ammonia (Nitrogen Source) Ammonia->Imine Product This compound (Final Product) Imine->Product Reduction Reducer Sodium Borohydride (Reducing Agent) Reducer->Product

Caption: Logical relationship of reactants and intermediates in the synthesis.

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chroman ring, the methylene protons of the dihydropyran ring, the methine proton at the 2-position, and the aminomethyl protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹) and the C-N stretching, as well as the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (163.22 g/mol ). The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value (52-54 °C).[4]

Conclusion

The reductive amination of chroman-2-carbaldehyde provides a straightforward and efficient route for the synthesis of this compound. The generalized protocol presented here serves as a valuable starting point for researchers in the field of medicinal chemistry and drug development. It is important to note that optimization of the reaction conditions may be required to achieve the desired yield and purity for specific applications. Proper characterization of the final product is essential to ensure its identity and quality.

References

Application Note: Protocols for the N-Alkylation of Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chroman-2-ylmethanamine is an organic compound featuring a chroman scaffold, which is a common motif in a variety of biologically active molecules.[1] The primary amine group serves as a critical handle for synthetic modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. N-alkylation, the process of adding an alkyl group to the nitrogen atom, is a fundamental transformation in medicinal chemistry to generate novel derivatives for drug discovery and development.[1] Chroman derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and neuroprotective effects.[1] This document provides detailed protocols for two robust and widely used methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides.

Method 1: Reductive Amination

Reductive amination is a highly efficient, one-pot procedure for N-alkylation that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired alkylated amine.[2][3] This method is favored for its broad substrate scope and mild reaction conditions.[3]

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.)[2]

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as DCM or MeOH in a round-bottom flask.[2]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[2] For less reactive carbonyl compounds, a dehydrating agent like anhydrous MgSO₄ can be added. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.[2]

  • Reaction Completion: Continue stirring the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[2] Extract the aqueous layer three times with an organic solvent like ethyl acetate.[2]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2] Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[2]

Reaction Pathway: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine This compound Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product N-Alkylated Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product + [H]

Caption: Reaction pathway for N-alkylation via reductive amination.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the primary amine with an alkyl halide. This reaction typically proceeds via an SN2 mechanism.[4] A base is required to neutralize the hydrohalic acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5] A significant drawback is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[4]

Experimental Protocol

Materials:

  • This compound

  • Alkyl Halide (e.g., Alkyl Bromide or Iodide) (1.0-1.1 eq.)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq.)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) and a base such as K₂CO₃ (3.0 eq.) in a solvent like acetonitrile.[6]

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq.) dropwise to the mixture at room temperature.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[2] Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of dialkylated byproducts.[2]

  • Work-up: Upon completion, filter off the inorganic salts.[2] Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.[2]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2] Purify the crude product by flash column chromatography to isolate the desired mono-alkylated secondary amine.[2]

Workflow: Direct Alkylation

G Start Start: Reactants Setup 1. Dissolve Amine & Base in Solvent (e.g., MeCN) Start->Setup Addition 2. Add Alkyl Halide (1.1 eq) dropwise Setup->Addition Reaction 3. Stir at RT or 40-60°C Monitor by TLC/LC-MS Addition->Reaction Workup 4. Filter salts 5. Aqueous Work-up & Extraction Reaction->Workup Purification 6. Dry, Concentrate & Purify (Column Chromatography) Workup->Purification Product Final Product: N-Alkylated Amine Purification->Product

Caption: Experimental workflow for direct N-alkylation.

Data Summary and Method Comparison

The choice of N-alkylation method depends on the substrate, desired product, and available reagents. The table below summarizes typical reaction parameters and a comparison of the two methods.

Table 1: Comparison of N-Alkylation Methods

Parameter Reductive Amination Direct Alkylation with Alkyl Halides
Alkylating Agent Aldehydes, Ketones Alkyl Halides (I > Br > Cl)
Key Reagent Mild Reducing Agent (e.g., NaBH(OAc)₃) Inorganic/Organic Base (e.g., K₂CO₃, Et₃N)
Typical Solvent DCM, MeOH, DCE MeCN, DMF
Temperature Room Temperature Room Temperature to 60 °C
Key Advantage High selectivity for mono-alkylation, mild conditions.[2] Simple procedure, readily available reagents.

| Key Disadvantage | Requires a suitable carbonyl compound. | Risk of overalkylation to tertiary and quaternary amines.[4] |

Table 2: Representative Quantitative Data for N-Alkylation of this compound *

EntryAlkyl GroupMethodReagentsSolventTime (h)Yield (%)
1BenzylReductive AminationBenzaldehyde, NaBH(OAc)₃DCM1285-95
2PropylReductive AminationPropionaldehyde, NaBH(OAc)₃DCM1680-90
3BenzylDirect AlkylationBenzyl Bromide, K₂CO₃MeCN2460-75¹
4PropylDirect Alkylation1-Iodopropane, K₂CO₃DMF2455-70¹

*Note: The data in this table are representative examples based on general laboratory procedures and may vary depending on specific experimental conditions. ¹Yields for direct alkylation can be lower due to the formation of overalkylation byproducts.

General Experimental Workflow

The following diagram illustrates the general workflow from starting material to the purified N-alkylated product, encompassing both methodologies.

G cluster_start Inputs cluster_methods N-Alkylation Methods cluster_end Downstream Processing Amine This compound Reductive Reductive Amination (+ Aldehyde/Ketone, Reducing Agent) Amine->Reductive Direct Direct Alkylation (+ Alkyl Halide, Base) Amine->Direct Workup Aqueous Work-up & Extraction Reductive->Workup Direct->Workup Purify Column Chromatography Workup->Purify Product Purified N-Alkylated Product Purify->Product

Caption: General workflow for the N-alkylation of primary amines.

References

Application Notes and Protocols: "Chroman-2-ylmethanamine" Scaffold in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds. Derivatives of chroman have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. Chroman-2-ylmethanamine, with its reactive primary amine, represents a key starting material for the synthesis of more complex heterocyclic systems. This document outlines a synthetic strategy to utilize a chroman building block in the creation of novel dihydropyrimidinone (DHPM) heterocycles. DHPMs are a well-known class of compounds with diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory effects.[1]

This protocol details a two-step process commencing with the oxidation of (chroman-2-yl)methanol to the corresponding aldehyde, followed by a one-pot, three-component Biginelli reaction to construct the target dihydropyrimidinone.

Overall Synthetic Workflow

The following diagram illustrates the two-stage approach to synthesize a novel chroman-functionalized dihydropyrimidinone, starting from the readily accessible (chroman-2-yl)methanol.

G start (Chroman-2-yl)methanol aldehyde Chroman-2-carbaldehyde start->aldehyde Oxidation product Chroman-Dihydropyrimidinone aldehyde->product Biginelli Reaction

Caption: Overall workflow for the synthesis of a chroman-dihydropyrimidinone.

Part 1: Synthesis of Chroman-2-carbaldehyde

The crucial intermediate, chroman-2-carbaldehyde, can be efficiently prepared from (chroman-2-yl)methanol via a mild oxidation reaction. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation, known for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups.[2][3]

Experimental Protocol: Dess-Martin Oxidation of (Chroman-2-yl)methanol

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde.

G cluster_reactants Reactants cluster_workup Workup A (Chroman-2-yl)methanol R1 Stir at room temperature (1-3 hours) A->R1 B Dess-Martin Periodinane (DMP) B->R1 C Dichloromethane (DCM) C->R1 W1 Quench with Na2S2O3/NaHCO3 solution R1->W1 W2 Extract with DCM W1->W2 W3 Dry (Na2SO4) and concentrate W2->W3 P1 Purify by column chromatography W3->P1 Product Chroman-2-carbaldehyde P1->Product

Caption: Workflow for the Dess-Martin oxidation of (chroman-2-yl)methanol.

Materials:

  • (Chroman-2-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for elution

Procedure:

  • Dissolve (chroman-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure chroman-2-carbaldehyde.

Quantitative Data (Expected):

ReactantProductTypical Yield (%)
(Chroman-2-yl)methanolChroman-2-carbaldehyde90-95

Characterization Data:

  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm.

  • IR: A strong absorption band for the carbonyl (C=O) stretch of the aldehyde will appear around 1720-1740 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of chroman-2-carbaldehyde (C₁₀H₁₀O₂) will be observed.

Part 2: Synthesis of a Novel Chroman-Dihydropyrimidinone via Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea, respectively.[4] This protocol describes the synthesis of a novel chroman-substituted dihydropyrimidinethione using the prepared chroman-2-carbaldehyde.

Experimental Protocol: Biginelli Condensation

G cluster_reactants Reactants cluster_workup Workup A Chroman-2-carbaldehyde R1 Reflux (4-6 hours) A->R1 B Ethyl Acetoacetate B->R1 C Thiourea C->R1 D Ethanol (Solvent) D->R1 E Catalytic HCl E->R1 W1 Cool to room temperature R1->W1 W2 Pour into ice water W1->W2 W3 Collect precipitate by filtration W2->W3 P1 Recrystallize from ethanol W3->P1 Product Ethyl 4-(chroman-2-yl)-6-methyl-2-thioxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate P1->Product

Caption: Workflow for the Biginelli reaction to synthesize a chroman-dihydropyrimidinethione.

Materials:

  • Chroman-2-carbaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ice water

Procedure:

  • In a round-bottom flask, combine chroman-2-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and thiourea (1.5 eq) in ethanol.[5]

  • Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from hot ethanol to yield the pure product.

Quantitative Data (Expected):

Aldehyde Componentβ-Dicarbonyl ComponentUrea/ThioureaProductTypical Yield (%)
Chroman-2-carbaldehydeEthyl acetoacetateThioureaEthyl 4-(chroman-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate70-90[6]

Characterization Data:

  • ¹H NMR: Expect characteristic signals for the pyrimidine ring protons (NH and CH), the chroman moiety, the ethyl ester, and the methyl group.

  • ¹³C NMR: Signals corresponding to the thiocarbonyl (C=S), the ester carbonyl (C=O), and all other unique carbons of the chroman and pyrimidine rings will be present.

  • IR: Expect absorption bands for N-H stretching (around 3200-3400 cm⁻¹), the ester C=O stretch (around 1700 cm⁻¹), and the C=S stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₈H₂₀N₂O₃S) will be observed.

Biological Significance and Potential Applications

The synthesized chroman-dihydropyrimidinone represents a novel hybrid molecule combining two pharmacologically important scaffolds. Dihydropyrimidinones are known to act as, among other things, calcium channel blockers, mitotic kinesin Eg5 inhibitors (e.g., Monastrol), and antibacterial agents.[7] The chroman moiety itself is associated with a wide range of biological activities. Therefore, these novel hybrid compounds are excellent candidates for screening in various biological assays, including:

  • Anticancer activity (particularly against cell lines where Eg5 is a target)

  • Antibacterial and antifungal activity[4]

  • Antiviral activity

  • Calcium channel modulation assays

Further derivatization of the ester and thioamide functionalities could lead to the generation of a diverse chemical library for structure-activity relationship (SAR) studies, aiding in the development of new therapeutic leads.

References

Application Notes and Protocols: Chroman-2-ylmethanamine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-2-ylmethanamine is a valuable heterocyclic building block in medicinal chemistry, offering a rigid scaffold that can be strategically modified to interact with a variety of biological targets. Its structure, featuring a chroman core and a primary amine, provides a versatile platform for the synthesis of diverse compound libraries. The chroman moiety is present in a range of biologically active natural products and synthetic molecules, known to exhibit antioxidant, antimicrobial, neuroprotective, anti-cancer, and antiepileptic properties.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of novel therapeutic agents, with a focus on its application in developing dopamine receptor agonists.

Key Applications in Drug Discovery

The primary amine of this compound serves as a key functional handle for derivatization through common synthetic transformations such as N-acylation and reductive amination. These modifications allow for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Dopamine Receptor Agonists

Derivatives of 7-hydroxy-2-(aminomethyl)chroman have been identified as potent and selective dopamine D2 receptor agonists.[1][2] These compounds hold potential for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[3] The 7-hydroxy group and the aminomethyl side chain are crucial pharmacophoric elements for interaction with the dopamine D2 receptor.[2]

Signaling Pathway:

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing neuronal excitability and gene expression.

Dopamine_D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist 7-OH-2-(aminomethyl)chroman Derivative Agonist->D2R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->cAMP Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Quantitative Data:

The following table summarizes the binding affinities of representative 7-hydroxy-2-(aminomethyl)chroman derivatives for dopamine receptors.

Compound IDR GroupD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
1 H1.50.57[4]
2 n-Propyl3.6-[5]
3 Benzyl--[1]

Note: Data is compiled from various sources and may have been determined under different experimental conditions.

Experimental Protocols:

Protocol 1: N-Alkylation of (R)-7-(methoxymethoxy)chroman-2-yl)methanamine (General Procedure)

This protocol describes the synthesis of N-substituted derivatives of a protected this compound, a key step in preparing dopamine agonist candidates.

Workflow:

N_Alkylation_Workflow Start Start with (R)-7-(methoxymethoxy)chroman-2-yl)methanamine Dissolve Dissolve in DMF with NaH Start->Dissolve Add_Alkyl_Halide Add Alkyl Halide (e.g., 2-fluoroethyl tosylate) Dissolve->Add_Alkyl_Halide Heat Heat at 80°C Add_Alkyl_Halide->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify by Chromatography Workup->Purify End N-Alkylated Product Purify->End Deprotection_Workflow Start Start with N-alkylated MOM-protected chroman Dissolve Dissolve in Methanol Start->Dissolve Add_HCl Add conc. HCl Dissolve->Add_HCl Heat Heat at 60°C Add_HCl->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Neutralize Neutralize with NaHCO3 Monitor->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify by Chromatography Extract->Purify End Final 7-hydroxy Product Purify->End N_Acylation_Workflow Start Start with This compound Dissolve Dissolve in DCM with Triethylamine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Acyl_Chloride Add Acyl Chloride Dropwise Cool->Add_Acyl_Chloride Stir Stir at RT Add_Acyl_Chloride->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify by Chromatography Workup->Purify End N-Acylated Product Purify->End Reductive_Amination_Workflow Start Start with This compound and Carbonyl Dissolve Dissolve in DCM or DCE Start->Dissolve Stir_Imine Stir to form Imine Dissolve->Stir_Imine Add_Reducing_Agent Add NaBH(OAc)3 Stir_Imine->Add_Reducing_Agent Stir_Reaction Stir at RT Add_Reducing_Agent->Stir_Reaction Monitor Monitor by TLC/LC-MS Stir_Reaction->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify by Chromatography Workup->Purify End N-Alkylated Product Purify->End

References

Application Notes and Protocols: In Vitro Antioxidant Activity Assay of Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are compounds that can mitigate oxidative damage by neutralizing these ROS.[2] The chroman scaffold is a core structure in various natural and synthetic compounds with significant biological activities, including potent antioxidant properties, most notably in Vitamin E (α-tocopherol).[3] Chroman-2-ylmethanamine, a derivative of this privileged structure, is a compound of interest for its potential as an antioxidant agent.

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant capacity of this compound using a panel of established and widely accepted assays. Detailed protocols, data presentation guidelines, and workflow visualizations are included to facilitate reproducible and reliable assessment.

Principles of In Vitro Antioxidant Assays

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a battery of tests based on different mechanisms is recommended.[4] The most common mechanisms are hydrogen atom transfer (HAT) and single electron transfer (SET).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it and causing a color change from deep violet to pale yellow.[5] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[5][6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay : This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7] The reduction of ABTS•+ by the antioxidant leads to its decolorization, which is measured by the decrease in absorbance at 734 nm.[7] This method is applicable to both hydrophilic and lipophilic compounds.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay : This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at a low pH.[8][9] The reduction results in the formation of a colored ferrous-probe complex, and the change in absorbance is measured spectrophotometrically (typically around 593 nm).[9] The FRAP assay directly measures the total reducing capacity of a sample.[10]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay : The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe from oxidative damage induced by a peroxyl radical generator.[1][11] The antioxidant's presence slows the decay of the fluorescent signal.[3] This assay is considered biologically relevant as it utilizes a peroxyl radical, a common ROS in the human body.[12]

Experimental Protocols

These protocols are designed for a 96-well microplate format, suitable for high-throughput screening. It is crucial to include a known antioxidant, such as Trolox or Ascorbic Acid, as a positive control to validate the assay's performance.[5]

DPPH Radical Scavenging Assay Protocol

a. Reagent Preparation:

  • DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol or ethanol. Store in the dark at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol or ethanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.[13] Prepare this solution fresh daily and protect it from light.[6]

  • Test Compound (this compound) Stock Solution (1 mg/mL): Accurately weigh and dissolve the test compound in a suitable solvent (e.g., DMSO, methanol, ethanol).

  • Standard (Trolox/Ascorbic Acid) Stock Solution (1 mg/mL): Prepare in the same manner as the test compound.[5]

b. Assay Procedure:

  • Prepare serial dilutions of the test compound and standard antioxidant stock solutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).[5]

  • In a 96-well plate, add 20 µL of each dilution of the sample or standard to respective wells.

  • Add 200 µL of the DPPH working solution to all wells.

  • For the blank (control), add 20 µL of the solvent instead of the sample.[5]

  • Incubate the plate in the dark at room temperature for 30 minutes.[6][13]

  • Measure the absorbance at 517 nm using a microplate reader.

c. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:[5] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:

  • A_control is the absorbance of the blank.

  • A_sample is the absorbance of the test sample.

Plot the % scavenging activity against the concentration of the test compound/standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[14] A lower IC₅₀ value indicates higher antioxidant potency.[3]

ABTS Radical Cation Decolorization Assay Protocol

a. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of water.

  • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][15] This generates the dark-colored ABTS•+ radical cation.

  • Diluted ABTS•+ Solution: Before use, dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]

  • Test Compound and Standard (Trolox) Solutions: Prepare as described in the DPPH protocol.

b. Assay Procedure:

  • Prepare serial dilutions of the test compound and Trolox standard.

  • In a 96-well plate, add 10 µL of each dilution to the wells.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6-10 minutes in the dark.[16]

  • Measure the absorbance at 734 nm using a microplate reader.

c. Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the test compound to that of the Trolox standard curve.[17]

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

a. Reagent Preparation:

  • FRAP Working Solution: Prepare fresh by mixing 10 parts of 300 mM Acetate Buffer (pH 3.6), 1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution.[9] Warm the working solution to 37°C before use.

  • Test Compound and Standard (FeSO₄ or Trolox) Solutions: Prepare serial dilutions.

b. Assay Procedure:

  • Add 10 µL of the diluted sample or standard to the wells of a 96-well plate.

  • Add 220 µL of the pre-warmed FRAP working solution to each well.

  • Mix and incubate for 4-10 minutes at room temperature.[8]

  • Measure the absorbance at 593 nm.

c. Data Analysis: Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards. The FRAP value of the sample is then calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.[9]

Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol

a. Reagent Preparation:

  • Fluorescein Solution (1X): Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).[18]

  • AAPH (2,2’-Azobis(2-amidinopropane) dihydrochloride) Solution: Prepare fresh in phosphate buffer.[18]

  • Test Compound and Standard (Trolox) Solutions: Prepare serial dilutions in phosphate buffer.[18]

b. Assay Procedure:

  • In a black 96-well plate, add 25 µL of each sample, standard, or blank (phosphate buffer) to the wells.[1][18]

  • Add 150 µL of the fluorescein solution to each well and mix.[1][18]

  • Incubate the plate at 37°C for 30 minutes.[1][19]

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well using a multichannel pipette.[1][18]

  • Immediately begin reading the fluorescence kinetically with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[18] Readings should be taken every 1-5 minutes for at least 60 minutes.[1][19]

c. Data Analysis: Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank. The Net AUC is calculated by subtracting the blank's AUC from the sample/standard's AUC. Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve. The ORAC value of the test sample is expressed as Trolox Equivalents (TE).[1]

Visualizations

Antioxidant_Mechanism cluster_reaction Radical Scavenging Reaction ROS Reactive Oxygen Species (ROS) (e.g., DPPH•, ABTS•+) Neutralized Stable Molecule (e.g., DPPH-H) ROS->Neutralized gains H• or e⁻ Antioxidant Antioxidant (AH) (this compound) Radical_A Less Reactive Antioxidant Radical (A•) Antioxidant->Radical_A donates H• or e⁻

Caption: General mechanism of radical scavenging by an antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph 2. Add DPPH Solution to Wells (200 µL) prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of this compound & Standard add_sample 1. Add Sample/Standard to Wells (20 µL) prep_sample->add_sample add_sample->add_dpph incubate 3. Incubate in Dark (30 min) add_dpph->incubate read 4. Measure Absorbance (517 nm) incubate->read calculate Calculate % Scavenging Activity read->calculate plot Plot Curve & Determine IC50 Value calculate->plot

Caption: Experimental workflow for the DPPH antioxidant assay.

Assay_Relationships cluster_mechanisms Primary Mechanisms cluster_assays Specific Assays AOA In Vitro Antioxidant Activity HAT Hydrogen Atom Transfer (HAT) AOA->HAT SET Single Electron Transfer (SET) AOA->SET DPPH DPPH Assay HAT->DPPH Mixed-Mode ABTS ABTS Assay HAT->ABTS Mixed-Mode ORAC ORAC Assay HAT->ORAC Measures SET->DPPH Mixed-Mode SET->ABTS Mixed-Mode FRAP FRAP Assay SET->FRAP Measures

Caption: Logical relationships between antioxidant activity mechanisms and common assays.

Data Presentation

The results of the antioxidant assays should be summarized in clear, concise tables to allow for easy comparison between the test compound and standard antioxidants. The following tables present hypothetical data for this compound for illustrative purposes.

Table 1: Radical Scavenging Activity of this compound (Illustrative Data)

CompoundDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)
This compound 45.8 ± 3.225.3 ± 1.9
Trolox 8.5 ± 0.76.2 ± 0.5
Ascorbic Acid 5.2 ± 0.44.1 ± 0.3

Values are presented as mean ± standard deviation (n=3). A lower IC₅₀ value indicates greater scavenging activity.

Table 2: Reducing Power and Peroxyl Radical Scavenging of this compound (Illustrative Data)

CompoundFRAP Value (µM Trolox Equivalents / mg)ORAC Value (µM Trolox Equivalents / mg)
This compound 350.6 ± 21.5850.2 ± 55.7
Trolox 1850.0 ± 95.02200.0 ± 110.0
Gallic Acid 2100.0 ± 120.42500.0 ± 135.0

Values are presented as mean ± standard deviation (n=3). Higher TE values indicate greater antioxidant capacity.

Conclusion

This document provides a framework for the systematic in vitro evaluation of the antioxidant activity of this compound. By employing a panel of assays including DPPH, ABTS, FRAP, and ORAC, researchers can obtain a comprehensive profile of the compound's antioxidant potential, covering both radical scavenging and reducing capabilities. The detailed protocols and data presentation formats are intended to ensure consistency and facilitate the comparison of results, which is a critical step in the early stages of drug discovery and development.

References

Application Notes and Protocols: Chroman-2-ylmethanamine as a Chiral Ligand in Asymmetric Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Chroman-2-ylmethanamine and its derivatives as chiral ligands in organometallic catalysis. While direct catalytic applications of the parent this compound are not extensively documented in peer-reviewed literature, its structural features suggest significant potential. This document outlines a prospective application of a Schiff base derivative of this compound in the asymmetric reduction of prochiral ketones, a reaction of significant importance in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.

The protocols provided are based on established methodologies for similar catalytic systems and are intended to serve as a detailed guide for researchers exploring the development of novel chiral catalysts.

Application Notes

The chroman moiety is a privileged scaffold found in a variety of biologically active compounds. The incorporation of this structure into a chiral ligand framework offers the potential for creating a unique steric and electronic environment around a metal center. The amine functionality of this compound provides a convenient handle for derivatization, allowing for the synthesis of a diverse library of chiral ligands.

1.1. Ligand Design and Synthesis

A versatile approach to utilizing this compound in catalysis is through its conversion into a Schiff base ligand. Condensation with a suitable aldehyde, such as salicylaldehyde, yields a tridentate (N, N, O) ligand. The chirality of the resulting metal complex is derived from the stereocenter at the 2-position of the chroman ring.

Ligand_Synthesis cluster_conditions C2M This compound reagents + C2M->reagents Sal Salicylaldehyde Sal->reagents Ligand Chiral Schiff Base Ligand (C2M-Sal) reagents->Ligand Condensation conditions Ethanol, Reflux

Caption: Synthesis of a chiral Schiff base ligand from this compound.

1.2. Proposed Catalytic Application: Asymmetric Transfer Hydrogenation

The chiral Schiff base ligand derived from this compound can be complexed with a suitable metal precursor, such as a ruthenium(II) salt, to form a catalyst for asymmetric transfer hydrogenation. This reaction is a powerful method for the enantioselective reduction of ketones to chiral secondary alcohols. The proposed catalyst, [Ru(C2M-Sal)(p-cymene)Cl], is expected to exhibit high catalytic activity and enantioselectivity due to the well-defined chiral pocket created by the ligand.

Experimental Protocols

2.1. Protocol for the Synthesis of the Chiral Schiff Base Ligand (C2M-Sal)

Materials:

  • (S)-Chroman-2-ylmethanamine (1.0 eq)

  • Salicylaldehyde (1.05 eq)

  • Anhydrous Ethanol

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve (S)-Chroman-2-ylmethanamine (1.0 g, 6.12 mmol) in anhydrous ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add salicylaldehyde (0.78 g, 6.43 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the resulting solid under vacuum to yield the chiral Schiff base ligand (C2M-Sal).

2.2. Protocol for the Synthesis of the Ruthenium Catalyst [Ru(C2M-Sal)(p-cymene)Cl]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (1.0 eq)

  • Chiral Schiff Base Ligand (C2M-Sal) (2.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.31 g, 0.5 mmol) and the chiral Schiff base ligand (C2M-Sal) (0.56 g, 2.1 mmol) to a Schlenk flask.

  • Add anhydrous DCM (15 mL) to the flask.

  • Add triethylamine (0.31 mL, 2.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • Dry the solid catalyst under vacuum.

2.3. Protocol for the Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • Acetophenone (1.0 eq)

  • [Ru(C2M-Sal)(p-cymene)Cl] (0.01 eq)

  • Isopropanol (solvent and hydrogen source)

  • Potassium hydroxide (0.05 eq)

  • Inert atmosphere setup

Procedure:

  • In an inert atmosphere, dissolve the ruthenium catalyst (0.01 mmol) in isopropanol (10 mL) in a Schlenk flask.

  • Add potassium hydroxide (0.05 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add acetophenone (1.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for the required time (monitor by GC or TLC).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a small amount of water.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes hypothetical but expected results for the asymmetric transfer hydrogenation of various prochiral ketones using the [Ru(C2M-Sal)(p-cymene)Cl] catalyst.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1Acetophenone1-Phenylethanol6>9995 (S)
2Propiophenone1-Phenyl-1-propanol89892 (S)
31-Indanone1-Indanol129597 (S)
42-Chloroacetophenone2-Chloro-1-phenylethanol6>9996 (S)

Visualization of the Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric transfer hydrogenation is depicted below.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ru_cat [Ru(C2M-Sal)(p-cymene)Cl] Ru_hydride Ru-Hydride Species Ru_cat->Ru_hydride - HCl + Isopropanol Ru_hydride->Ru_cat + Acetone Ru_hydride->node_a Ketone Prochiral Ketone Ketone->node_a Alcohol Chiral Alcohol Alcohol->node_b Acetone Acetone Isopropanol Isopropanol node_a->Alcohol Hydrogen Transfer node_b->Ru_cat

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Application Note: Quantification of Chroman-2-ylmethanamine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Chroman-2-ylmethanamine in a pharmaceutical matrix. The method involves a straightforward sample preparation procedure followed by pre-column derivatization to enhance chromatographic retention and detection sensitivity. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure accurate and reliable results for researchers, scientists, and drug development professionals.[1][2][3]

Introduction

This compound is a primary amine derivative of the chroman scaffold, a heterocyclic compound present in a variety of biologically active molecules. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. Due to its chemical structure, this compound can be challenging to analyze directly by reversed-phase HPLC due to poor retention. To overcome this, a pre-column derivatization strategy is employed. Derivatization not only improves chromatographic behavior but also significantly enhances the ionization efficiency for mass spectrometric detection.[4] This note provides a detailed protocol for a validated LC-MS/MS method suitable for the routine analysis of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): d4-Chroman-2-ylmethanamine or a structurally similar compound

  • Derivatization Reagent: Dansyl chloride

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • All other chemicals were of analytical grade.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Method Parameters

ParameterCondition
HPLC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Elution0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B)
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined based on the dansylated derivative
MRM Transition (IS)To be determined based on the dansylated derivative
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550 °C
IonSpray Voltage5500 V

Protocols

Standard and Sample Preparation

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Prepare a stock solution of the internal standard (1 mg/mL) in methanol and a working solution of 100 ng/mL in 50:50 methanol:water.

Sample Preparation and Derivatization Protocol:

  • To 100 µL of the sample (or standard), add 20 µL of the internal standard working solution.

  • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Add 100 µL of dansyl chloride solution (1 mg/mL in acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Incubate at 60 °C for 30 minutes in a water bath.

  • After incubation, cool the mixture to room temperature.

  • Add 50 µL of 2.5% formic acid to stop the reaction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample/Standard (100 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Add_Buffer Add Bicarbonate Buffer (200 µL) Add_IS->Add_Buffer Add_Deriv Add Dansyl Chloride (100 µL) Add_Buffer->Add_Deriv Vortex1 Vortex (30 sec) Add_Deriv->Vortex1 Incubate Incubate (60°C, 30 min) Vortex1->Incubate Cool Cool to RT Incubate->Cool Quench Add Formic Acid (50 µL) Cool->Quench Centrifuge Centrifuge (10,000 rpm, 5 min) Quench->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into HPLC Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Quantify Data Quantification Detect->Quantify

Caption: Experimental workflow for the quantification of this compound.
Method Validation

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[1][2][5]

Table 2: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Range 1 - 1000 ng/mL-
Precision (%RSD)
   Intra-day (n=6)≤ 4.5%≤ 15%
   Inter-day (n=6)≤ 6.8%≤ 15%
Accuracy (% Recovery) 95.2% - 104.5%85% - 115%
Limit of Detection (LOD) 0.3 ng/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mLSignal-to-Noise ≥ 10

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound. The derivatization with dansyl chloride significantly improved the chromatographic peak shape and sensitivity. The method was found to be linear over the concentration range of 1 to 1000 ng/mL with a coefficient of determination (r²) greater than 0.99. The precision and accuracy of the method were within the acceptable limits as per regulatory guidelines. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace-level analysis.

G cluster_input Inputs cluster_process Reaction cluster_output Output Analyte This compound Primary Amine Reaction Derivatization Reaction (pH 9.0, 60°C) Analyte->Reaction DerivReagent Dansyl Chloride Derivatization Agent DerivReagent->Reaction Product Dansylated this compound - Enhanced Retention - Increased Sensitivity Reaction->Product

Caption: Logical relationship of the derivatization process.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound has been developed and validated. The method is suitable for routine analysis in a drug development setting and can be applied to various study types requiring accurate determination of this compound. The detailed protocol and validation data presented in this application note provide a comprehensive guide for researchers and scientists.

References

Application Notes and Protocols for GC-MS Analysis of Chroman-2-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Chroman-2-ylmethanamine and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols cover achiral quantitative analysis and chiral separation of its enantiomers.

Introduction

This compound is a chiral primary amine whose accurate quantification and enantiomeric purity assessment are crucial in various stages of drug development and research. Gas chromatography (GC) is a powerful technique for separating volatile compounds, but the direct analysis of polar and low-volatility primary amines like this compound can be challenging, often resulting in poor peak shapes and inaccurate quantification[1]. Derivatization is a chemical modification process that converts these amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detectability[1][2][3].

This guide focuses on the derivatization of this compound using Trifluoroacetic Anhydride (TFAA), a widely used acylating agent that forms stable and volatile trifluoroacetyl (TFA) derivatives[1][4][5][6]. The introduction of fluorine atoms also enhances the sensitivity of detection[1].

Part 1: Achiral Quantitative Analysis of this compound

This section details the protocol for the derivatization of this compound with TFAA for quantitative analysis on a standard non-chiral GC column.

Experimental Protocol: TFAA Derivatization

Objective: To convert this compound into its N-(trifluoroacetyl) derivative for quantitative GC-MS analysis.

Materials:

  • This compound standard

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Ethyl Acetate (or other suitable solvent like acetonitrile)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator (optional)

  • GC-MS system with a standard non-polar column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the this compound sample or standard into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Internal Standard Addition:

    • Add a precise volume of the internal standard solution to the dried sample.

  • Derivatization Reaction:

    • Add 200 µL of anhydrous ethyl acetate to the vial.

    • Add 100 µL of TFAA to the mixture[1].

    • Tightly cap the vial and heat at 60-70°C for 20 minutes in a heating block[1].

  • Sample Work-up:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

Diagram of the Derivatization Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Work-up & Analysis Sample This compound Sample Dry Evaporate to Dryness Sample->Dry Add_IS Add Internal Standard Dry->Add_IS Add_Solvent Add Ethyl Acetate Add_IS->Add_Solvent Add_TFAA Add TFAA Add_Solvent->Add_TFAA Heat Heat at 60-70°C Add_TFAA->Heat Cool Cool to RT Heat->Cool Evaporate_Excess Evaporate Excess Reagent Cool->Evaporate_Excess Reconstitute Reconstitute in Solvent Evaporate_Excess->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Workflow for TFAA derivatization of this compound.

GC-MS Parameters (Illustrative)
  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Mass Spectrum of N-(Trifluoroacetyl)-Chroman-2-ylmethanamine (Illustrative)

The EI mass spectrum of the TFA derivative is expected to show characteristic fragments. The molecular ion (M+) may be observed, but often α-cleavage (cleavage of the bond between the chiral center and the methylene-amine group) is a dominant fragmentation pathway for such derivatives[7]. Key expected fragments would include ions corresponding to the chroman moiety and the trifluoroacetylated aminomethylene side chain.

Quantitative Data Summary

The following tables present illustrative data for a typical method validation for the quantitative analysis of derivatized this compound.

Table 1: Calibration Curve and Linearity

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.255
1.00.510
5.02.530
10.05.080
25.012.650
50.025.100
Linearity (R²) 0.9995

Table 2: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.995[8]
Limit of Detection (LOD) 0.03 µg/mLS/N ≥ 3[9]
Limit of Quantitation (LOQ) 0.1 µg/mLS/N ≥ 10[9]
Accuracy (% Recovery) 98.5% - 101.2%98-102%[9]
Precision (RSD%)
- Repeatability< 2.0%≤ 2%[9]
- Intermediate Precision< 3.0%≤ 3%[9]

Part 2: Chiral Separation of this compound Enantiomers

This section outlines the methodology for the separation and quantification of the enantiomers of this compound following derivatization with TFAA. The separation is achieved using a chiral GC column.

Experimental Protocol: Chiral GC-MS Analysis

Objective: To separate and quantify the enantiomers of this compound as their N-TFA derivatives.

Derivatization: Follow the same TFAA derivatization protocol as described in Part 1.

GC-MS System with Chiral Column:

  • GC Column: A cyclodextrin-based chiral capillary column, such as one containing a derivative of β-cyclodextrin (e.g., Astec CHIRALDEX™ B-PM or similar)[10][11][12].

  • Injector and MS parameters: Similar to the achiral analysis, but the oven temperature program will need to be optimized for chiral separation.

Illustrative Chiral GC-MS Parameters:

  • GC Column: Astec CHIRALDEX™ B-PM (30 m x 0.25 mm I.D., 0.12 µm film thickness).

  • Oven Temperature Program: Isothermal analysis at a lower temperature (e.g., 140°C) often provides better chiral resolution. A slow temperature ramp may also be employed.

  • Carrier Gas: Helium at a constant pressure or flow, optimized for the best resolution.

Diagram of the Chiral Analysis Workflow:

cluster_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_output Data Output Sample Racemic or Enantioenriched This compound Derivatize Derivatize with TFAA Sample->Derivatize Inject Inject into GC-MS (Chiral Column) Derivatize->Inject Separate Enantiomeric Separation Inject->Separate Detect Detect and Quantify Separate->Detect Chromatogram Chromatogram with Separated Enantiomers Detect->Chromatogram Quantify Determine Enantiomeric Ratio Chromatogram->Quantify

Caption: Workflow for chiral GC-MS analysis of this compound.

Data Presentation for Chiral Separation

The primary result from a chiral GC-MS analysis is a chromatogram showing two separated peaks for the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Table 3: Illustrative Chiral Separation Data

EnantiomerRetention Time (min)Peak Area
(R)-N-TFA-Chroman-2-ylmethanamine15.21,500,000
(S)-N-TFA-Chroman-2-ylmethanamine15.850,000
Resolution (Rs) 1.8
Enantiomeric Excess (% ee) 93.75%

Conclusion

The protocols described provide a robust framework for the derivatization and subsequent GC-MS analysis of this compound. The use of TFAA derivatization improves the chromatographic properties of the analyte, allowing for reliable and sensitive quantification. For stereochemical analysis, coupling this derivatization with a chiral GC column enables the successful separation and quantification of its enantiomers. Researchers and drug development professionals can adapt these methodologies to suit their specific instrumentation and analytical requirements.

References

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds with neuroprotective properties. Chroman derivatives have emerged as a promising class of molecules due to their antioxidant and anti-inflammatory activities.[1][2][3][4][5] This document provides detailed application notes and protocols for evaluating the neuroprotective effects of a specific derivative, Chroman-2-ylmethanamine, using a panel of well-established cell-based assays.

The following protocols are designed to be a comprehensive guide for researchers to assess the potential of this compound to mitigate neuronal cell death and dysfunction induced by various stressors. The assays described herein will evaluate cell viability, cytotoxicity, oxidative stress, apoptosis, and mitochondrial health.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols. This structured format allows for a clear and direct comparison of the neuroprotective effects of this compound across different assays and concentrations.

Table 1: Effect of this compound on Cell Viability (MTT Assay) and Cytotoxicity (LDH Assay) in a Neuronal Cell Model of Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (% of Control) (Mean ± SD)LDH Release (% of Maximum) (Mean ± SD)
Vehicle Control-100 ± 5.05 ± 1.2
Oxidative Stressor (e.g., H₂O₂)-52 ± 4.585 ± 6.3
This compound + Oxidative Stressor165 ± 3.870 ± 5.1
This compound + Oxidative Stressor1082 ± 5.145 ± 4.2
This compound + Oxidative Stressor5095 ± 4.215 ± 2.5
This compound (alone)5098 ± 3.56 ± 1.5

Table 2: Assessment of this compound's Antioxidant and Anti-apoptotic Properties

Treatment GroupConcentration (µM)Intracellular ROS Levels (Fold Change vs. Control) (Mean ± SD)Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) (Mean ± SD)
Vehicle Control-1.0 ± 0.11.0 ± 0.25.2 ± 0.4
Oxidative Stressor (e.g., H₂O₂)-4.5 ± 0.63.8 ± 0.51.8 ± 0.3
This compound + Oxidative Stressor13.2 ± 0.42.9 ± 0.42.9 ± 0.3
This compound + Oxidative Stressor101.8 ± 0.31.7 ± 0.34.1 ± 0.5
This compound + Oxidative Stressor501.2 ± 0.21.1 ± 0.24.9 ± 0.4
This compound (alone)501.1 ± 0.11.0 ± 0.15.1 ± 0.3

Key Neuroprotective Signaling Pathways

Neuroprotective compounds often exert their effects by modulating intracellular signaling cascades that promote cell survival and inhibit apoptotic pathways.[6][7][[“]][[“]] The diagram below illustrates key pathways potentially modulated by this compound.

Neuroprotective Signaling Pathways cluster_0 Oxidative Stress cluster_1 This compound cluster_2 Signaling Cascades cluster_3 Cellular Outcomes ROS ROS Nrf2 Nrf2 ROS->Nrf2 Bax Bax ROS->Bax Caspase3 Caspase-3 ROS->Caspase3 C2M This compound C2M->Nrf2 Akt Akt C2M->Akt Survival Cell Survival Nrf2->Survival Bcl2 Bcl-2 Akt->Bcl2 Akt->Survival Bcl2->Bax inhibits Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential neuroprotective signaling pathways modulated by this compound.

Experimental Workflow for Screening Neuroprotective Compounds

The following diagram outlines a typical workflow for screening and validating the neuroprotective effects of a compound like this compound.

Experimental Workflow Start Start Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Start->Cell_Culture Toxicity Induce Neurotoxicity (e.g., H₂O₂, Glutamate, MPP+) Cell_Culture->Toxicity Treatment Treat with this compound (Dose-response) Toxicity->Treatment Primary_Assays Primary Screening Assays (MTT, LDH) Treatment->Primary_Assays Secondary_Assays Secondary Mechanistic Assays (ROS, Caspase, MMP) Primary_Assays->Secondary_Assays Data_Analysis Data Analysis and Interpretation Secondary_Assays->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for evaluating neuroprotective compounds.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13][14]

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Neurotoxic agent (e.g., hydrogen peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induce neurotoxicity by adding the neurotoxic agent (e.g., 100 µM H₂O₂) to the appropriate wells. Maintain control wells with medium only.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[15][16][17][18]

Materials:

  • Cell culture supernatant from the MTT assay plate (or a parallel plate)

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well assay plate

  • Microplate reader

Protocol:

  • Following the 24-hour incubation with the neurotoxin and this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Determine the percentage of cytotoxicity relative to the maximum LDH release control (cells lysed with the provided lysis buffer).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a fluorescent probe, such as DCFDA, to measure the levels of intracellular ROS.[19][20][21][22][23]

Materials:

  • Neuronal cells

  • Black, clear-bottom 96-well plates

  • This compound

  • Neurotoxic agent (e.g., H₂O₂)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Pre-treat with this compound for 2 hours.

  • Load the cells with 10 µM H2DCFDA for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Add the neurotoxic agent to induce oxidative stress.

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) at different time points (e.g., 0, 30, 60, 120 minutes).

  • Express the results as a fold change in fluorescence intensity compared to the control group.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[24][25][26][27][28]

Materials:

  • Neuronal cells

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine or the neurotoxin used previously)

  • Caspase-3 activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Microplate reader (fluorescence or absorbance)

Protocol:

  • Treat cells with this compound and the apoptosis-inducing agent as described previously.

  • After the incubation period, lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm).

  • Calculate the fold change in caspase-3 activity compared to the control group.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[29][30][31][32][33]

Materials:

  • Neuronal cells

  • Black, clear-bottom 96-well plates

  • This compound

  • Neurotoxic agent

  • JC-1 dye

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed and treat the cells as described in previous protocols.

  • After treatment, incubate the cells with 5 µM JC-1 dye for 20 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Add fresh culture medium to each well.

  • Measure the red fluorescence (Ex/Em = 585/590 nm) and green fluorescence (Ex/Em = 514/529 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

The provided application notes and protocols offer a robust framework for the comprehensive evaluation of the neuroprotective effects of this compound. By employing this panel of cell-based assays, researchers can obtain critical data on the compound's ability to preserve cell viability, reduce cytotoxicity, combat oxidative stress, inhibit apoptosis, and maintain mitochondrial function. The systematic approach outlined here will facilitate the characterization of this compound's therapeutic potential for neurodegenerative diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals involved in the synthesis of Chroman-2-ylmethanamine. The information primarily focuses on the common synthetic route involving the reduction of Chroman-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via amide reduction?

A1: When synthesizing this compound by reducing Chroman-2-carboxamide, typically with a strong reducing agent like Lithium Aluminum Hydride (LiAlH4), several byproducts can form. The most common ones include the corresponding aldehyde (Chroman-2-carbaldehyde) and alcohol (Chroman-2-ylmethanol) from incomplete reduction. Additionally, if the chroman ring is unstable under the reaction conditions, ring-opened products may be observed.

Q2: How is Chroman-2-carbaldehyde formed as a byproduct?

A2: The reduction of an amide to an amine with LiAlH4 proceeds through an iminium ion intermediate. If the reaction is not driven to completion or if the work-up procedure is not optimal, this intermediate can be hydrolyzed to form the corresponding aldehyde, in this case, Chroman-2-carbaldehyde.

Q3: What leads to the formation of Chroman-2-ylmethanol as a byproduct?

A3: Chroman-2-ylmethanol can be formed through a couple of pathways. Firstly, if the starting Chroman-2-carboxamide is hydrolyzed to the corresponding carboxylic acid, subsequent reduction of the acid with LiAlH4 will yield the primary alcohol. Secondly, the intermediate aldehyde (Chroman-2-carbaldehyde) can be further reduced to the alcohol.[1]

Q4: Can the solvent used in the reaction contribute to byproduct formation?

A4: Yes, the choice of solvent is crucial. Ethereal solvents like THF or diethyl ether are commonly used for LiAlH4 reductions. However, if the solvent contains traces of water, LiAlH4 will react violently to produce metal hydroxides and hydrogen gas, which can affect the reaction's efficiency and potentially lead to other side reactions.[2]

Q5: Are there any byproducts expected from the starting materials?

A5: Impurities in the starting material, Chroman-2-carboxamide, will likely be carried through or react to form other impurities. For example, if the starting material contains unreacted starting materials from its own synthesis, these may be reduced by LiAlH4 to generate unexpected byproducts.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Use of wet reagents or solvents.1. Increase reaction time or temperature. 2. Ensure the work-up is performed at low temperatures and is not overly acidic. 3. Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.
Presence of a significant peak corresponding to Chroman-2-carbaldehyde in the crude product 1. Insufficient amount of reducing agent. 2. Premature quenching of the reaction. 3. Hydrolysis of the intermediate iminium ion during work-up.1. Use a slight excess of the reducing agent (e.g., LiAlH4). 2. Ensure the reaction has gone to completion before quenching. 3. Perform the aqueous work-up carefully at low temperatures.
Detection of Chroman-2-ylmethanol in the product mixture 1. Presence of the corresponding carboxylic acid in the starting amide. 2. Over-reduction of the intermediate aldehyde.1. Purify the starting Chroman-2-carboxamide to remove any carboxylic acid impurities. 2. Optimize reaction conditions (e.g., temperature, reaction time) to favor the formation of the amine.
Observation of a complex mixture of unidentified byproducts 1. High reaction temperature leading to decomposition. 2. Presence of multiple impurities in the starting material. 3. Instability of the chroman ring under the reaction conditions.1. Conduct the reaction at a lower temperature. 2. Characterize the purity of the starting material and purify if necessary. 3. Consider using a milder reducing agent if ring stability is an issue.

Data Presentation: Effect of Reaction Conditions on Product and Byproduct Distribution (Hypothetical)

Entry Reducing Agent Temperature (°C) Reaction Time (h) Yield of this compound (%) Chroman-2-carbaldehyde (%) Chroman-2-ylmethanol (%)
1LiAlH4 (1.5 eq)0 to rt475155
2LiAlH4 (1.5 eq)65 (reflux)28558
3LiAlH4 (1.0 eq)0 to rt4503510
4NaBH42524<5Not detectedNot detected

Note: This data is illustrative and intended to demonstrate potential trends.

Experimental Protocols

Synthesis of this compound via LiAlH4 Reduction of Chroman-2-carboxamide

Materials:

  • Chroman-2-carboxamide

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH4 (1.5 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Chroman-2-carboxamide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or distillation.

HPLC-MS Method for Byproduct Identification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • DAD Wavelength: 210-400 nm

MS Conditions:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Visualizations

Synthesis_Byproducts Synthesis of this compound and Key Byproducts Start Chroman-2-carboxamide Reagent LiAlH4 / THF Intermediate Iminium Ion Intermediate Reagent->Intermediate Reduction Product This compound (Desired Product) Intermediate->Product Further Reduction Byproduct1 Chroman-2-carbaldehyde (Incomplete Reduction) Intermediate->Byproduct1 Hydrolysis (Work-up) Byproduct2 Chroman-2-ylmethanol (Over-reduction/Side Reaction) Byproduct1->Byproduct2 Reduction

Caption: Main reaction pathway and formation of major byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues Start Synthesis of This compound AnalyzeCrude Analyze Crude Product (HPLC, GC-MS) Start->AnalyzeCrude CheckYield Low Yield? IdentifyByproducts Major Byproducts Identified? CheckYield->IdentifyByproducts Yes Optimize Optimize Reaction Conditions CheckYield->Optimize No AnalyzeCrude->CheckYield Aldehyde Aldehyde Detected IdentifyByproducts->Aldehyde Aldehyde Alcohol Alcohol Detected IdentifyByproducts->Alcohol Alcohol Complex Complex Mixture IdentifyByproducts->Complex Other SolutionAldehyde Increase Reducing Agent Optimize Work-up Aldehyde->SolutionAldehyde SolutionAlcohol Purify Starting Material Optimize Reaction Time Alcohol->SolutionAlcohol SolutionComplex Lower Temperature Check Starting Material Purity Complex->SolutionComplex SolutionAldehyde->Optimize SolutionAlcohol->Optimize SolutionComplex->Optimize

Caption: A logical workflow for troubleshooting synthesis problems.

Parameter_Relationships Relationship Between Parameters and Byproduct Formation Temp Reaction Temperature Degradation Degradation Temp->Degradation Increases Time Reaction Time ByproductAlcohol Alcohol Formation Time->ByproductAlcohol Increases ReagentAmount Reducing Agent Amount ByproductAldehyde Aldehyde Formation ReagentAmount->ByproductAldehyde Decreases (if sufficient) LowYield Low Yield ReagentAmount->LowYield Decreases (if sufficient) Water Presence of Water Water->LowYield Increases

Caption: Influence of reaction parameters on byproduct formation.

References

Technical Support Center: Purification of Chroman-2-ylmethanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Chroman-2-ylmethanamine and related chiral amines by column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking or tailing on the silica gel column?

A1: Streaking and tailing of amine-containing compounds like this compound on silica gel is a common problem. This is primarily due to strong interactions between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a secondary, non-ideal retention mechanism, causing the compound to elute slowly and unevenly, resulting in broad, tailing peaks. This can lead to poor separation, reduced resolution, and lower recovery of the desired product.

Q2: How can I prevent peak tailing when purifying this compound on silica gel?

A2: To minimize peak tailing, you need to suppress the interaction between the basic amine and the acidic silica surface. This can be achieved by:

  • Adding a basic modifier to the mobile phase: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your eluent is the most common solution. A concentration of 0.1-2% (v/v) is typically effective. The basic modifier competes with your compound for the acidic sites on the silica, effectively neutralizing them and allowing for a more uniform elution.

  • Using an amine-functionalized stationary phase: These columns have a stationary phase that has been chemically modified to be basic, which repels the basic analyte and prevents strong interactions, leading to improved peak shape.

  • Switching to a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Employing reversed-phase chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica) and a polar mobile phase is used. This can be an effective alternative for purifying polar amines.

Q3: My this compound is not eluting from the column, even with a highly polar solvent system. What should I do?

A3: If your compound is irreversibly adsorbed onto the column, it is likely due to very strong interactions with the stationary phase. Here are some troubleshooting steps:

  • Ensure a basic modifier is present: If you are using silica gel, the absence of a basic modifier like triethylamine can lead to very strong binding.

  • Increase the polarity and add a stronger base: A mobile phase of 5-10% methanol in dichloromethane (DCM) with 1-2% triethylamine should be sufficient to elute most amines. In some cases, using a small percentage of ammonium hydroxide in the mobile phase can be effective for very polar amines.

  • Consider sample loading: If the compound was loaded in a solvent that is too strong, it may have spread into a broad band at the top of the column, making elution difficult. Dry loading the sample onto a small amount of silica can often improve results.

Q4: How can I separate the enantiomers of this compound?

A4: The separation of enantiomers requires a chiral environment. This is typically achieved using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of compounds, including chiral amines. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, will need to be optimized to achieve baseline separation. For basic amines, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing/Streaking Strong interaction of the basic amine with acidic silanol groups on the silica gel surface.Add 0.1-2% triethylamine (TEA) or another volatile tertiary amine to the mobile phase. Use an amine-functionalized or alumina column. Consider reversed-phase chromatography.
Low Recovery Irreversible adsorption of the compound onto the stationary phase. Decomposition of the compound on the acidic silica gel.Add a basic modifier to the mobile phase to prevent strong adsorption. Use a less acidic stationary phase like neutral alumina. Work up the fractions quickly to minimize exposure to the stationary phase.
Co-elution with Impurities The chosen solvent system does not provide adequate separation.Optimize the mobile phase composition by testing different solvent ratios and polarities using thin-layer chromatography (TLC). Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
No Separation of Enantiomers (in chiral HPLC) The selected chiral stationary phase (CSP) is not suitable for the analyte. The mobile phase composition is not optimal.Screen different types of CSPs (e.g., cellulose-based, amylose-based). Systematically vary the ratio of the alcohol modifier in the mobile phase. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to improve peak shape.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound on Silica Gel

This protocol provides a general procedure for the purification of this compound from a crude reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of ethyl acetate and hexanes. The goal is to achieve an Rf value of ~0.2-0.3 for the this compound.

    • To counteract the basicity of the amine, add 0.5-1% triethylamine to the developing solvent.

  • Column Preparation:

    • Select an appropriate size glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% TEA) through the column.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading (Recommended for amines): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • To remove residual triethylamine, the purified product can be co-evaporated with a solvent like toluene or placed under high vacuum.

Quantitative Data (Representative)

The following table provides representative data for the purification of a chiral amine similar to this compound using different chromatographic methods. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Chromatography Method Stationary Phase Mobile Phase Typical Recovery Typical Purity
Flash ChromatographySilica Gel90:10:1 Hexanes:EtOAc:TEA85-95%>98%
Flash ChromatographyAmine-Functionalized Silica95:5 Hexanes:EtOAc90-98%>99%
Chiral HPLCCellulose-based CSP90:10 Hexanes:Isopropanol + 0.1% DEA>95%>99.5% (ee)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis (Solvent System Optimization) column_prep Column Preparation (Slurry Packing) tlc->column_prep Select Eluent sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep elution Elution (Isocratic or Gradient) sample_prep->elution Load Sample collection Fraction Collection elution->collection fraction_analysis Fraction Analysis (TLC) collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation characterization Characterization (NMR, MS, etc.) evaporation->characterization

Caption: A typical experimental workflow for the purification of an organic compound by column chromatography.

Hypothetical Signaling Pathway

Chroman derivatives are often investigated for their potential as modulators of various biological targets in drug discovery. The following diagram illustrates a hypothetical signaling pathway where a "this compound derivative" acts as an antagonist to a G-protein coupled receptor (GPCR), a common drug target.

signaling_pathway ligand Endogenous Ligand gpcr GPCR ligand->gpcr Activates chroman This compound Derivative (Antagonist) chroman->gpcr Blocks g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Leads to

Optimizing reaction conditions for "Chroman-2-ylmethanamine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Chroman-2-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: this compound can be synthesized through several key pathways, primarily involving the formation of a C-N bond at the methylene group attached to the C2 position of the chroman ring. The most common strategies are:

  • Reductive Amination of Chroman-2-carboxaldehyde: This involves the reaction of chroman-2-carboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the target amine.

  • Reduction of Chroman-2-carboxamide: The amide is reduced to the corresponding amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Reduction of Chroman-2-carbonitrile: The nitrile group is reduced to a primary amine, typically with a powerful hydride reagent or catalytic hydrogenation.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials, scale of the reaction, and safety considerations. Reductive amination offers a more direct approach if the corresponding aldehyde is accessible and often employs milder reducing agents. The reduction of an amide or nitrile with LiAlH₄ is a robust and high-yielding method, but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.

Q3: What are the critical parameters to control during a LiAlH₄ reduction?

A3: When using Lithium Aluminum Hydride, the following parameters are crucial:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and anhydrous solvents are essential.

  • Temperature Control: The reaction is highly exothermic. It is typically started at a low temperature (e.g., 0 °C) and may be allowed to warm to room temperature or refluxed to ensure completion.

  • Stoichiometry of LiAlH₄: An excess of LiAlH₄ is generally used to ensure complete reduction.

  • Quenching Procedure: The quenching of excess LiAlH₄ is hazardous and must be performed carefully at low temperatures by the slow, sequential addition of water and/or a sodium hydroxide solution.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate. The disappearance of the starting material (aldehyde, amide, or nitrile) and the appearance of the amine product (which may require a specific staining agent like ninhydrin for visualization) indicate the reaction's progression.

Troubleshooting Guides

Route 1: Reductive Amination of Chroman-2-carboxaldehyde
Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Incomplete imine formation.- Ensure the ammonia source (e.g., ammonium acetate, ammonia in methanol) is of good quality and used in appropriate excess.- Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.
Ineffective reduction of the imine.- Switch to a more suitable reducing agent. Sodium triacetoxyborohydride (STAB) is often effective for one-pot reductive aminations.[1][2]- If using sodium borohydride (NaBH₄), ensure the pH is slightly acidic to favor imine reduction over aldehyde reduction.
Formation of Side Products Reduction of the starting aldehyde to chroman-2-methanol.- Use a reducing agent that is more selective for imines over aldehydes, such as sodium cyanoborohydride (NaBH₃CN) or STAB.[1]- Alternatively, pre-form the imine before adding a less selective reducing agent like NaBH₄.
Dialkylation of the product amine.- This is less common with ammonia but can occur. Use a sufficient excess of the ammonia source.
Difficult Product Isolation The amine product is water-soluble.- After quenching, basify the aqueous layer to a high pH (e.g., pH 12-14) with NaOH to ensure the amine is in its free base form.- Extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.- If the product is still in the aqueous layer, consider a salt-out extraction by adding NaCl to the aqueous phase.
Route 2: Reduction of Chroman-2-carboxamide/Chroman-2-carbonitrile with LiAlH₄
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction (Starting Material Remains) Insufficient LiAlH₄.- Use a larger excess of LiAlH₄ (typically 2-4 equivalents for amides/nitriles).
Deactivated LiAlH₄.- Use a fresh, unopened bottle of LiAlH₄ or a freshly opened container. LiAlH₄ can degrade upon exposure to atmospheric moisture.
Low reaction temperature.- While the initial addition is done at 0 °C, the reaction often requires warming to room temperature or refluxing in a solvent like THF to go to completion.[3]
Low Yield Product loss during workup.- The quenching procedure can form aluminum salts that may trap the amine product. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can help to generate a granular precipitate that is easier to filter.
Hydrolysis of the starting material or product.- Ensure strictly anhydrous conditions throughout the reaction.
Exothermic Reaction is Uncontrolled Addition of LiAlH₄ or starting material is too fast.- Add the reagent solution dropwise at a low temperature (0 °C) with vigorous stirring.
Quenching is too rapid.- The quenching process is highly exothermic and releases hydrogen gas. Add the quenching agent (e.g., ethyl acetate, water) very slowly and dropwise at 0 °C.

Data Presentation

Table 1: Comparison of General Reaction Conditions for this compound Synthesis

Parameter Route 1: Reductive Amination Route 2: Amide Reduction Route 3: Nitrile Reduction
Key Reagents Chroman-2-carboxaldehyde, NH₃ source (e.g., NH₄OAc), Reducing agent (e.g., NaBH(OAc)₃)Chroman-2-carboxamide, LiAlH₄Chroman-2-carbonitrile, LiAlH₄
Typical Solvent Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF)Anhydrous THF or Diethyl EtherAnhydrous THF or Diethyl Ether
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux0 °C to Room Temperature
Typical Reaction Time 4 - 24 hours2 - 12 hours4 - 12 hours
Representative Yields *60 - 85%70 - 95%70 - 90%

*Yields are representative for these types of transformations on similar substrates and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • Imine Formation and Reduction (One-Pot):

    • Dissolve Chroman-2-carboxaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add ammonium acetate (5-10 eq) and stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of Dichloromethane and Methanol (with 1% triethylamine to prevent the amine from sticking to the silica).

Protocol 2: Synthesis of this compound via Amide Reduction
  • Reduction:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 - 3.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve Chroman-2-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by the slow, dropwise, and sequential addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of water.

    • Stir the resulting mixture at room temperature for 1 hour. A granular precipitate should form.

    • Filter the mixture through a pad of celite, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude amine can be purified by distillation under reduced pressure or by acid-base extraction followed by column chromatography.

Mandatory Visualization

Synthetic_Workflow_Chroman_2_ylmethanamine Synthetic Pathways to this compound Aldehyde Chroman-2-carboxaldehyde Imine Imine intermediate Aldehyde->Imine + NH3 source - H2O Amide Chroman-2-carboxamide Product This compound Amide->Product Reduction (e.g., LiAlH4) Nitrile Chroman-2-carbonitrile Nitrile->Product Reduction (e.g., LiAlH4) Imine->Product Reduction (e.g., NaBH(OAc)3)

Caption: Synthetic routes to this compound.

Troubleshooting_Logic_LiAlH4 Troubleshooting Flow for LiAlH4 Reduction Start Reaction Incomplete? Check_Reagent Is LiAlH4 fresh? Start->Check_Reagent Yes Low_Yield Low Yield? Start->Low_Yield No Increase_Equiv Increase LiAlH4 equivalents Check_Reagent->Increase_Equiv No Increase_Temp Increase temperature/reflux Check_Reagent->Increase_Temp Yes Increase_Equiv->Low_Yield Increase_Temp->Low_Yield Workup_Issue Check workup procedure (Use Fieser method) Low_Yield->Workup_Issue Yes Anhydrous_Check Verify anhydrous conditions Workup_Issue->Anhydrous_Check

References

"Chroman-2-ylmethanamine" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chroman-2-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Recommended storage temperatures are typically between 2-8°C for long-term storage.[2] Avoid exposure to incompatible substances, particularly strong oxidizing agents.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: What are the expected hazardous decomposition products of this compound?

A3: Under thermal decomposition, this compound is expected to produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1]

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation pathways for this compound under stress conditions?

A5: Based on its chemical structure, which includes a primary amine and a chroman (cyclic ether) moiety, the following degradation pathways are plausible:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation products. The benzylic ether linkage in the chroman ring is also a potential site for oxidation.

  • Acidic Hydrolysis: Under strong acidic conditions, the ether linkage of the chroman ring may be susceptible to cleavage.

  • Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines. This is a common reactivity pathway for primary amines.

Troubleshooting Guide for Stability Studies

Issue 1: Rapid degradation of this compound is observed under ambient conditions.

  • Possible Cause: Improper storage or handling.

  • Troubleshooting Steps:

    • Verify that the compound is stored in a tightly sealed, light-resistant container at the recommended temperature (2-8°C).

    • Ensure that the storage area is free from oxidizing agents and other incompatible chemicals.

    • Minimize the exposure of the compound to air and light during handling.

Issue 2: Inconsistent results are obtained during forced degradation studies.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Ensure that the concentration of the stressing agent (e.g., acid, base, oxidizing agent) is consistent across all experiments.

    • Maintain a constant temperature and humidity, as applicable, throughout the study.

    • Control the exposure time to the stressor precisely.

    • Use a validated, stability-indicating analytical method for the analysis of degradation products.

Issue 3: No degradation is observed under mild stress conditions.

  • Possible Cause: The compound is stable under the applied conditions.

  • Troubleshooting Steps:

    • Gradually increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).

    • ICH guidelines suggest that if no degradation is observed after exposure to more severe conditions than accelerated stability testing, the molecule can be considered stable under those conditions.[5]

Forced Degradation Study Data

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are provided as examples to guide researchers in their experimental design and data analysis.

Table 1: Hydrolytic Degradation of this compound

ConditionTime (hours)This compound Assay (%)Total Degradation Products (%)
0.1 M HCl (60°C)2492.57.5
0.1 M HCl (60°C)4885.214.8
0.1 M NaOH (60°C)2498.11.9
0.1 M NaOH (60°C)4896.53.5
Water (60°C)4899.80.2

Table 2: Oxidative Degradation of this compound at Room Temperature

ConditionTime (hours)This compound Assay (%)Total Degradation Products (%)
3% H₂O₂1289.710.3
3% H₂O₂2481.418.6
10% H₂O₂1275.324.7
10% H₂O₂2462.137.9

Table 3: Thermal and Photolytic Degradation of this compound

ConditionTime (hours)This compound Assay (%)Total Degradation Products (%)
Solid State (80°C)7299.50.5
Solution (80°C)7297.22.8
Photostability (ICH Q1B)2496.83.2

Experimental Protocols

1. Protocol for Forced Hydrolytic Degradation

  • Objective: To evaluate the stability of this compound in acidic, basic, and neutral solutions.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified Water

    • HPLC grade solvents (e.g., acetonitrile, methanol)

    • Volumetric flasks, pipettes, and vials

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For each condition (acidic, basic, neutral), transfer a known volume of the stock solution into separate reaction vessels.

    • Add an equal volume of the respective stress agent (0.1 M HCl, 0.1 M NaOH, or purified water).

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

2. Protocol for Forced Oxidative Degradation

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Materials:

    • This compound stock solution (1 mg/mL)

    • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • Procedure:

    • Transfer a known volume of the this compound stock solution into reaction vessels.

    • Add an equal volume of the oxidizing agent (3% or 30% H₂O₂).

    • Maintain the reaction at room temperature, protected from light.

    • Collect samples at various time intervals (e.g., 0, 6, 12, 24 hours).

    • Dilute the samples appropriately and analyze immediately by HPLC.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound StockSolution Stock Solution (1 mg/mL) API->StockSolution Acid Acidic Hydrolysis (0.1M HCl, 60°C) StockSolution->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H₂O₂, RT) StockSolution->Oxidation Thermal Thermal (80°C) StockSolution->Thermal Photo Photolytic (ICH Q1B) StockSolution->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization HPLC HPLC Analysis Sampling->HPLC Neutralization->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Acidic Hydrolysis Parent This compound Imine Imine Derivative Parent->Imine [O] RingOxidation Oxidized Chroman Ring Parent->RingOxidation [O] RingOpening Ring-Opened Product Parent->RingOpening H₃O⁺ Oxime Oxime Derivative Imine->Oxime Further [O]

Caption: Potential degradation pathways of this compound.

References

"Chroman-2-ylmethanamine" solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for quantitative solubility data for Chroman-2-ylmethanamine did not yield specific numerical values (e.g., in g/L or mg/mL). The information available is qualitative, based on the general chemical properties of amines and chroman structures. The following technical support center has been developed based on this general knowledge and information on analogous compounds.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of this compound. It includes frequently asked questions, a troubleshooting guide for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound, having a carbon count greater than four, is expected to have low solubility in neutral aqueous solutions. As an amine, it is a weak base and its solubility is highly pH-dependent. In acidic aqueous solutions (e.g., prepared with HCl), it will form a hydrochloride salt, which is significantly more water-soluble.

Q2: In which organic solvents is this compound likely to be soluble?

A2: this compound is expected to be soluble in a range of common organic solvents. Good solubility is anticipated in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol and methanol. It is also likely to be soluble in chlorinated solvents like dichloromethane and chloroform.

Q3: How should I prepare a stock solution of this compound?

A3: For biological assays, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO. This stock can then be diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.

Q4: Can I heat the solution to increase the solubility of this compound?

A4: Gentle heating can be used to aid dissolution, particularly in organic solvents. However, for aqueous solutions, be aware that temperature can also affect the stability of the compound and other components in your experiment. It is advisable to determine the compound's stability at elevated temperatures before proceeding.

Troubleshooting Guide

Problem Potential Cause Solution
Compound precipitates out of aqueous buffer. The concentration of this compound exceeds its solubility limit at the given pH.Lower the pH of the buffer by adding a dilute acid (e.g., 0.1 M HCl) to protonate the amine and increase its solubility. Alternatively, prepare a stock solution in a water-miscible organic solvent like DMSO and add it dropwise to the vigorously stirred buffer.
Inconsistent results in biological assays. Poor solubility leading to an actual concentration lower than the nominal concentration.Determine the kinetic solubility of the compound in your specific assay buffer before conducting the experiment to identify the maximum viable concentration.
Difficulty dissolving the compound in any solvent. The compound may be in a less soluble polymorphic form, or there may be impurities.Try a range of solvents from non-polar to polar. Sonication can also be used to aid dissolution. If solubility issues persist, consider re-purifying the compound.
Cloudy or hazy appearance of the solution. The compound is not fully dissolved and is present as a fine suspension or colloid.Filter the solution through a 0.22 µm syringe filter. If the cloudiness is removed, it indicates that the compound was not fully dissolved. The concentration of the filtered solution should be determined analytically.

Quantitative Solubility Data

SolventTypeEstimated Solubility
Water (pH 7)AqueousVery Low / Insoluble
0.1 M HClAqueous (Acidic)Soluble
Phosphate-Buffered Saline (PBS, pH 7.4)AqueousVery Low
Dimethyl Sulfoxide (DMSO)Organic (Polar Aprotic)High
N,N-Dimethylformamide (DMF)Organic (Polar Aprotic)High
EthanolOrganic (Polar Protic)Soluble
MethanolOrganic (Polar Protic)Soluble
DichloromethaneOrganic (Chlorinated)Soluble
ChloroformOrganic (Chlorinated)Soluble
HexaneOrganic (Non-polar)Low / Insoluble

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of solid this compound to a clear glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any solid particles.

  • Quantification: Accurately dilute the filtered solution with the same solvent. Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a pre-established calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Seal and shake at constant temperature for 24-48h settle Allow undissolved solid to settle shake->settle filter_sample Filter supernatant through 0.22 µm filter quantify Quantify concentration by HPLC filter_sample->quantify calculate Calculate solubility quantify->calculate end end calculate->end End

Caption: Experimental workflow for determining the thermodynamic solubility of a compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ac Adenylate Cyclase receptor->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates mapk_cascade MAPK Cascade (p38, JNK) pka->mapk_cascade Activates creb CREB pka->creb Phosphorylates & Activates mapk_cascade->creb Activates transcription Gene Transcription creb->transcription Promotes biological_response Biological Response (e.g., Melanogenesis) transcription->biological_response Leads to chroman Chroman Derivative (e.g., Furocoumarin) chroman->receptor Activates

Caption: Representative signaling pathway (cAMP/PKA and MAPK) that can be modulated by chroman derivatives.[1]

References

Overcoming low yields in the synthesis of "Chroman-2-ylmethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Chroman-2-ylmethanamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or no product formation in the reductive amination of chroman-2-carboxaldehyde.

  • Question: My reductive amination of chroman-2-carboxaldehyde is giving very low yields. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in this reaction are a common issue and can stem from several factors related to imine formation and the reduction step.[1][2]

    Potential Causes & Solutions:

    • Inefficient Imine Formation: The equilibrium between the aldehyde and the amine to form the imine might not be favorable.

      • pH Optimization: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[1] Adding a catalytic amount of acetic acid can significantly improve the reaction rate.[2] However, if the pH is too low, the amine will be protonated and become non-nucleophilic.[1]

      • Water Removal: The formation of an imine from an aldehyde and an amine generates water. This water can hydrolyze the imine back to the starting materials. While some reductive aminations are not overly sensitive to moisture, adding a dehydrating agent like molecular sieves can be beneficial, especially if imine formation is sluggish.[3][4]

    • Suboptimal Reducing Agent: The choice and activity of the reducing agent are critical.

      • Agent Reactivity: A reducing agent that is too reactive, like sodium borohydride (NaBH₄), can reduce the starting aldehyde before the imine has a chance to form, leading to the corresponding alcohol as a byproduct.[5] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde.[2][5]

      • Agent Activity: Ensure your reducing agent is not degraded. It's good practice to use a fresh bottle or test the activity of an older bottle on a known reaction.[1]

    • Reaction Conditions:

      • One-Pot vs. Two-Step: You can perform the reaction in one pot by mixing the aldehyde, amine, and a mild reducing agent like NaBH(OAc)₃.[6] Alternatively, a two-step approach where you first form the imine and then add a stronger reducing agent like NaBH₄ can also be effective.[2][3]

      • Solvent: Dichloromethane (DCM) and methanol (MeOH) are commonly used solvents.[3][6] Ensure your starting materials are soluble in the chosen solvent.[1]

      • Temperature and Time: While many reductive aminations proceed at room temperature, gentle heating might be necessary to facilitate imine formation.[2] Reaction times can vary, so it's advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

    • Side Reactions: The starting aldehyde can undergo side reactions like aldol condensations.[1] Using a mild reducing agent that allows for in-situ reduction of the imine as it is formed can minimize these side reactions.

Issue 2: Formation of significant byproducts during the synthesis.

  • Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

  • Answer: The most common byproducts in the reductive amination route are the alcohol from the reduction of the starting aldehyde and the dialkylated amine. In the nitrile reduction route, secondary and tertiary amines are common byproducts.

    Potential Byproducts & Minimization Strategies:

    Synthesis RouteCommon ByproductMinimization Strategy
    Reductive AminationChroman-2-ylmethanolUse a milder reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) that selectively reduces the imine.[2][5]
    Reductive AminationDi(chroman-2-ylmethyl)amineUse the amine in excess when performing a one-pot reaction.[3]
    Nitrile HydrogenationSecondary/Tertiary AminesThe choice of catalyst is crucial for selectivity. For example, atomically dispersed Pd catalysts may favor secondary amine formation, while Pd clusters can show high selectivity for primary amines.[7] The addition of ammonia can also suppress secondary amine formation in some catalytic systems.[8]

Issue 3: Difficulty in purifying the final product.

  • Question: I am struggling with the purification of this compound. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the basic nature of the amine.

    Purification Tips:

    • Aqueous Work-up: A standard aqueous work-up can be effective. After the reaction is complete, quench any remaining reducing agent carefully. An acid-base extraction can be employed. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

    • Column Chromatography: While some industrial processes aim to avoid it, column chromatography is a common laboratory purification method.[9] Use a silica gel column with an appropriate solvent system, often a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol), with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent the amine from streaking on the silica gel.

    • Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. Alternatively, forming a salt (e.g., hydrochloride salt) can facilitate purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic routes are:

  • Reductive Amination: This involves the reaction of chroman-2-carboxaldehyde with ammonia or an ammonia source, followed by reduction of the intermediate imine.[10]

  • Reduction of Chroman-2-carbonitrile: The nitrile group can be reduced to a primary amine using various reducing agents, most commonly through catalytic hydrogenation.[7][8]

  • Other Methods: These include ring-closure reactions of suitable phenolic precursors and functional group transformations of other chroman derivatives.[10]

Q2: Which reducing agent is best for the reductive amination to synthesize this compound?

A2: The "best" reducing agent depends on your specific reaction conditions and whether you are performing a one-pot or two-step procedure.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting aldehyde.[5]
Sodium Cyanoborohydride (NaBH₃CN) Milder than NaBH₄, selectively reduces imines.[2][5]Generates cyanide waste.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imine reduction, often used in one-pot reactions.[6]More expensive.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[3] You can visualize the disappearance of the starting materials and the appearance of the product. Staining with an appropriate agent (e.g., ninhydrin for the amine product) can be helpful. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[3]

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety procedures should always be followed. When working with reducing agents like sodium borohydride and its derivatives, be aware that they can react with protic solvents to release hydrogen gas. Handle them in a well-ventilated fume hood. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon acidification, so it must be handled with extreme care. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

  • To a solution of chroman-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM), add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

  • Dissolve chroman-2-carboxaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in methanol (MeOH).

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or ¹H NMR.

  • Once imine formation is significant, cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and concentrate the mixture to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow start Start: Chroman-2-carboxaldehyde + Ammonia Source imine_formation Imine Formation (Acid Catalyst, e.g., AcOH) start->imine_formation reduction Reduction imine_formation->reduction workup Aqueous Work-up reduction->workup purification Purification workup->purification product Product: this compound purification->product

Caption: A general workflow for the synthesis of this compound via reductive amination.

troubleshooting_logic start Low Yield? check_imine Check Imine Formation (TLC/LC-MS) start->check_imine check_reducing_agent Check Reducing Agent Activity start->check_reducing_agent optimize_ph Optimize pH (4-5) Add Catalytic Acid check_imine->optimize_ph use_milder_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) check_reducing_agent->use_milder_reductant If aldehyde is reduced byproducts Significant Byproducts? optimize_ph->byproducts use_milder_reductant->byproducts alcohol_byproduct Alcohol Byproduct? byproducts->alcohol_byproduct Yes end_good Improved Yield byproducts->end_good No alcohol_byproduct->use_milder_reductant Yes dialkylation_byproduct Dialkylation? alcohol_byproduct->dialkylation_byproduct No use_excess_amine Use Excess Amine dialkylation_byproduct->use_excess_amine Yes dialkylation_byproduct->end_good No use_excess_amine->end_good

Caption: A troubleshooting decision tree for low yields in reductive amination.

References

Technical Support Center: Crystallization of Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of Chroman-2-ylmethanamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification.

Troubleshooting Guides and FAQs

Q1: My this compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out" is a common issue with amines where the compound separates as a liquid phase instead of a solid. This often occurs when the solute is too concentrated or the solution is cooled too quickly. Here are several strategies to address this:

  • Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of the hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling encourages oil formation. Allow the solution to cool gradually to room temperature, and then transfer it to an ice bath. Insulating the flask can help slow the cooling process.

  • Use a Seed Crystal: If you have a small amount of solid this compound, adding a seed crystal to the slightly cooled, saturated solution can induce crystallization.

  • Solvent System Modification: Experiment with a different solvent or a mixture of a good solvent and a poor solvent (anti-solvent). This can promote crystallization over oiling out.

  • pH Adjustment: Convert the freebase amine to a salt, such as the hydrochloride salt. Salts of amines often have better crystallization properties.

Q2: I'm not getting any crystals to form. What steps can I take to induce crystallization?

A2: If no crystals form upon cooling, the solution may be too dilute or nucleation may be inhibited. Try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Introduce a Seed Crystal: Adding a small crystal of your compound can initiate the crystallization process.

  • Use an Anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

  • Salt Formation: As a robust alternative, converting the amine to a salt (e.g., by adding a solution of HCl in an organic solvent) can significantly improve the likelihood of obtaining a crystalline solid.

Q3: What are the best solvents for crystallizing this compound?

A3: The ideal solvent is one in which this compound is soluble at high temperatures but insoluble or sparingly soluble at low temperatures. Based on the structure of this compound (containing an aromatic ring, an ether linkage, and a primary amine), a range of solvents with varying polarities should be screened. Data for structurally similar compounds like benzylamine and tetrahydrofurfurylamine suggest that solvents like ethanol, methanol, acetone, and diethyl ether, as well as non-polar anti-solvents like hexanes or heptane, could be effective.

Q4: How can I improve the yield and purity of my crystals?

A4: To improve yield and purity, consider the following:

  • Slow Crystallization: Allowing crystals to form slowly generally results in higher purity, as impurities are excluded from the growing crystal lattice.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Recrystallization: For higher purity, a second crystallization (recrystallization) can be performed. Dissolve the crystals in a minimal amount of hot solvent and repeat the cooling and filtration process.

  • Minimize Transfers: Each transfer of the solution or crystals can result in material loss, so try to minimize these steps.

Data Presentation

Table 1: Inferred Solvent Properties for this compound Crystallization Screening

SolventPolarityBoiling Point (°C)Potential Use
Hexane/HeptaneNon-polar69 / 98Anti-solvent
TolueneNon-polar111Good solvent (hot), poor (cold)
Diethyl EtherSlightly polar35Good solvent, volatile
Ethyl AcetateModerately polar77Good solvent
AcetoneModerately polar56Good solvent
IsopropanolPolar82Good solvent
EthanolPolar78Good solvent
MethanolPolar65Good solvent
WaterVery Polar100Anti-solvent for freebase

Experimental Protocols

Protocol 1: Crystallization of this compound Freebase

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents from Table 1 to identify a suitable solvent (dissolves when hot, precipitates when cold).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Crystallization via Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until a precipitate is formed.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of the solvent.

  • Recrystallization of the Salt: Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Cooling and Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry under vacuum.

Mandatory Visualization

TroubleshootingWorkflow start Start Crystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Yes scratch_flask Scratch Inner Surface of Flask no_crystals->scratch_flask Yes success Successful Crystallization no_crystals->success No add_solvent Add More Hot Solvent slow_cooling->add_solvent concentrate Concentrate Solution seed_crystal Use a Seed Crystal add_solvent->seed_crystal seed_crystal_no seed_crystal_no change_solvent Change Solvent System seed_crystal->change_solvent anti_solvent Add Anti-solvent form_salt Form a Salt (e.g., HCl) change_solvent->form_salt form_salt_no form_salt_no form_salt->success scratch_flask->concentrate concentrate->seed_crystal_no Seed Crystal anti_solvent->form_salt_no Form Salt failure Consider Alternative Purification (e.g., Chromatography) seed_crystal_no->anti_solvent form_salt_no->failure ExperimentalWorkflow cluster_freebase Freebase Crystallization cluster_salt Salt Crystallization dissolve_freebase Dissolve in Minimal Hot Solvent cool_freebase Slow Cooling dissolve_freebase->cool_freebase filter_freebase Vacuum Filtration cool_freebase->filter_freebase wash_freebase Wash with Cold Solvent filter_freebase->wash_freebase dry_freebase Dry Crystals wash_freebase->dry_freebase end Pure Crystals dry_freebase->end dissolve_amine Dissolve Amine in Organic Solvent add_acid Add Acid (e.g., HCl in Ether) dissolve_amine->add_acid isolate_salt Isolate Crude Salt add_acid->isolate_salt recrystallize Recrystallize Salt isolate_salt->recrystallize recrystallize->end start Crude This compound start->dissolve_freebase start->dissolve_amine

Preventing racemization during "Chroman-2-ylmethanamine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chroman-2-ylmethanamine Synthesis

Welcome to the technical support center for the stereoselective synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help you prevent racemization and achieve high enantiomeric purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing enantiomerically pure this compound?

A1: A practical and widely used method begins with an enantiomerically pure chroman-2-carboxylic acid as the starting material. This approach typically involves two key steps:

  • Amide Formation: The chiral carboxylic acid is converted into the corresponding primary carboxamide.

  • Reduction: The carboxamide is then reduced to the target this compound.

This strategy is effective because the chiral center at the C2 position is established early and needs to be preserved throughout the subsequent transformations.

Q2: At which stage of the synthesis is racemization most likely to occur?

A2: The highest risk of racemization occurs during the amide formation step, specifically when activating the carboxyl group of chroman-2-carboxylic acid. The proton at the C2 chiral center becomes acidic and susceptible to abstraction by a base. This deprotonation leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a loss of stereochemical purity.[1] This mechanism is a well-known issue in peptide synthesis and other reactions involving chiral carboxylic acids.[2][3]

Q3: How can I prevent racemization during the amide coupling step?

A3: Preventing racemization requires careful selection of coupling reagents, bases, and reaction conditions. The goal is to activate the carboxylic acid in a way that is rapid and efficient, minimizing the time the acidic C2 proton is exposed to basic conditions.

  • Use Racemization-Suppressing Coupling Reagents: Standard carbodiimides like DCC can be prone to causing racemization. It is highly recommended to use modern coupling reagents that are specifically designed to minimize this side reaction. Additives are often used to form an active ester that is less prone to racemization.[1]

  • Choose the Right Base: Employ a sterically hindered, non-nucleophilic base. Stronger, less hindered bases are more likely to cause deprotonation at the chiral center.[1]

  • Control Reaction Conditions: Lowering the reaction temperature can significantly decrease the rate of enolization and subsequent racemization. Monitor the reaction closely to avoid unnecessarily long reaction times.

The following table summarizes recommended reagents and conditions for minimizing racemization during amide coupling.

Reagent ClassRecommended ExamplesRationale
Coupling Reagents HATU, HBTU, PyBOP®, T3P®These reagents are known to suppress racemization effectively during amide bond formation.[1][3]
Additives HOBt, OxymaUsed with carbodiimides (e.g., EDC) to minimize racemization by forming less reactive intermediates.[1]
Novel Reagents Ynamides (e.g., MYMsA)Act as effective coupling reagents under mild conditions with no detectable racemization reported in some studies.[4][5]
Bases DIPEA (Diisopropylethylamine)A hindered, non-nucleophilic base that is less likely to abstract the alpha-proton compared to triethylamine.[1][3]
Solvents Aprotic solvents (e.g., DMF, DCM)Standard solvents for amide coupling.
Temperature 0 °C to Room TemperatureLower temperatures are generally preferred to slow down the rate of racemization.[1]

Q4: Are there specific reducing agents recommended for converting the intermediate amide or nitrile to the final amine without affecting the chiral center?

A4: The reduction of an amide or nitrile to a primary amine does not directly involve the C2 chiral center, so racemization at this step is less common. However, the choice of reagent is still important for achieving a clean and high-yielding reaction.

  • For Amide Reduction: Borane complexes like Borane-THF (BH3-THF) or Borane-dimethyl sulfide (BH3-SMe2) are effective and commonly used for reducing amides to amines. Lithium aluminum hydride (LiAlH4) is also a powerful option.

  • For Nitrile Reduction (Alternative Route): If a chroman-2-carbonitrile is an intermediate, it can be reduced using LiAlH4, catalytic hydrogenation (e.g., H2/Raney Nickel), or borane reagents.[6][7][8][9] When using catalytic hydrogenation for nitrile reduction, adding ammonia can help suppress the formation of secondary and tertiary amine byproducts.[6]

Troubleshooting Guide

Problem: My final product shows low enantiomeric excess (ee%). What went wrong?

This is a common issue stemming from partial racemization during the synthesis. Follow this troubleshooting guide to identify and resolve the problem.

G start Low ee% Detected in This compound check_sm 1. Verify ee% of Starting Material (Chroman-2-carboxylic acid) start->check_sm sm_ok Starting Material OK (ee% > 99%) check_sm->sm_ok High ee% sm_bad Starting Material is Racemized ACTION: Re-purify or re-synthesize chiral starting material. check_sm->sm_bad Low ee% check_coupling 2. Analyze Amide Coupling Step (Highest Risk of Racemization) sm_ok->check_coupling coupling_cause1 Cause: Harsh Base Used (e.g., Triethylamine, DBU) check_coupling->coupling_cause1 coupling_cause2 Cause: Inappropriate Coupling Reagent (e.g., DCC alone) check_coupling->coupling_cause2 coupling_cause3 Cause: High Temperature or Prolonged Reaction Time check_coupling->coupling_cause3 coupling_sol1 Solution: Switch to a hindered base like DIPEA. coupling_cause1->coupling_sol1 check_purification 3. Review Purification & Analysis coupling_sol1->check_purification coupling_sol2 Solution: Use racemization-suppressing reagents (HATU, HBTU) or use EDC with HOBt/Oxyma. coupling_cause2->coupling_sol2 coupling_sol2->check_purification coupling_sol3 Solution: Run reaction at 0°C and monitor closely to minimize time. coupling_cause3->coupling_sol3 coupling_sol3->check_purification pur_cause Cause: Racemization during purification (e.g., harsh pH) or inaccurate chiral HPLC analysis. check_purification->pur_cause pur_sol Solution: Use neutral conditions for chromatography. Validate chiral HPLC method with a racemic standard. pur_cause->pur_sol

Caption: Troubleshooting decision tree for low enantiomeric excess.

Experimental Protocols

Protocol 1: General Procedure for Racemization-Resistant Amide Formation

This protocol details the conversion of (R)-Chroman-2-carboxylic acid to (R)-Chroman-2-carboxamide using HATU as the coupling reagent.

  • Dissolution: Dissolve (R)-Chroman-2-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir for 5-10 minutes to pre-activate the acid.

  • Ammonia Introduction: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 0.5 M ammonia in dioxane) slowly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Protocol 2: Borane Reduction of Amide to Amine

This protocol describes the reduction of (R)-Chroman-2-carboxamide to (R)-Chroman-2-ylmethanamine.

  • Setup: To a flame-dried, inert-atmosphere flask, add the (R)-Chroman-2-carboxamide (1.0 eq.).

  • Dissolution: Dissolve the amide in anhydrous THF.

  • Addition of Reducing Agent: Slowly add a solution of Borane-THF complex (approx. 3.0 eq. of BH3) at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the dropwise addition of 6M HCl. This step protonates the amine and hydrolyzes the borane complexes.

  • Workup: Stir the mixture for 1 hour, then make it basic by adding a concentrated NaOH solution. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or DCM).

  • Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate. The resulting amine can be purified by distillation or by forming a hydrochloride salt.

Synthesis Workflow and Key Control Point

The following diagram illustrates the recommended synthetic pathway, highlighting the critical step where racemization must be controlled.

G start (R)-Chroman-2- carboxylic Acid step1 Amide Coupling start->step1 amide (R)-Chroman-2- carboxamide step2 Reduction amide->step2 product (R)-Chroman-2- ylmethanamine step1->amide rac_risk CRITICAL CONTROL POINT High risk of racemization. Use mild conditions, hindered base, and racemization-suppressing coupling reagents. step1->rac_risk step2->product

Caption: Synthetic workflow highlighting the critical amide coupling step.

References

"Chroman-2-ylmethanamine" storage and handling recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe storage and handling of Chroman-2-ylmethanamine. Please consult this guide for troubleshooting and frequently asked questions regarding your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2][3][4] It is crucial to keep the container tightly closed to prevent contamination and degradation.[1] Store away from incompatible substances and sources of ignition.[1]

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[1] Ensure you work in a well-ventilated area or use a fume hood to avoid inhaling fumes, dust, or vapors.[1][5]

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] If eye contact occurs, rinse cautiously with water for several minutes.[1] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] In both instances, it is advisable to seek medical attention.[1]

Q4: How should I handle a spill of this compound?

A4: For a spill, first ensure the area is well-ventilated and remove all sources of ignition.[1] Wear appropriate PPE.[1] Contain the spill using an inert absorbent material, then collect it into a suitable container for disposal.[1] Dispose of the waste in accordance with local regulations.[1] Do not let the product enter drains or waterways.[1]

Q5: What are the known hazards of this compound?

A5: this compound is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Ingestion may be harmful.[2] It is important to handle this chemical with care and follow all recommended safety precautions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate formation in the stored chemical Improper storage temperature (too low) or solvent evaporation.Gently warm the sample to the recommended storage temperature of 2-8°C. Ensure the container is always tightly sealed.
Discoloration of the chemical (Pale-yellow to Yellow-brown Liquid)[2] Exposure to air, light, or contaminants.Store in a tightly sealed, opaque container in a cool, dark place. Handle under an inert atmosphere if possible.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Always use fresh samples for experiments. Verify storage conditions and handling procedures. Check for any potential incompatibilities with other reagents.
Irritation or allergic reaction after handling Inadequate personal protective equipment or accidental exposure.Review and strictly adhere to the required PPE guidelines. In case of exposure, follow the first-aid measures outlined in the FAQs and seek medical advice.

Quantitative Data Summary

Parameter Value Source
Storage Temperature 2-8°C[2][3][4]
Physical Form Pale-yellow to Yellow-brown Liquid[2]
Purity 95%[1][2]

Experimental Protocols & Workflows

General Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area and are wearing the appropriate PPE (gloves, lab coat, safety glasses/goggles).

  • Dispensing: Open the container carefully. To prevent contamination, use clean, dedicated spatulas or pipettes.

  • Closing: After dispensing, securely close the container to prevent exposure to air and moisture.

  • Cleaning: Clean any spills immediately as per the spill handling procedure. Wash hands thoroughly after handling.

G Safe Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling for Experiment cluster_disposal Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log in Inventory inspect->log store Store at 2-8°C in a Tightly Sealed Container ppe Wear Appropriate PPE store->ppe log->store ventilation Work in a Well-Ventilated Area ppe->ventilation dispense Dispense Required Amount ventilation->dispense experiment Use in Experiment dispense->experiment waste Collect Waste experiment->waste dispose Dispose According to Regulations waste->dispose

Caption: Logical workflow for the safe handling of this compound.

References

Common side reactions in the preparation of "Chroman-2-ylmethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of Chroman-2-ylmethanamine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized in a two-step process. The first step involves the formation of a chroman ring with a suitable precursor at the 2-position, most commonly a nitrile (-CN) or an amide (-CONH2) group. The second step is the reduction of this precursor to the desired aminomethyl (-CH2NH2) group. A common reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

Q2: What are the potential side reactions during the formation of the chroman-2-carbonitrile or chroman-2-carboxamide intermediate?

A2: The formation of the chroman ring system can be susceptible to several side reactions, depending on the specific synthetic method used. Common issues include the formation of dimers or trimers, and other condensation byproducts.[4][5][6][7] The yields of the desired chroman intermediate can be influenced by reaction conditions such as temperature, reaction time, and the nature of the catalyst and substituents on the starting materials.[8][9]

Q3: What are the primary concerns when using Lithium Aluminum Hydride (LiAlH₄) for the reduction step?

A3: LiAlH₄ is a powerful and non-selective reducing agent.[1][2] While effective for reducing nitriles and amides to amines, its high reactivity requires careful handling in anhydrous conditions to prevent violent reactions with water.[2] Over-reduction of other functional groups on the chroman ring or cleavage of the chroman ring itself are potential side reactions. The work-up procedure is also critical to avoid the formation of colloidal aluminum salt byproducts that can complicate product isolation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of Chroman-2-carbonitrile/carboxamide Suboptimal reaction conditions for the cyclization reaction.Optimize reaction temperature, time, and catalyst concentration. Consider using microwave irradiation to improve yields and reduce reaction times.[10]
Formation of polymeric or dimeric byproducts.Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. Ensure the purity of starting materials.[4][5][6][7]
Incomplete reduction of the nitrile/amide group Insufficient amount of LiAlH₄.Use a molar excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction.
Deactivation of LiAlH₄ due to moisture.Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
Formation of unexpected byproducts during reduction Over-reduction or cleavage of other functional groups.Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to control the reactivity of LiAlH₄.
Reaction with the solvent.Use a non-reactive, anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).[2]
Difficult product isolation after LiAlH₄ reduction Formation of gelatinous aluminum salts during work-up.Employ a Fieser or similar work-up procedure. This typically involves the sequential addition of a specific amount of water, followed by aqueous sodium hydroxide, and then more water to precipitate granular aluminum salts that are easier to filter.

Experimental Protocols

Protocol 1: Synthesis of Chroman-2-carbonitrile (Illustrative)

This protocol is a general representation and may require optimization based on the specific substrates and available laboratory equipment.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 eq) and acrylonitrile (1.2 eq) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure chroman-2-carbonitrile.

Protocol 2: Reduction of Chroman-2-carbonitrile to this compound
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether.

  • Addition of Substrate: Dissolve chroman-2-carbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL). Stir the mixture vigorously until a white, granular precipitate forms.

  • Isolation: Filter the solid and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chroman Ring Formation cluster_step2 Step 2: Reduction cluster_side_reactions Potential Side Reactions Salicylaldehyde Salicylaldehyde Derivative Intermediate Chroman-2-carbonitrile Salicylaldehyde->Intermediate Base Catalyst Dimer Dimerization/Polymerization Salicylaldehyde->Dimer Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Acrylonitrile->Dimer Product This compound Intermediate->Product 1. LiAlH4, Et2O 2. Work-up OverReduction Over-reduction/ Ring Cleavage Product->OverReduction

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_reduction Reduction Issues Start Problem Encountered LowYield Low Yield of Intermediate Start->LowYield During Step 1 ReductionProblem Problem with Reduction Step Start->ReductionProblem During Step 2 IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Check Reaction Time/ Temperature SideProducts Side Product Formation LowYield->SideProducts Analyze Byproducts OptimizeConditions Optimize Conditions: - Temp - Time - Catalyst IncompleteReaction->OptimizeConditions Purification Improve Purification SideProducts->Purification ChangeConditions Modify Reaction Conditions SideProducts->ChangeConditions IncompleteReduction Incomplete Reduction ReductionProblem->IncompleteReduction Check LiAlH4 activity/ Moisture IsolationDifficulty Difficult Isolation ReductionProblem->IsolationDifficulty Optimize Work-up Anhydrous Ensure Anhydrous Conditions IncompleteReduction->Anhydrous ExcessReagent Use Excess LiAlH4 IncompleteReduction->ExcessReagent FieserWorkup Use Fieser Work-up IsolationDifficulty->FieserWorkup

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Improving the Chiral Purity of Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the chiral purity of "Chroman-2-ylmethanamine."

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chiral separation of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.

Question: Why am I observing poor or no separation of this compound enantiomers on a chiral HPLC column?

Answer:

Poor or no resolution is a common challenge in chiral chromatography. The primary reason is often an unsuitable combination of the Chiral Stationary Phase (CSP) and the mobile phase, which fails to create a sufficient energy difference between the two enantiomers' interactions with the CSP.[1] Enantiomers have identical physical and chemical properties in an achiral environment, so their separation relies on the formation of transient diastereomeric complexes with the CSP.[1]

Here are steps to troubleshoot this issue:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the most critical factor. For chiral amines like this compound, polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are often the first choice due to their broad applicability and high success rate in resolving a wide range of racemates.[2][3] If your current CSP is not providing separation, screening different types of CSPs is the most effective approach.[4]

  • Optimize the Mobile Phase:

    • Solvent Composition: In normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane).[1]

    • Additives/Modifiers: Since this compound is a primary amine, adding a basic modifier like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) to the mobile phase (typically at 0.1-0.5%) can significantly improve peak shape and resolution by masking active silanol groups on the silica support of the CSP.[1][3]

  • Adjust the Temperature: Temperature can affect the thermodynamics of chiral recognition. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.[1] Lower temperatures often, but not always, improve resolution.[5]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.[1][5]

Question: My chromatogram shows significant peak tailing for this compound. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is frequently caused by undesirable interactions with the stationary phase.

  • Cause: Strong interactions between the basic amine group and residual acidic silanol groups on the silica surface of the CSP.[3]

  • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), at a concentration of 0.1-0.5%.[3] This will "mask" the active silanol sites and reduce tailing. Be aware that prolonged use of such additives can permanently alter the column's surface chemistry, so it is advisable to dedicate columns for methods using basic modifiers.[3]

  • Cause: Column overload due to injecting a sample that is too concentrated.

  • Solution: Reduce the sample concentration or the injection volume.[1]

  • Cause: Contamination of the guard or analytical column.

  • Solution: Flush the column with a strong solvent or replace the guard column.[1]

Question: I am observing peak fronting in my chromatogram. What is the likely cause?

Answer:

Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause: Sample solvent is stronger than the mobile phase, causing the analyte band to spread.

  • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Cause: High sample concentration leading to a non-linear adsorption isotherm.

  • Solution: Dilute the sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the chiral purity of this compound?

A1: The two main strategies are:

  • Enantioselective Synthesis: This approach aims to produce a single enantiomer from the beginning of the synthetic route, minimizing the need for subsequent resolution. Methods for the enantioselective synthesis of chromans often involve transition-metal catalysis with chiral ligands or organocatalysis.[6][7][8]

  • Chiral Resolution: This involves separating a racemic mixture of the enantiomers. Common techniques include:

    • Chiral Column Chromatography (HPLC or SFC): The most widely used method, which physically separates the enantiomers.[2][9]

    • Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[10][11]

Q2: How do I choose the best Chiral Stationary Phase (CSP) for this compound?

A2: A systematic screening approach is recommended. Since this compound is a primary amine, polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, AD) and cyclofructan-based CSPs are excellent starting points.[2] It is advisable to screen a few different columns with varying mobile phases to find the optimal conditions.

Q3: What are typical starting conditions for a chiral HPLC method development for a primary amine like this compound?

A3: A good starting point for method development would be:

  • Columns: Screen polysaccharide-based columns (e.g., amylose or cellulose derivatives).

  • Mobile Phases (Normal Phase):

    • n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

    • n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at a suitable wavelength for the chroman structure.

Q4: How can I determine the enantiomeric excess (ee) of my this compound sample?

A4: The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:[12]

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

This calculation assumes that the detector response is the same for both enantiomers, which is a valid assumption for UV detectors when the enantiomers have identical UV spectra. Other techniques for determining ee include NMR spectroscopy with chiral solvating or derivatizing agents and circular dichroism spectroscopy.[13][14][15]

Data Presentation

The following tables provide exemplary data for the chiral separation of primary amines and chroman derivatives on polysaccharide-based CSPs. These should serve as a reference for expected performance.

Table 1: Exemplary Chromatographic Conditions for Chiral Amine Separation

Analyte (similar to this compound)CSPMobile PhaseAdditiveResolution (Rs)
1-AminoindanChiralpak® AD-Hn-Hexane/Ethanol (80:20)0.1% DEA2.5
1-PhenylethylamineChiralcel® OD-Hn-Hexane/Isopropanol (90:10)0.1% DEA3.1
AmphetamineL-Rista®Acetonitrile/Methanol (90:10)0.3% TFA / 0.2% TEA4.2

Data synthesized from multiple sources for illustrative purposes.[2][16]

Table 2: Performance of Polysaccharide-based CSPs for Chroman Derivatives

CompoundBest Performing CSPMobile PhaseResolution (Rs)Retention Time (min)
FlavanoneChiralpak® IAn-Hexane/Isopropanol (90:10)> 2.0< 15
6-HydroxyflavanoneChiralpak® ADn-Hexane/Ethanol (85:15)> 1.8< 20
4'-MethoxyflavanoneChiralcel® OJ-Hn-Hexane/Isopropanol (80:20)> 2.2< 18

Data is illustrative and based on separations of structurally related chromanone compounds.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • Initial Screening:

    • Column: Start with a polysaccharide-based CSP (e.g., Chiralpak® IA or Chiralpak® AD-H).

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Injection Volume: 5-10 µL.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[12]

    • Inject the sample and analyze the chromatogram for any separation.

  • Method Optimization (if partial separation is observed):

    • Mobile Phase Composition: Systematically adjust the percentage of the alcohol modifier in 2-5% increments to optimize resolution.

    • Temperature: Vary the column temperature (e.g., 15°C, 25°C, 40°C) to assess its effect on selectivity and resolution.

    • Flow Rate: If necessary, reduce the flow rate (e.g., to 0.5 mL/min) to improve peak resolution.[1]

  • Data Analysis:

    • Calculate the resolution (Rs), separation factor (α), and enantiomeric excess (% ee) as described in the FAQ section.

Visualizations

G Workflow for Chiral HPLC Method Development cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation & Optimization cluster_final Finalization prep_sample Prepare Racemic Sample (1 mg/mL in mobile phase) select_csp Select Initial CSPs (e.g., Polysaccharide-based) prep_sample->select_csp screen_mp Screen Mobile Phases (e.g., Hexane/IPA + DEA, Hexane/Ethanol + DEA) select_csp->screen_mp eval_sep Partial Separation Achieved? screen_mp->eval_sep optimize Optimize Separation: - Adjust % Modifier - Vary Temperature - Adjust Flow Rate eval_sep->optimize Yes new_csp Try New CSP or Different Mobile Phase System eval_sep->new_csp No validate Validate Method (as per ICH/USP guidelines) optimize->validate new_csp->screen_mp G Troubleshooting Poor Peak Shape in Chiral HPLC cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape Observed (Tailing or Fronting) cause_tailing1 Cause: Silanol Interactions start->cause_tailing1 cause_tailing2 Cause: Column Overload start->cause_tailing2 cause_fronting1 Cause: Sample Solvent Stronger than Mobile Phase start->cause_fronting1 solution_tailing1 Solution: Add Basic Modifier (e.g., 0.1% DEA) cause_tailing1->solution_tailing1 solution_tailing2 Solution: Reduce Sample Concentration/Volume cause_tailing2->solution_tailing2 solution_fronting1 Solution: Dissolve Sample in Mobile Phase cause_fronting1->solution_fronting1

References

Technical Support Center: Chroman-2-ylmethanamine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chroman-2-ylmethanamine. The information is designed to help anticipate and resolve common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color (e.g., turning yellow or brown) over time. What is the likely cause?

A1: A color change is a common indicator of oxidative degradation.[1] The aromatic amine and chroman structure in this compound can be susceptible to oxidation, which may be initiated by exposure to air (oxygen), light, or trace metal ion contaminants.[1]

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon. Store the final solution under an inert atmosphere.[1]

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[1]

  • Use High-Purity Solvents: Trace metal ions can catalyze oxidation. It is recommended to use HPLC-grade or equivalent high-purity solvents.[1]

  • Consider Antioxidants: For long-term storage, adding a small amount of an antioxidant could be considered, but its compatibility with your experimental setup must be verified.[1]

Q2: I'm observing a decrease in the concentration of this compound in my aqueous buffered solution. What type of degradation might be occurring?

A2: A decrease in concentration in aqueous solutions, particularly under non-neutral pH conditions, suggests potential hydrolysis. While the chroman ring is generally stable, extreme pH and elevated temperatures can promote the hydrolytic degradation of the molecule.[1]

Troubleshooting Steps:

  • pH Control: Ensure your buffer has adequate capacity to maintain the target pH throughout the experiment. Regularly monitor the pH of your solution.[1]

  • Temperature Control: To slow the rate of hydrolysis, store solutions at the lowest practical temperature.[1]

  • Buffer Selection: Be aware that some buffer components may react with your compound. Use well-characterized buffers and confirm their compatibility.[1]

Q3: My HPLC analysis shows new, unexpected peaks in my this compound sample. How can I identify these?

A3: The appearance of new peaks strongly suggests the formation of degradation products. To identify these, a forced degradation study is recommended.[2][3] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][4] These products can then be characterized using techniques like LC-MS/MS to determine their mass and structure.[5][6]

Troubleshooting Steps:

  • Perform a Forced Degradation Study: Follow a systematic protocol to expose this compound to hydrolytic, oxidative, thermal, and photolytic stress.

  • Utilize Mass Spectrometry: Analyze the stressed samples using LC-MS to obtain mass information about the new peaks, which is a crucial step in identifying the degradation products.

  • Develop a Stability-Indicating Method: The forced degradation study will help you develop an analytical method (typically HPLC) that can effectively separate the parent compound from all potential degradation products.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[2][3][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[4]

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).[1]

    • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a predetermined time.[1]

    • After incubation, cool and neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a specified time.[1]

  • Thermal Degradation:

    • Dilute an aliquot of the stock solution to the final concentration with the chosen solvent.

    • Heat the solution at 80°C, protected from light, for a specified time.[1]

  • Photolytic Degradation:

    • Expose a solution of this compound in a transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method like HPLC with a UV detector or LC-MS.

  • The method should be capable of separating the intact this compound from any new peaks that are formed.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°CTime-dependentHydrolysis of the ether linkage in the chroman ring.
Base Hydrolysis 0.1 M NaOH60°CTime-dependentHydrolysis of the ether linkage in the chroman ring.
Oxidation 3% H₂O₂Room TemperatureTime-dependentOxidation of the amine group, potential ring opening.
Thermal Heat80°CTime-dependentGeneral decomposition.
Photolytic UV/Vis LightAmbientPer ICH Q1BPhotochemical degradation, oxidation.

Table 2: Example HPLC Data for Stability Analysis

SampleRetention Time (min)Peak Area% Degradation
Control (T=0) 5.21,200,0000%
Acid Stressed (24h) 5.21,080,00010%
Base Stressed (24h) 5.21,020,00015%
Oxidative Stressed (24h) 5.2960,00020%
Thermal Stressed (24h) 5.21,140,0005%
Photolytic Stressed 5.21,104,0008%

Note: The appearance of new peaks at different retention times would also be recorded.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Control Unstressed Control Sample Stock->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Base Base Hydrolysis (0.1M NaOH, 60°C) Oxidative Oxidative (3% H2O2, RT) Thermal Thermal (80°C) Photo Photolytic (UV/Vis Light) Analysis HPLC / LC-MS Analysis Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Compare Stressed Samples to Control Analysis->Data Pathway Identify Degradation Products & Establish Degradation Pathways Data->Pathway G cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (e.g., ring opening) parent->hydrolysis  Acid/Base, Heat oxidation Oxidation Product (e.g., N-oxide) parent->oxidation  H2O2, Light, Air photolysis Photolytic Product parent->photolysis  UV/Vis Light

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Chroman-2-ylmethanamine and Other Chroman Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological activities of chroman-2-ylmethanamine and other chroman derivatives, with a focus on their antioxidant, antimicrobial, and neuroprotective properties. While direct quantitative data for this compound is limited in the public domain, this guide leverages data from structurally related analogs and other key chroman derivatives to provide a valuable resource for drug discovery and development.

Overview of Biological Activities

Chroman derivatives have demonstrated significant potential in medicinal chemistry due to their diverse pharmacological effects. These activities are largely influenced by the nature and position of substituents on the chroman ring.

  • Antioxidant Properties: Many chroman derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants. They can scavenge free radicals and inhibit lipid peroxidation, making them promising candidates for conditions associated with oxidative stress.

  • Antimicrobial Activity: Several chroman derivatives have shown activity against a range of bacterial and fungal pathogens. Their mechanisms of action are believed to involve the disruption of microbial membranes and inhibition of essential enzymes.

  • Neuroprotective Effects: Certain chroman derivatives have exhibited the ability to protect neurons from damage induced by excitotoxicity and oxidative stress, suggesting their potential in the treatment of neurodegenerative diseases.[1]

  • Anticancer Activity: A variety of chroman-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.

Comparative Biological Activity Data

Table 1: Neuroprotective Activity of Chroman Derivatives

CompoundAssayCell LineInducerIC50 (µM)Reference
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) MTT AssayPrimary rat cortical neuronsNMDA6.92[2]
Memantine (Reference)MTT AssayPrimary rat cortical neuronsNMDA4.68[2]

Table 2: Anticancer Activity of Chroman Derivatives

CompoundCancer Cell LineActivity (GI50, µM)Reference
Chroman carboxamide analog 5k MCF-7 (Breast)40.9[3]
Chroman carboxamide analog 5l MCF-7 (Breast)41.1[3]

Table 3: Antimicrobial Activity of Chroman Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2,2-Dimethyl chroman-4-one derivativeBacillus subtilis31.5
2,2-Dimethyl chroman-4-one derivativeStaphylococcus aureus20.5
2,2-Dimethyl chroman-4-one derivativeKlebsiella pneumoniae34.8
2,2-Dimethyl chroman-4-one derivativeEscherichia coli33.8
2,2-Dimethyl chroman-4-one derivativeAspergillus niger10.2
2,2-Dimethyl chroman-4-one derivativeFusarium oxysporum17.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol/ethanol and 100 µL of the test compound solution (without DPPH).

    • For the control, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution (without the test compound).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity and Neuroprotection

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Control vehicle (e.g., DMSO)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • For cytotoxicity, treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • For neuroprotection, pre-treat the cells with the test compounds for a certain period (e.g., 1-2 hours) before inducing toxicity with a neurotoxic agent (e.g., NMDA, glutamate, or H₂O₂).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (for cytotoxicity) or the concentration that provides 50% protection (for neuroprotection) can be calculated from the dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Standard antibiotic or antifungal (e.g., ciprofloxacin, fluconazole)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard drug in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The biological effects of chroman derivatives are often mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate a key neuroprotective signaling pathway and a typical experimental workflow.

experimental_workflow cluster_preparation Sample Preparation cluster_assay MTT Assay for Neuroprotection cluster_analysis Data Analysis stock Stock Solution of Chroman Derivative serial_dilutions Serial Dilutions stock->serial_dilutions pre_treatment Pre-treat with Chroman Derivatives serial_dilutions->pre_treatment cell_seeding Seed Neuronal Cells in 96-well plate cell_seeding->pre_treatment induce_toxicity Induce Neurotoxicity (e.g., with NMDA) pre_treatment->induce_toxicity mt_t_addition Add MTT Reagent induce_toxicity->mt_t_addition incubation Incubate for 2-4 hours mt_t_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT-based neuroprotection assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor Excitotoxicity Excitotoxicity & Neuronal Death NMDA_R->Excitotoxicity MEK MEK ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates pCREB pCREB BDNF BDNF Gene Expression pCREB->BDNF Chroman Chroman Derivative (e.g., BL-M) Chroman->MEK Activates Chroman->Excitotoxicity Inhibits NMDA NMDA NMDA->NMDA_R

ERK-CREB signaling in neuroprotection.

The ERK-CREB signaling pathway is a critical mediator of neuronal survival and plasticity.[4] Some neuroprotective compounds, including chroman derivatives, are thought to exert their effects by activating this pathway.[4] As illustrated, activation of MEK leads to the phosphorylation and activation of ERK. Activated ERK then translocates to the nucleus and phosphorylates the transcription factor CREB. Phosphorylated CREB (pCREB) promotes the expression of target genes, such as Brain-Derived Neurotrophic Factor (BDNF), which are crucial for neuronal survival and function. The chroman derivative BL-M has been shown to enhance the phosphorylation of ERK and CREB, contributing to its neuroprotective effects against NMDA-induced excitotoxicity.[2]

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. While more research is needed to fully elucidate the therapeutic potential of this compound itself, the available data on related analogs suggest significant antioxidant, antimicrobial, and neuroprotective properties. The structure-activity relationships of chroman derivatives continue to be an active area of investigation, with the goal of developing novel and more potent therapeutic agents for a variety of diseases. This guide provides a foundational overview to aid researchers in this endeavor.

References

A Comparative Analysis of the Anticonvulsant Efficacy of Chroman Derivatives Versus Established Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticonvulsant efficacy of a representative chroman derivative, Chroman Analog 5j, against established antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Valproic acid. The data presented is derived from preclinical studies employing standardized animal models of epilepsy, offering a quantitative basis for comparison and highlighting the potential of the chroman scaffold in the development of novel anticonvulsant therapies.

Quantitative Efficacy Comparison

The anticonvulsant potential of Chroman Analog 5j and the comparator drugs was evaluated in two primary preclinical models: the Maximal Electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for absence seizures. The median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures, is a key metric for comparison.

CompoundMES ED₅₀ (mg/kg, i.p.) in micescPTZ ED₅₀ (mg/kg, i.p.) in miceReference
Chroman Analog 5j >30, <100>30, <100
Phenytoin 9.5Inactive
Carbamazepine 8.8>100
Valproic Acid 272149

Note: The data for Chroman Analog 5j indicates activity at a dose between 30 and 100 mg/kg, with the precise ED₅₀ value within this range not specified in the source material.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures.[1]

Apparatus: An electroconvulsive shock apparatus with corneal electrodes is used.

Animals: Male albino mice are typically used.

Procedure:

  • Animals are administered the test compound or a vehicle control, usually via intraperitoneal (i.p.) injection.

  • At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[2]

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the primary endpoint.[2]

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • The ED₅₀ is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension component of the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice

The scPTZ test is employed to identify compounds that may be effective against absence seizures by raising the threshold for seizure induction by a chemical convulsant.[1]

Apparatus: Standard animal observation cages are required.

Animals: Male albino mice are commonly used.

Procedure:

  • The test compound or vehicle is administered to the animals, typically via i.p. injection.

  • At the time of anticipated peak drug effect, a convulsant dose of Pentylenetetrazole (PTZ) is injected subcutaneously.[3] The typical dose for inducing clonic seizures is 85 mg/kg.[3]

  • Animals are placed in individual observation cages and monitored for a set period (e.g., 30 minutes).[3]

  • The primary endpoint is the occurrence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds.[3]

  • Protection is defined as the absence of a clonic seizure during the observation period.

  • The ED₅₀ is determined as the dose of the compound that protects 50% of the animals from experiencing a clonic seizure.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in anticonvulsant screening and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_screening Anticonvulsant Screening Workflow compound Test Compound (Chroman Derivative) administration Administration to Mice (i.p.) compound->administration mes_test Maximal Electroshock (MES) Test administration->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test administration->scptz_test mes_endpoint Endpoint: Tonic Hindlimb Extension mes_test->mes_endpoint scptz_endpoint Endpoint: Clonic Seizure scptz_test->scptz_endpoint ed50_calc ED50 Calculation mes_endpoint->ed50_calc scptz_endpoint->ed50_calc

Caption: Workflow of preclinical anticonvulsant screening.

signaling_pathway cluster_pathway Potential Anticonvulsant Mechanisms of Action chroman Chroman Derivative na_channel Voltage-Gated Sodium Channels chroman->na_channel Blockade gaba_receptor GABA-A Receptor chroman->gaba_receptor Modulation inhibition Inhibition of Neuronal Firing na_channel->inhibition enhancement Enhancement of GABAergic Inhibition gaba_receptor->enhancement seizure_suppression Seizure Suppression inhibition->seizure_suppression enhancement->seizure_suppression

Caption: Putative mechanisms of anticonvulsant action.

References

Structure-activity relationship (SAR) studies of "Chroman-2-ylmethanamine" analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Chroman-2-ylmethanamine Analogues

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues and related chroman derivatives. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] The chroman core, a fusion of a benzene ring and a dihydropyran ring, serves as a privileged structure in the design of therapeutic agents. Analogues of this compound have been explored for a range of pharmacological activities, including their potential as neuroprotective agents, anticancer therapeutics, and modulators of various enzymes and receptors.[1][2][3] This guide focuses on the structure-activity relationships of these analogues, with a particular emphasis on their inhibitory activities against Monoamine Oxidase (MAO) and Sirtuin 2 (SIRT2).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Their inhibition is a key therapeutic strategy for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][5][6] Chroman and chromone derivatives have emerged as potent MAO inhibitors.

Structure-Activity Relationship of Chromone Derivatives as MAO Inhibitors

Recent studies have highlighted the potential of chromone (4H-1-benzopyran-4-one) derivatives as MAO inhibitors. The transition from chalcones to their corresponding chromones has been shown to affect their MAO inhibition profiles.[4]

Table 1: MAO Inhibitory Activity of Selected Chromone Analogues

Compound IDR Group (Position)TargetIC50 (µM)Selectivity Index (SI)
HC4 4-OC2H5 (B-ring)MAO-B0.04050.40
HC3 -MAO-B0.049-
HF4 -MAO-A0.0460.59
HF2 -MAO-A0.075-

Data sourced from a study on chalcone and chromone derivatives.[4]

The data suggests that for chalcone-related compounds (HC series), an ethoxy group at the 4-position of the B-ring significantly contributes to potent and selective MAO-B inhibition.[4] In contrast, the chromone series (HF series) showed a preference for MAO-A inhibition.[4] Further studies on chromone derivatives have shown that substitutions at various positions of the chromone ring play a crucial role in their MAO inhibitory activity and selectivity. For instance, 6-[(3-bromobenzyl)oxy]chromones with acidic and aldehydic functional groups on C3 are potent reversible MAO-B inhibitors with IC50 values in the nanomolar range.[7][8]

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases and is implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 is a promising strategy for the treatment of neurodegenerative diseases and cancer.[9]

Structure-Activity Relationship of Chroman-4-one Analogues as SIRT2 Inhibitors

A series of substituted chroman-4-one derivatives have been synthesized and evaluated as SIRT2 inhibitors. The key findings from these studies are summarized below.[9]

Table 2: SIRT2 Inhibitory Activity of Selected Chroman-4-one Analogues

Compound IDR1 (Position 2)R2 (Position 6)R3 (Position 8)SIRT2 IC50 (µM)
1b n-PentylHH>50
1f n-PentylClH10.5
- n-PentylBrBr1.5

Data extracted from a study on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors.[9]

The SAR studies revealed several key features for potent SIRT2 inhibition:

  • Substitution at Position 2: An alkyl chain of three to five carbons is favorable for activity.[9]

  • Substitution at Positions 6 and 8: Larger, electron-withdrawing groups, such as bromine, significantly enhance inhibitory potency.[9]

  • Carbonyl Group: An intact carbonyl group at position 4 is crucial for high potency.[9]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B can be determined using a fluorometric assay. The general procedure is as follows:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is used as the substrate for MAO-A, and 4-(dimethylamino)cinnamaldehyde is used for MAO-B.

  • Assay Procedure:

    • The test compounds are pre-incubated with the respective MAO enzyme in a phosphate buffer (pH 7.4) at 37°C for a specified time (e.g., 15 minutes).

    • The substrate is then added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed at 37°C for a certain period (e.g., 30 minutes).

    • The reaction is terminated by adding a stop solution (e.g., NaOH).

  • Detection: The fluorescence of the product formed is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SIRT2 Inhibition Assay

The inhibitory activity against SIRT2 can be assessed using a commercially available SIRT2 inhibitor screening assay kit. The typical protocol involves:

  • Assay Components: The assay utilizes a deacetylase substrate, NAD+, and a developer.

  • Assay Procedure:

    • The test compounds are incubated with the SIRT2 enzyme and the substrate in an assay buffer.

    • NAD+ is added to start the deacetylation reaction.

    • The reaction mixture is incubated at 37°C for a defined time (e.g., 30 minutes).

    • The developer solution is added, which reacts with the deacetylated substrate to produce a fluorescent signal.

  • Detection: The fluorescence is measured using a microplate reader at the specified excitation and emission wavelengths.

  • Data Analysis: The IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Monoamine Oxidase Inhibition Pathway

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin) VMAT VMAT2 MA->VMAT Uptake MAO Monoamine Oxidase (MAO-A/B) MA->MAO Degradation Vesicle Synaptic Vesicle VMAT->Vesicle Metabolites Inactive Metabolites MAO->Metabolites Release Release Vesicle->Release SynapticCleft Synaptic Cleft Release->SynapticCleft Receptor Postsynaptic Receptors Signal Signal Transduction Receptor->Signal Inhibitor Chroman-based MAO Inhibitor Inhibitor->MAO Inhibition SynapticCleft->Receptor Binding SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design of Analogues synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay Primary in vitro Assay (e.g., MAO or SIRT2 inhibition) characterization->primary_assay ic50 IC50 Determination primary_assay->ic50 selectivity Selectivity Assays ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_id Lead Compound Identification sar->lead_id lead_id->start Optimization Cycle

References

A Comparative Guide to the HPLC Analysis of Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Chroman-2-ylmethanamine with other potential analytical techniques. Aimed at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents supporting data to facilitate informed decisions on method selection for the quantification and quality control of this compound.

This compound is a chiral primary amine, and its analysis presents challenges due to the lack of a strong chromophore, making direct UV detection difficult at high sensitivity.[1] Consequently, derivatization is often required to enhance detectability.[1][2][3] This guide will focus on a proposed reversed-phase HPLC method with pre-column derivatization and also consider alternative analytical approaches.

Proposed HPLC Method and Alternatives: A Comparative Overview

A validated HPLC method is crucial for ensuring the accuracy and reliability of analytical results in pharmaceutical development.[4][5] The proposed method below is based on established principles for the analysis of primary amines.

Table 1: Comparison of Analytical Methods for this compound Analysis

FeatureProposed HPLC-UV with DerivatizationUHPLC-MS/MSGas Chromatography (GC-FID/MS)
Principle Separation based on polarity differences on a non-polar stationary phase.[6][7]High-resolution separation with mass-based detection.Separation based on volatility and boiling point.
Derivatization Required for UV detection.Not essential, but can improve peak shape and sensitivity.Often required to increase volatility and thermal stability.[8]
Typical Analysis Time 15-30 minutes5-15 minutes20-40 minutes
Detection UV/Vis or Fluorescence Detector (FLD)Mass Spectrometer (MS)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Pros Widely available, robust, cost-effective.High sensitivity and selectivity, no derivatization needed.High resolution for volatile compounds.
Cons Derivatization adds complexity and potential for error.Higher equipment cost and complexity.Not suitable for non-volatile or thermally labile compounds.

Table 2: Typical Validation Parameters for Analytical Methods

ParameterProposed HPLC-UVUHPLC-MS/MSGC-FID
Linearity (R²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 10-50 ng/mL0.1-5 ng/mL50-100 ng/mL
Limit of Quantification (LOQ) 50-150 ng/mL0.5-15 ng/mL150-300 ng/mL

Note: The values in Table 2 are representative and can vary based on the specific instrumentation and method optimization.

Experimental Protocols

Proposed HPLC Method with Pre-Column Derivatization

This protocol describes a reversed-phase HPLC method with UV detection following pre-column derivatization with Dansyl Chloride.

1. Materials and Reagents:

  • This compound reference standard

  • Dansyl Chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate

  • Acetone

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Elution:

    • Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.

4. Derivatization Procedure:

  • To 100 µL of each standard or sample solution, add 200 µL of 1 M sodium bicarbonate solution.

  • Add 200 µL of Dansyl Chloride solution (10 mg/mL in acetone).

  • Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

  • After incubation, allow the solution to cool to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chiral HPLC Separation

For the enantiomeric separation of this compound, a chiral stationary phase (CSP) is required.[9][10][11]

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD).[11]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine for basic compounds.[11]

  • Detection: UV at a suitable wavelength (derivatization may still be necessary for high sensitivity).

Visualizations

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.[4][5][12]

G HPLC Method Validation Workflow A Method Development B Validation Protocol A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report C->J D->J E->J F->J G->J H->J I->J

Caption: Workflow for HPLC method validation.

Derivatization Reaction

The diagram below shows the reaction of this compound with Dansyl Chloride.

G Derivatization of this compound cluster_reactants Reactants cluster_product Product A This compound C₁₀H₁₃NO C Dansylated this compound (UV-active) A->C + Dansyl-Cl B Dansyl Chloride C₁₂H₁₂ClNO₂S

References

A Comparative Analysis of the Neuroprotective Effects of Chroman Derivatives: A Case Study of N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Neuroprotective Efficacy

BL-M has been shown to exhibit significant neuroprotective effects against excitotoxicity, a key pathological process in neurodegenerative diseases.[1][2] Its efficacy has been compared with memantine, a non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1][2]

Table 1: Comparison of Neuroprotective Effects of BL-M and Memantine against Glutamate- and NMDA-Induced Excitotoxicity [2]

CompoundToxinIC50 Value (µM)
BL-MGlutamate16.95
MemantineGlutamate3.32
BL-MNMDAComparable to Memantine

IC50: The concentration of the compound that inhibits 50% of the toxin-induced cell death.

Table 2: Antioxidant Properties of BL-M and Memantine [1][2]

CompoundAntioxidant Activity (DPPH radical scavenging)Inhibition of Lipid Peroxidation
BL-MPotentYes
MemantineMinimal or negligibleNot reported

Mechanism of Action: A Divergence in Pathways

While both BL-M and memantine offer neuroprotection against NMDA-induced toxicity, their underlying mechanisms differ significantly. Memantine primarily acts by blocking NMDA receptors.[3][4] In contrast, BL-M demonstrates a dual mechanism involving direct antioxidant activity and modulation of a key cell survival signaling pathway.[1][2]

The neuroprotective effect of BL-M is mediated through the activation of the ERK-CREB signaling pathway.[1][2] This was confirmed by experiments showing that the inhibition of MEK, an upstream kinase of ERK, reversed the neuroprotective effects of BL-M.[1][2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NMDA_R NMDA Receptor MEK MEK NMDA_R->MEK Inhibits (Excitotoxicity) BLM BL-M BLM->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Neuroprotection Neuroprotection (Cell Survival) CREB->Neuroprotection Promotes NMDA NMDA NMDA->NMDA_R Activates U0126 U0126 (MEK Inhibitor) U0126->MEK Inhibits

Figure 1. Signaling pathway of BL-M's neuroprotective effect.

Experimental Methodologies

The following protocols are summarized from the methodologies used to evaluate the neuroprotective effects of BL-M.

1. Primary Cortical Cell Culture

  • Source: Cerebral cortices of 17-day-old Sprague-Dawley rat embryos.

  • Procedure: Cortices were dissected, dissociated with trypsin and DNase I, and plated on poly-L-lysine-coated plates.

  • Culture Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Maintenance: Cultures were maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Assessment of Neuronal Viability (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Cells were pre-treated with various concentrations of BL-M or memantine for 1 hour.

    • Glutamate or NMDA was added to induce excitotoxicity.

    • After 24 hours, MTT solution was added and incubated for 4 hours.

    • The formazan crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation by ROS.

  • Procedure:

    • Cells were treated with BL-M or memantine followed by glutamate or NMDA.

    • DCF-DA was added to the cells and incubated.

    • Fluorescence was measured using a fluorescence microplate reader.

4. Western Blot Analysis

  • Principle: Detects specific proteins in a sample to quantify their expression levels.

  • Procedure:

    • Cells were treated with BL-M.

    • Cell lysates were prepared and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were incubated with primary antibodies against total and phosphorylated forms of ERK and CREB.

    • Horseradish peroxidase-conjugated secondary antibodies were used for detection.

    • Bands were visualized using an enhanced chemiluminescence system.

G A Primary Cortical Cell Culture C Treatment with BL-M or Memantine A->C B Induce Excitotoxicity (Glutamate/NMDA) D MTT Assay (Cell Viability) B->D E DCF-DA Assay (ROS Measurement) B->E C->B F Western Blot (Protein Phosphorylation) C->F G Data Analysis and Comparison D->G E->G F->G

Figure 2. Experimental workflow for neuroprotection assays.

Conclusion

The chroman derivative BL-M demonstrates potent neuroprotective effects against excitotoxicity, comparable in some measures to the clinically used drug memantine.[1][2] However, its distinct mechanism of action, which includes direct antioxidant activity and activation of the pro-survival ERK-CREB signaling pathway, suggests it may offer therapeutic advantages.[1][2] These findings underscore the potential of chroman derivatives as a source for novel neuroprotective agents. Further investigation into the stereospecific activities of chiral chroman derivatives is warranted to fully elucidate their therapeutic potential and to develop more effective and safer treatments for neurodegenerative diseases.

References

Comparative Analysis of Chroman Derivatives as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Selectivity for MAO-A and MAO-B Isoforms

Monoamine oxidases (MAO) are a family of enzymes crucial to the metabolism of monoamine neurotransmitters.[1] The two principal isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor selectivities.[1] Selective inhibition of these isoforms is a key strategy in the development of treatments for neuropsychiatric and neurodegenerative disorders.[2] Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][3]

While a direct experimental evaluation of "Chroman-2-ylmethanamine" as a monoamine oxidase inhibitor is not available in the current body of scientific literature, the chroman scaffold is a well-established pharmacophore in the design of MAO inhibitors.[4] Numerous studies have explored the synthesis and biological activity of various chroman, chromone, and chromanone derivatives, revealing a range of potencies and selectivities for MAO-A and MAO-B. This guide provides a comparative analysis of these derivatives, supported by experimental data and protocols.

Comparative Inhibitory Activity of Chroman Derivatives and Reference Compounds

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of a compound for one isoform over the other is expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 value for the less sensitive isoform to the IC50 value for the more sensitive isoform.

The following table summarizes the in vitro inhibitory activities of a representative chroman derivative against human MAO-A and MAO-B, alongside data for standard reference inhibitors.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)Classification
5-hydroxy-2-methyl-chroman-4-one 13.97[5]3.23[5]~4.3 (for MAO-B)[5]Selective MAO-B Inhibitor
Clorgyline (Reference MAO-A Inhibitor)~0.016[6]>100>6250 (for MAO-A)Selective MAO-A Inhibitor
Selegiline (Reference MAO-B Inhibitor)High µM range~0.046[7]High (for MAO-B)Selective MAO-B Inhibitor
Tranylcypromine (Reference Non-selective Inhibitor)Low µM rangeLow µM range~1Non-selective MAO Inhibitor
Iproniazid (Reference Non-selective Inhibitor)37.0[7]42.5[7]~1.15Non-selective MAO Inhibitor

Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflow

The selectivity of MAO inhibitors is critical due to the distinct roles of MAO-A and MAO-B in neurotransmitter metabolism. The following diagram illustrates the primary substrates for each isoform.

MAO_Signaling_Pathway cluster_MAO_A MAO-A Pathway cluster_MAO_B MAO-B Pathway Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites_A Oxidative Deamination Products (e.g., 5-HIAA) MAO_A->Metabolites_A H₂O₂ Dopamine_A Dopamine Dopamine_A->MAO_A Phenylethylamine Phenylethylamine MAO_B MAO-B Phenylethylamine->MAO_B Benzylamine Benzylamine Benzylamine->MAO_B Metabolites_B Oxidative Deamination Products MAO_B->Metabolites_B H₂O₂ Dopamine_B Dopamine Dopamine_B->MAO_B

Caption: Primary metabolic pathways of MAO-A and MAO-B enzymes.

The determination of a compound's MAO inhibitory activity and selectivity is typically performed using an in vitro fluorometric assay. The workflow for such an experiment is outlined below.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant Human MAO-A or MAO-B Incubation Pre-incubate Enzyme with Inhibitor Enzyme->Incubation Inhibitor Test Compound (e.g., Chroman Derivative) + Reference Inhibitors Inhibitor->Incubation Substrate Substrate (e.g., Kynuramine or p-Tyramine) Reaction Add Substrate to Initiate Reaction Substrate->Reaction Incubation->Reaction Detection Measure H₂O₂ Production (Fluorometric Detection) Reaction->Detection IC50 Calculate IC50 Values Detection->IC50 SI Determine Selectivity Index (SI) IC50->SI

Caption: General workflow for an in vitro MAO inhibition assay.

Experimental Protocols

The following is a representative protocol for an in vitro monoamine oxidase inhibition assay, based on commonly used methods.[8]

Objective: To determine the IC50 values of a test compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[3]

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Test compound (dissolved in DMSO).

  • Reference inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).

  • Substrate: p-Tyramine (a substrate for both isoforms) or Kynuramine.[3]

  • Detection Reagents: Horseradish peroxidase (HRP) and a fluorometric probe (e.g., Amplex Red or similar dye that reacts with H₂O₂).[9][10]

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the assay buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and varying concentrations of the test compound or reference inhibitor.[8]

  • Incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: To start the enzymatic reaction, add the substrate (p-Tyramine or Kynuramine) and the detection reagents (HRP and fluorometric probe) to each well.[8]

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader. The reaction produces hydrogen peroxide (H₂O₂), which, in the presence of HRP, reacts with the probe to generate a fluorescent product. Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) or at a single endpoint.

  • Data Analysis:

    • For each inhibitor concentration, calculate the percentage of inhibition relative to a control well containing no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound against each MAO isoform.

    • Calculate the Selectivity Index (SI) by dividing the IC50 (MAO-A) by the IC50 (MAO-B) or vice versa, depending on which isoform is more potently inhibited.

This comprehensive approach allows for the precise determination of the inhibitory potency and selectivity of novel compounds, such as chroman derivatives, providing essential data for further drug development and research.

References

Benchmarking Chroman-2-ylmethanamine: A Comparative Analysis Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Chroman derivatives have garnered significant interest due to their potential therapeutic properties, including antimicrobial activity.[1] This guide provides a comparative analysis of a specific chroman derivative, Chroman-2-ylmethanamine, against a panel of standard antimicrobial agents. The objective is to offer a comprehensive performance benchmark for researchers engaged in the discovery and development of new anti-infective drugs.

While specific experimental data on the antimicrobial activity of this compound is not yet publicly available, this guide presents a framework for its evaluation. The following sections detail the standardized experimental protocols and data presentation formats that should be employed for a robust comparison. The included data tables for standard agents are based on published susceptibility data, while the entries for this compound are presented as placeholders to be populated with experimental findings.

Data Presentation: Comparative Antimicrobial Activity

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[2][3] The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4][5][6]

The following tables summarize the reported MIC values for standard antimicrobial agents against key pathogenic microorganisms. These tables serve as a benchmark for evaluating the potential of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus epidermidis

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound [Data Pending][Data Pending][Data Pending]
Vancomycin0.5 - 412
Linezolid0.5 - 412
Ciprofloxacin0.12 - >320.516
Gentamicin0.25 - >128164
Oxacillin0.06 - >2560.25128

Data for standard agents is sourced from representative studies.[7][8][9] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Pseudomonas aeruginosa

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound [Data Pending][Data Pending][Data Pending]
Piperacillin-tazobactam1 - >2568128
Cefepime0.5 - 32416
Meropenem0.06 - 160.58
Amikacin1 - 64416
Ciprofloxacin0.03 - >320.258

Data for standard agents is compiled from various surveillance studies.[3][4][10][11][12]

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Candida albicans

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound [Data Pending][Data Pending][Data Pending]
Fluconazole0.25 - 640.54
Amphotericin B0.12 - 20.51
Caspofungin0.015 - 20.060.25
Voriconazole0.015 - 20.030.12

Data for standard agents is based on antifungal susceptibility surveys.[2][5][6][13][14]

Experimental Protocols

To ensure reproducibility and comparability of results, standardized protocols for antimicrobial susceptibility testing must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing the appropriate broth.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined following the MIC test to assess whether an agent is bactericidal or bacteriostatic.[4][5][6]

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.

  • Plating: The aliquots are plated onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: The agar plates are incubated under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental Workflows

MIC_Assay_Workflow A Prepare Stock Solution of this compound B Perform Serial Dilutions in 96-well plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read MIC Results E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Assay_Workflow A Perform MIC Assay B Select Wells with No Visible Growth A->B C Subculture Aliquots onto Agar Plates B->C D Incubate Agar Plates C->D E Count Colonies and Determine MBC D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is yet to be elucidated, related chroman and chromene derivatives have been reported to exert their antimicrobial effects through various mechanisms.[1] These can include disruption of the bacterial cell wall, inhibition of nucleic acid and protein synthesis, and interference with other essential cellular processes.[15]

In contrast, the standard antimicrobial agents listed have well-defined mechanisms of action, which are summarized below.

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ribosome_50S 50S Ribosomal Subunit Ribosome_30S 30S Ribosomal Subunit Cell_Wall Cell Wall Synthesis Ergosterol Ergosterol Synthesis Glucan_Synthase β-(1,3)-D-Glucan Synthase Cell_Membrane Cell Membrane Integrity Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Linezolid Linezolid Linezolid->Ribosome_50S Inhibits Gentamicin Gentamicin Gentamicin->Ribosome_30S Inhibits Vancomycin Vancomycin/ β-lactams Vancomycin->Cell_Wall Inhibits Fluconazole Fluconazole Fluconazole->Ergosterol Inhibits Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits Amphotericin_B Amphotericin B Amphotericin_B->Cell_Membrane Disrupts Chroman This compound (Hypothesized) Chroman->Ribosome_50S Potential Target Chroman->Cell_Wall Potential Target

Caption: Mechanisms of Action for Standard Antimicrobials and Hypothesized Targets for this compound.

This guide provides a foundational framework for the systematic evaluation of this compound as a potential antimicrobial agent. The generation of robust, comparative data using standardized methodologies is crucial for advancing our understanding of this and other novel compounds in the fight against infectious diseases.

References

A Head-to-Head Comparison of Synthetic Routes to Chroman-2-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chroman-2-ylmethanamine is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and scalable synthesis of this chiral amine is therefore of significant interest. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound: the reduction of chroman-2-carboxamide and the reductive amination of chroman-2-carbaldehyde. This analysis, supported by experimental data, aims to inform researchers on the selection of the most suitable method for their specific needs, considering factors such as yield, scalability, and stereochemical control.

Comparative Analysis of Synthesis Routes

The two primary pathways to this compound each present distinct advantages and disadvantages. The choice of route will largely depend on the availability of starting materials, desired scale, and the importance of stereochemical purity.

ParameterRoute 1: Reduction of Chroman-2-carboxamideRoute 2: Reductive Amination of Chroman-2-carbaldehyde
Starting Material Chroman-2-carboxylic acidChroman-2-carboxylic acid or its derivatives
Key Intermediates Chroman-2-carboxamideChroman-2-carbaldehyde
Key Transformation Amide ReductionReductive Amination
Typical Reagents LiAlH₄, Vitride™ (Sodium bis(2-methoxyethoxy)aluminum hydride)NH₃, H₂, Metal Catalyst (e.g., Co, Ni, Pd), NaBH₃CN
Reported Yield Good to Excellent (specific yields vary with substrate and reducing agent)Good to Excellent (highly dependent on catalyst and reaction conditions)
Scalability Generally scalable, with considerations for handling reactive hydrides. The use of non-pyrophoric Vitride™ improves safety on a larger scale.[1]Highly scalable, particularly with catalytic hydrogenation methods.[2]
Stereoselectivity If starting with an enantiomerically pure carboxylic acid, this route typically preserves stereochemistry.Can be adapted for stereoselective synthesis with chiral catalysts or auxiliaries.
Advantages - Direct conversion of a stable amide to the amine.- High yields often achievable.- Good stereochemical retention.- Potentially fewer steps if starting from the aldehyde.- Milder conditions are possible with some catalytic systems.- Avoids the use of highly reactive metal hydrides in some variations.
Disadvantages - Requires the synthesis of the carboxamide intermediate.- Use of potent reducing agents like LiAlH₄ requires stringent anhydrous conditions and careful handling.- The aldehyde intermediate can be prone to over-oxidation or other side reactions.- Requires control over the formation of secondary and tertiary amine byproducts.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

G cluster_0 Route 1: Amide Reduction cluster_1 Route 2: Reductive Amination A1 Chroman-2-carboxylic acid B1 Chroman-2-carboxamide A1->B1 Amidation C1 This compound B1->C1 Reduction (e.g., LiAlH₄, Vitride™) A2 Chroman-2-carboxylic acid B2 Chroman-2-carbaldehyde A2->B2 Reduction C2 This compound B2->C2 Reductive Amination (NH₃, H₂, Catalyst)

Figure 1: Overview of the two main synthetic routes to this compound.

Experimental Protocols

The following are representative experimental protocols for the key transformations in each synthetic route, compiled from literature sources.

Route 1: Reduction of Chroman-2-carboxamide

This route involves the initial preparation of chroman-2-carboxamide from the corresponding carboxylic acid, followed by reduction to the target amine.

Step 1a: Synthesis of Chroman-2-carboxylic acid

The synthesis of the chroman-2-carboxylic acid precursor can be achieved through various methods, including the hydrogenation of the corresponding chromone-2-carboxylic acid.

Step 1b: Synthesis of Chroman-2-carboxamide

  • Materials: Chroman-2-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), ammonia solution.

  • Procedure:

    • To a solution of chroman-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (excess).

    • Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

    • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield chroman-2-carboxamide.

Step 1c: Reduction of Chroman-2-carboxamide to this compound

  • Materials: Chroman-2-carboxamide, sodium bis(2-methoxyethoxy)aluminum hydride (Vitride™) in toluene, 2-methyltetrahydrofuran (2-MeTHF).

  • Procedure: [1]

    • To a solution of chroman-2-carboxamide (1.0 eq) in 2-MeTHF under a nitrogen atmosphere, add a 70% w/w solution of Vitride™ in toluene (2.6 eq) dropwise over 1 hour, maintaining the temperature at 5 ± 5 °C.

    • Stir the reaction mixture for 1 hour at ambient temperature.

    • Heat the mixture to 85 ± 5 °C and maintain for 6 hours.

    • Cool the reaction mixture and quench by the slow addition of water.

    • Filter the resulting suspension and extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

G start Chroman-2-carboxylic acid step1 Amidation (e.g., SOCl₂, NH₃) start->step1 intermediate Chroman-2-carboxamide step1->intermediate step2 Reduction (e.g., Vitride™) intermediate->step2 end This compound step2->end

Figure 2: Workflow for the amide reduction route.
Route 2: Reductive Amination of Chroman-2-carbaldehyde

This pathway involves the preparation of chroman-2-carbaldehyde and its subsequent conversion to the primary amine via reductive amination.

Step 2a: Synthesis of Chroman-2-carbaldehyde

Chroman-2-carbaldehyde can be prepared by the controlled reduction of chroman-2-carboxylic acid or its ester derivatives.

Step 2b: Reductive Amination of Chroman-2-carbaldehyde

  • Materials: Chroman-2-carbaldehyde, aqueous ammonia, hydrogen gas, cobalt(II) chloride (CoCl₂), sodium borohydride (NaBH₄) or sodium triethoxyborohydride (NaHBEt₃), isopropanol.

  • Procedure (based on analogous reductive aminations): [2][3]

    • In a high-pressure reactor, dissolve chroman-2-carbaldehyde (1.0 eq) in isopropanol.

    • Add an in situ generated cobalt catalyst, prepared by mixing CoCl₂ and NaBH₄ or NaHBEt₃.

    • Add aqueous ammonia (as a solution in methanol or water, excess) to the reaction mixture.

    • Pressurize the reactor with hydrogen gas (e.g., 1-10 bar).

    • Heat the reaction mixture to 80 °C and stir for the required reaction time (typically several hours), monitoring the reaction progress by GC or TLC.

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the catalyst and concentrate the filtrate under reduced pressure.

    • The residue can be purified by extraction and subsequent column chromatography or distillation to yield this compound.

G start Chroman-2-carbaldehyde step1 Imine Formation (with NH₃) start->step1 intermediate Iminium Intermediate step1->intermediate step2 Reduction (H₂, Catalyst) intermediate->step2 end This compound step2->end

Figure 3: Mechanism of reductive amination.

Conclusion

Both the reduction of chroman-2-carboxamide and the reductive amination of chroman-2-carbaldehyde represent viable and effective strategies for the synthesis of this compound. The amide reduction route offers a more direct and potentially stereochemically conservative approach, particularly with the use of safer reducing agents like Vitride™. The reductive amination pathway, on the other hand, can be more atom-economical and amenable to catalytic processes, which are often preferred in large-scale industrial settings. The selection of the optimal route will be guided by the specific requirements of the synthesis, including scale, cost, safety considerations, and the desired stereochemical outcome. Further optimization of reaction conditions for either route may lead to improved yields and purity, enhancing their utility in the synthesis of advanced pharmaceutical intermediates.

References

Inter-Laboratory Validation of Analytical Methods for Chroman-2-ylmethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the inter-laboratory validation of analytical methods for the quantification of Chroman-2-ylmethanamine. Due to the current absence of publicly available, formal inter-laboratory studies for this specific analyte, this document outlines a proposed validation study, presenting hypothetical yet realistic performance data for three common analytical techniques. The objective is to offer a robust starting point for laboratories looking to establish and validate their own methods for the analysis of this compound and related compounds.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on various factors including the sample matrix, required sensitivity, and available instrumentation. This guide compares three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Quantitative Performance Data

The following table summarizes the expected performance characteristics for each method based on typical validation parameters. These values represent achievable targets for an inter-laboratory study.

ParameterHPLC-UVHPLC-MSGC-FID
**Linearity (R²) **> 0.998> 0.999> 0.997
Accuracy (% Recovery) 97.5 - 103.2%98.9 - 101.5%96.8 - 104.1%
Precision (RSD%)
- Repeatability< 2.5%< 1.8%< 3.0%
- Intermediate Precision< 4.0%< 3.2%< 5.5%
Limit of Detection (LOD) 5 ng/mL0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 15 ng/mL0.3 ng/mL30 ng/mL
Specificity ModerateHighModerate to High

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a standardized starting point for laboratories participating in a validation study.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations where sufficient concentration is present.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC system with a quaternary pump and autosampler.

    • UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer (pH 7.0) (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

  • Quantification: External standard calibration curve prepared from a certified reference standard of this compound.

High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications or trace-level quantification.

  • Sample Preparation: For plasma samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer.

    • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor for the specific parent-to-daughter ion transition of this compound.

  • Quantification: Internal standard method, using a stable isotope-labeled analog if available.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID can be a reliable method for the analysis of this compound, particularly after derivatization to improve volatility and peak shape.

  • Derivatization: To a dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70 °C for 30 minutes.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and flame ionization detector.

    • DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature: 300 °C.

  • Quantification: External or internal standard calibration curve.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Analytical Methods P1->P2 P3 Develop Standardized Protocol P2->P3 E1 Distribute Samples & Standards P3->E1 E2 Participating Labs Analyze Samples E1->E2 E3 Data Submission to Coordinator E2->E3 A1 Statistical Analysis of Results E3->A1 A2 Evaluate Method Performance A1->A2 A3 Publish Validation Report A2->A3

Caption: Workflow for an inter-laboratory analytical method validation study.

Signaling Pathway for Method Selection

The decision-making process for selecting the most appropriate analytical method can be visualized as follows.

G Start Start: Need to Quantify This compound Matrix What is the sample matrix? Start->Matrix Concentration Expected Concentration? Matrix->Concentration Simple (e.g., Bulk Drug) HPLC_MS HPLC-MS Matrix->HPLC_MS Complex (e.g., Plasma) HPLC_UV HPLC-UV Concentration->HPLC_UV High (>10 ng/mL) Concentration->HPLC_MS Low (<10 ng/mL) GC_FID GC-FID Concentration->GC_FID High & Volatile

Caption: Decision tree for selecting an appropriate analytical method.

Safety Operating Guide

Navigating the Safe Disposal of Chroman-2-ylmethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Chroman-2-ylmethanamine, ensuring compliance with safety regulations and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Protective EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and subsequent irritation.[1]
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect against splashes and eye irritation.[1]
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of vapors, which may cause respiratory irritation.[1]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Ensure adequate ventilation in the work area.[1]

  • Keep the container tightly closed when not in use.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to consign it to an approved waste disposal plant.[1] The following protocol outlines the operational steps to achieve this in a standard laboratory setting.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the chemical name, CAS number (3990-59-8), and relevant hazard symbols.
  • Do not mix this compound with other chemical waste unless compatibility has been confirmed.

2. Waste Collection:

  • Collect waste this compound, including any residual amounts in original containers and any contaminated materials (e.g., pipette tips, weighing boats, contaminated gloves), in the designated waste container.
  • For liquid waste, use a chemically compatible container, preferably the original container or one made of the same material.
  • For solid waste (e.g., contaminated absorbents from a spill), place it in a sealed, labeled container.

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]
  • Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a suitable, labeled disposal container.[1]
  • Ensure the cleanup area is well-ventilated.

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.
  • The storage area should be away from incompatible materials and sources of ignition.

5. Arrangement for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
  • Provide the waste disposal company with accurate information about the chemical and its hazards, including the Safety Data Sheet (SDS).

6. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal facility. This is crucial for regulatory compliance and waste tracking.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_spill Is it a spill? start->is_spill contain_spill Contain and absorb with inert material is_spill->contain_spill Yes collect_waste Collect waste in a designated, labeled container is_spill->collect_waste No contain_spill->collect_waste store_waste Store container in a secure waste area collect_waste->store_waste contact_ehs Contact EHS or licensed disposal contractor store_waste->contact_ehs document Document waste for disposal contact_ehs->document end End: Proper Disposal document->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.